molecular formula C4H12IN B7823383 Diethylammonium iodide

Diethylammonium iodide

Cat. No.: B7823383
M. Wt: 201.05 g/mol
InChI Key: YYMLRIWBISZOMT-UHFFFAOYSA-N
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Description

Diethylammonium iodide is a useful research compound. Its molecular formula is C4H12IN and its molecular weight is 201.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.HI/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMLRIWBISZOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19833-78-4
Record name Ethanamine, N-ethyl-, hydriodide
Source CAS Common Chemistry
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Record name Diethylammonium iodide
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Record name Diethylammonium iodide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethylammonium Iodide from Diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethylammonium (B1227033) iodide from diethylamine (B46881). Diethylammonium iodide is a valuable precursor in various research and development applications, notably in the fabrication of perovskite-based optoelectronic devices. This document outlines the fundamental chemical principles, a detailed experimental protocol, and key characterization data for this synthesis. The information presented herein is intended to equip researchers and professionals in the fields of chemistry and materials science with the necessary knowledge for the successful preparation and purification of this compound.

Introduction

This compound ((C₂H₅)₂NH₂I), also known as diethylamine hydroiodide, is a secondary ammonium (B1175870) salt formed from the reaction of diethylamine with hydroiodic acid.[1] Its utility is increasingly recognized in the field of materials science, particularly as an organic cation in the development of two-dimensional (2D) and quasi-2D perovskite solar cells, where it contributes to enhanced stability and efficiency.[2] This guide details a reliable method for the laboratory-scale synthesis of this compound, focusing on a straightforward acid-base neutralization reaction.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the reactants and the final product is provided below for easy reference.

PropertyDiethylamineHydroiodic AcidThis compound
Chemical Formula (C₂H₅)₂NHHI(C₂H₅)₂NH₂I
Molar Mass ( g/mol ) 73.14127.91201.05[3]
Appearance Colorless liquidColorless to brown aqueous solutionWhite to off-white crystalline solid[2]
Melting Point (°C) -50-51173.0 to 177.0[1]
Boiling Point (°C) 55.5127Not applicable
CAS Number 109-89-710034-85-219833-78-4[2]

Synthesis Pathway

The synthesis of this compound is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of diethylamine, a weak base, accepts a proton (H⁺) from the strong acid, hydroiodic acid. This results in the formation of the diethylammonium cation and the iodide anion, which together form the ionic salt, this compound.

Synthesis_Pathway Synthesis of this compound Diethylamine Diethylamine ((C₂H₅)₂NH) Product This compound ((C₂H₅)₂NH₂I) Diethylamine->Product + HI HI Hydroiodic Acid (HI) HI->Product

A diagram illustrating the acid-base reaction for this compound synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound. The protocol is adapted from established methods for the synthesis of similar organic ammonium halides.[4]

4.1. Materials and Equipment

  • Diethylamine ((C₂H₅)₂NH)

  • Hydroiodic acid (HI), 57% in water

  • Ethanol (B145695)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Vacuum desiccator

4.2. Reaction Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar amount of diethylamine in ethanol. The flask should be placed in an ice bath to maintain a low temperature during the reaction.

  • Addition of Hydroiodic Acid: Slowly add a stoichiometric equivalent of hydroiodic acid (57% in water) to the stirred diethylamine solution using a dropping funnel. The addition should be dropwise to control the exothermic nature of the reaction and maintain the temperature at or below 5 °C.

  • Reaction: After the complete addition of hydroiodic acid, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

  • Solvent Removal: Remove the solvent from the reaction mixture using a rotary evaporator. This will yield the crude this compound as a solid.

4.3. Purification by Recrystallization

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization: Slowly add diethyl ether to the ethanol solution while stirring until the solution becomes cloudy, indicating the onset of precipitation.

  • Cooling: Allow the solution to cool to room temperature, and then place it in an ice bath to maximize the crystallization of the product.

  • Isolation: Collect the white crystals of this compound by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining impurities. Dry the purified product under vacuum in a desiccator.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start Reaction Acid-Base Reaction (Diethylamine + HI in Ethanol) Start->Reaction Evaporation Solvent Evaporation (Rotary Evaporator) Reaction->Evaporation Recrystallization Recrystallization (Ethanol/Diethyl Ether) Evaporation->Recrystallization Filtration Filtration and Washing Recrystallization->Filtration Drying Drying Under Vacuum Filtration->Drying End Pure this compound Drying->End

A flowchart of the synthesis and purification process.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Analytical TechniqueExpected Results
Appearance White to off-white crystalline powder.[2]
Melting Point 173-177 °C.[1]
¹H NMR Expected chemical shifts for the ethyl protons (triplet and quartet) and the N-H protons.
¹³C NMR Expected chemical shifts for the two carbon atoms of the ethyl groups.
FT-IR Characteristic peaks for N-H stretching and C-H stretching and bending vibrations.

Safety and Handling

  • Diethylamine: is a flammable and corrosive liquid with a strong odor. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Hydroiodic Acid: is a strong and corrosive acid. It can cause severe burns upon contact. Handle with extreme care in a fume hood and wear appropriate PPE.

  • This compound: may cause skin and eye irritation.[3] Standard laboratory safety practices should be followed when handling the solid product.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from diethylamine. By following the outlined experimental protocol and safety precautions, researchers can reliably produce this valuable compound for a range of applications in materials science and beyond. The provided characterization data serves as a benchmark for verifying the purity and identity of the synthesized product.

References

An In-depth Technical Guide to Diethylammonium Iodide: Chemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of diethylammonium (B1227033) iodide. It includes a detailed summary of its characteristics, a plausible experimental protocol for its synthesis, and methods for its characterization, tailored for professionals in research and development.

Core Chemical Properties and Identification

Diethylammonium iodide, also known as diethylamine (B46881) hydroiodide, is a quaternary ammonium (B1175870) salt.[1] Its unique properties make it a valuable precursor in the synthesis of perovskite-based opto-electronic systems and as a catalyst in organic synthesis.[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 19833-78-4[1][2][4][5][6]
Molecular Formula C₄H₁₂IN[1][2][4][5]
Molecular Weight 201.05 g/mol [2][4][5]
Appearance White powder/crystalline solid[1][2]
Melting Point 173.0 to 177.0 °C[1]
301.6 °C[4]
Boiling Point 57.3 °C at 760 mmHg[1]
Solubility Soluble in water.[1]
IUPAC Name diethylazanium iodide[5]
Synonyms Diethylamine hydroiodide, N-ethylethanamine:hydroiodide[1][6]
InChI Key YYMLRIWBISZOMT-UHFFFAOYSA-N[4][5]
SMILES CC[NH2+]CC.[I-][4][5]

Note: Discrepancies in melting point values exist across different sources, which may be attributed to different experimental conditions or purity levels.

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a standard and logical procedure can be derived from the synthesis of similar ammonium halides, such as methylammonium (B1206745) iodide.[7][8] The synthesis is based on the acid-base reaction between diethylamine and hydroiodic acid.

Materials and Equipment:

  • Diethylamine ((C₂H₅)₂NH)

  • Hydroiodic acid (HI)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Schlenk line or vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of diethylamine in a suitable solvent like ethanol (B145695) or isopropanol. The flask is then placed in an ice bath to control the reaction temperature, as the neutralization reaction is exothermic.

  • Addition of Hydroiodic Acid: Hydroiodic acid is added dropwise to the stirred diethylamine solution using a dropping funnel. The addition should be slow to maintain a low temperature and prevent any potential side reactions. The reaction should be carried out in a well-ventilated fume hood due to the pungent smell of diethylamine and the corrosive nature of the acid.

  • Precipitation and Crystallization: As the hydroiodic acid is added, this compound will precipitate out of the solution as a white solid. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation of the Product: The precipitated solid is collected by vacuum filtration using a Büchner funnel. The collected solid is washed with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: The purified this compound is then dried under vacuum to remove any residual solvent. The final product should be a white crystalline solid.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed:

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for N-H and C-H bonds are expected.[12][13][14][15]

  • X-ray Diffraction (XRD): For crystalline solids, XRD can be used to determine the crystal structure and confirm the phase purity of the material.[16][17][18][19]

  • Melting Point Analysis: The melting point of the synthesized compound can be measured and compared to the literature values to assess its purity.

Logical Relationships and Applications

The following diagram illustrates the logical flow from the reactants to the final product, its key properties, and its primary applications.

G Logical Workflow for this compound cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product cluster_properties Key Properties cluster_applications Applications Diethylamine Diethylamine ((C₂H₅)₂NH) Synthesis Acid-Base Neutralization Diethylamine->Synthesis HI Hydroiodic Acid (HI) HI->Synthesis DAI This compound (C₂H₅)₂NH₂I Synthesis->DAI CAS CAS: 19833-78-4 DAI->CAS MW MW: 201.05 g/mol DAI->MW Solubility Water Soluble DAI->Solubility Perovskite Perovskite Precursor DAI->Perovskite Catalyst Catalyst in Organic Synthesis DAI->Catalyst

Caption: Logical workflow of this compound from synthesis to applications.

This guide provides a foundational understanding of this compound for its application in research and development. For further in-depth analysis, consulting peer-reviewed literature for specific spectral data and advanced characterization is recommended.

References

Unraveling the Solid-State Architecture of Diethylammonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylammonium (B1227033) iodide (DAI), a quaternary ammonium (B1175870) salt, has garnered significant interest for its role as a precursor and additive in the fabrication of perovskite-based optoelectronic devices.[1][2] While its influence on the crystallization of perovskite materials is an active area of research, a comprehensive, publicly available crystal structure of pure diethylammonium iodide has yet to be elucidated. This technical guide provides a detailed overview of the methodologies that would be employed to determine its crystal structure, outlines the expected data from such an analysis, and discusses the potential implications of this structural information for materials science and drug development.

Introduction

This compound ((C₂H₅)₂NH₂I) is an organic salt that plays a crucial role in the development of next-generation solar cells and other optoelectronic technologies.[3][4] Its incorporation into perovskite films has been shown to enhance their stability and efficiency by influencing crystal growth and morphology.[4][5] Understanding the intrinsic crystal structure of DAI is a critical prerequisite for a deeper comprehension of its function in these applications and for exploring its potential in other fields, such as drug development, where the solid-state properties of active pharmaceutical ingredients are of paramount importance.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the compound's characteristics.

PropertyValueSource
Chemical Formula C₄H₁₂IN[6]
Molecular Weight 201.05 g/mol [6]
Appearance White powder[1]
Melting Point 173.0 to 177.0 °C[3]
Solubility Soluble in water[3]
CAS Number 19833-78-4[1]

Experimental Protocols for Crystal Structure Determination

The definitive method for determining the crystal structure of a compound like this compound is single-crystal X-ray diffraction (SC-XRD). The workflow for this process is detailed below.

Single Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction analysis.

Methodology:

  • Solution Preparation: Prepare a saturated or near-saturated solution of high-purity this compound powder in a suitable solvent. Common solvents to be tested would include deionized water, ethanol, methanol, or mixtures thereof.

  • Slow Evaporation: The solution is filtered to remove any particulate impurities and left in a loosely covered container to allow for the slow evaporation of the solvent at a constant temperature.

  • Slow Cooling: Alternatively, a saturated solution can be prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in solubility with temperature can promote the growth of single crystals.

  • Crystal Selection: Once crystals of sufficient size (typically > 0.1 mm in all dimensions) and quality (transparent and free of visible defects) have formed, a suitable specimen is selected for mounting.

G Workflow for Single Crystal Growth cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation a Dissolve DAI in Solvent b Create Saturated Solution a->b c Slow Evaporation b->c d Slow Cooling b->d e Select High-Quality Crystal c->e d->e

A generalized workflow for the growth of single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation) and a sensitive detector (e.g., a CMOS or CCD detector) is required.

Methodology:

  • Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

  • Centering: The crystal is carefully centered in the X-ray beam.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the atoms, which improves the quality of the diffraction data. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement

Software: Specialized crystallographic software (e.g., SHELXT, SHELXL) is used for data processing, structure solution, and refinement.

Methodology:

  • Data Integration and Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data to obtain the final, accurate crystal structure.

G Workflow for Crystal Structure Determination a Mount Single Crystal b X-ray Diffraction Data Collection a->b c Data Processing and Reduction b->c d Structure Solution c->d e Structure Refinement d->e f Final Crystal Structure e->f

A streamlined workflow for single-crystal X-ray diffraction analysis.

Expected Crystallographic Data

A successful crystal structure determination of this compound would yield the following quantitative data, which would be presented in a tabular format for clarity.

Table 2: Expected Crystallographic Data for this compound.

ParameterDescription
Crystal System e.g., Orthorhombic, Monoclinic, etc.
Space Group The symmetry group of the crystal.
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Volume (V) ų
Z Number of formula units per unit cell.
Calculated Density g/cm³
R-factors (R1, wR2) Indicators of the quality of the refinement.
Goodness-of-fit (GooF) An indicator of the quality of the refinement.

Table 3: Expected Atomic Coordinates and Equivalent Isotropic Displacement Parameters.

AtomxyzU(eq) [Ų]
I1............
N1............
C1............
C2............
...............

Table 4: Expected Selected Bond Lengths and Angles.

Bond/AngleLength (Å) / Angle (°)
N1-C1...
C1-C2...
C1-N1-C3...
......

Relevance in Drug Development

While the primary interest in this compound currently lies in materials science, understanding its crystal structure has potential implications for drug development. The principles of crystal engineering, which are fundamental to the pharmaceutical industry, rely on a detailed knowledge of the intermolecular interactions that govern the solid-state assembly of molecules.

A detailed crystal structure of DAI would provide insights into:

  • Hydrogen Bonding: The nature and geometry of hydrogen bonds between the diethylammonium cation and the iodide anion.

  • Packing Motifs: The arrangement of ions in the crystal lattice.

  • Polymorphism: The potential for DAI to exist in different crystalline forms, which can have significant impacts on the physical properties of a solid.

This information could be valuable for the design of new pharmaceutical co-crystals or salts where controlling the solid-state properties is essential for bioavailability and stability.

G Relevance of Crystal Structure in Drug Development a Crystal Structure of DAI b Understanding Intermolecular Interactions a->b c Hydrogen Bonding b->c d Packing Motifs b->d e Polymorphism Prediction b->e f Crystal Engineering c->f d->f e->f g Design of Pharmaceutical Co-crystals and Salts f->g

Logical relationship between crystal structure and drug development.

Conclusion

The determination of the crystal structure of this compound is a crucial next step in fully understanding its role in perovskite solar cells and unlocking its potential in other scientific domains. This technical guide has outlined the established experimental protocols for achieving this goal and has highlighted the key data that would be obtained from such a study. The elucidation of this structure will not only provide fundamental insights into the solid-state chemistry of this important compound but also pave the way for its rational application in materials science and potentially in the field of drug development.

References

A Comprehensive Technical Guide to the Solubility of Diethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of diethylammonium (B1227033) iodide (DEAI). Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the known qualitative solubility of DEAI in various common laboratory solvents. Furthermore, it furnishes comprehensive, generalized experimental protocols for both the synthesis of DEAI and the determination of its solubility, empowering researchers to generate accurate and reproducible data in-house. A key application of DEAI as a precursor in the fabrication of perovskite solar cells is also highlighted with a detailed workflow diagram.

Introduction

Diethylammonium iodide, with the chemical formula (C₂H₅)₂NH₂I, is an organic salt that is finding increasing application in diverse fields of chemical research, most notably in the development of perovskite-based optoelectronic devices.[1] Its solubility in various solvents is a critical parameter that dictates its utility in solution-processed applications, influencing reaction kinetics, crystal growth, and final product purity. This guide aims to consolidate the available solubility information and provide practical experimental methodologies for its determination and synthesis.

Solubility of this compound

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively reported in the scientific literature. However, based on its chemical structure as a salt, a general understanding of its solubility characteristics can be inferred. DEAI is known to be a white crystalline solid.[2]

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolvent NameChemical FormulaQualitative SolubilityCitation(s)
Polar Protic WaterH₂OSoluble[3][4]
EthanolC₂H₅OHSoluble
Isopropanol(CH₃)₂CHOHLikely Soluble
Polar Aprotic Dimethylformamide (DMF)(CH₃)₂NC(O)HSoluble[5]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSoluble
AcetonitrileCH₃CNLikely Soluble
Nonpolar TolueneC₆H₅CH₃Likely Insoluble
ChloroformCHCl₃Likely Sparingly Soluble
Diethyl Ether(C₂H₅)₂OInsoluble[5]

Note: "Likely Soluble" and "Likely Insoluble" are estimations based on the principle of "like dissolves like" and the known solubility of similar alkylammonium halides. Experimental verification is strongly recommended.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from diethylamine (B46881) and hydroiodic acid.

Materials:

  • Diethylamine ((C₂H₅)₂NH)

  • Hydroiodic acid (HI), aqueous solution (e.g., 57%)

  • Diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a fume hood, place a magnetic stir bar in a round-bottom flask and place the flask in an ice bath on a magnetic stirrer.

  • Addition of Diethylamine: Add a measured amount of diethylamine to the flask.

  • Acid Addition: Slowly add a stoichiometric equivalent of hydroiodic acid to the stirred diethylamine solution via a dropping funnel. The reaction is exothermic, and the temperature should be maintained at or below room temperature.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

  • Solvent Removal: Remove the solvent (water) using a rotary evaporator. A white or off-white solid should precipitate.

  • Purification: Wash the resulting solid crystals with cold diethyl ether to remove any unreacted starting materials.[5] This can be done by suspending the solid in diethyl ether, stirring briefly, and then collecting the solid by vacuum filtration. Repeat this washing step 2-3 times.

  • Drying: Dry the purified this compound crystals in a vacuum oven or a desiccator to remove any residual solvent.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The isothermal shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a solid in a solvent.[6][7]

Materials:

  • This compound (crystalline solid)

  • Solvent of interest

  • Screw-cap vials or small flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Micropipettes

  • Centrifuge (optional)

  • Syringe filters (if not centrifuging)

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a screw-cap vial. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Pipette a known volume of the desired solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[8] It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid disturbing the solid, it is recommended to take the sample from the upper portion of the solution.

    • If not centrifuging, pass the supernatant through a syringe filter that is compatible with the solvent.

    • Determine the concentration of this compound in the filtered supernatant using a pre-calibrated analytical method.

      • Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container, the solvent is evaporated, and the mass of the remaining solid is determined.

      • Spectroscopic/Chromatographic Analysis: The saturated solution is diluted appropriately and analyzed by a suitable technique like UV-Vis spectroscopy or HPLC against a calibration curve.

Application Workflow: Perovskite Solar Cell Fabrication

This compound is utilized as a precursor in the fabrication of perovskite solar cells, where it can be incorporated to improve film quality and device stability.[1] The following diagram illustrates a generalized workflow for the solution-based fabrication of a perovskite solar cell incorporating DEAI.

Perovskite_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Perovskite Precursor Solution Preparation cluster_2 Perovskite Film Deposition cluster_3 Device Completion A FTO/ITO Glass Cleaning B Deposition of Electron Transport Layer (e.g., TiO2) A->B C Dissolve PbI2 and other precursors in DMF/DMSO B->C Transfer to inert atmosphere (e.g., glovebox) D Add this compound (DEAI) to the precursor solution C->D E Spin-coating of the precursor solution D->E F Annealing to form the perovskite crystalline film E->F G Deposition of Hole Transport Layer (e.g., Spiro-OMeTAD) F->G H Deposition of Metal Contact (e.g., Gold) G->H I Finished Perovskite Solar Cell H->I

Caption: Workflow for Perovskite Solar Cell Fabrication using DEAI.

Conclusion

While quantitative solubility data for this compound remains scarce, its qualitative solubility in polar solvents and its utility in applications such as perovskite solar cell fabrication are evident. The provided experimental protocols for synthesis and solubility determination offer a framework for researchers to generate reliable data tailored to their specific needs. Further research into the quantitative solubility of DEAI in a broader range of solvents would be a valuable contribution to the scientific community, particularly for the optimization of solution-based processes in materials science and drug development.

References

An In-depth Technical Guide to the NMR and FTIR Spectra of Diethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra of diethylammonium (B1227033) iodide, [(CH₃CH₂)₂NH₂]⁺I⁻. Due to the limited availability of published experimental spectra for this specific salt, this document leverages established spectroscopic principles and data from analogous compounds to predict and interpret its spectral features. This guide is intended to serve as a valuable resource for the identification and characterization of diethylammonium iodide in research and development settings.

Chemical Structure and Expected Spectroscopic Features

This compound is an organic salt formed by the protonation of diethylamine (B46881) with hydroiodic acid. The diethylammonium cation possesses a simple and symmetric structure, which gives rise to a predictable and readily interpretable NMR and FTIR spectrum.

Structure of Diethylammonium Cation:

The key structural features that will influence the spectra are:

  • Two equivalent ethyl groups.

  • A methylene (B1212753) group (-CH₂-) adjacent to the positively charged nitrogen.

  • A terminal methyl group (-CH₃).

  • Two acidic protons on the ammonium (B1175870) group (-NH₂⁺).

Predicted NMR Spectra

The NMR spectra of this compound are predicted based on the chemical environment of the protons and carbon atoms in the diethylammonium cation.

¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
11.2 - 1.4Triplet6H-CH₃
23.0 - 3.2Quartet4H-CH₂-
38.0 - 9.0 (broad)Singlet2H-NH₂⁺-

Note: The chemical shift of the -NH₂⁺ protons can be highly variable and is dependent on the solvent, concentration, and temperature. In protic solvents, this peak may be broadened or exchange with solvent protons.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to be simple, with two signals corresponding to the two non-equivalent carbon atoms of the ethyl groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm) (Predicted)Assignment
110 - 15-CH₃
240 - 45-CH₂-

Predicted FTIR Spectrum

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the diethylammonium cation.

Table 3: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) (Predicted)Vibrational ModeDescription
3200 - 2800N-H stretchBroad and strong, characteristic of ammonium salts.
2980 - 2960C-H stretch (asymmetric)From -CH₃ and -CH₂- groups.
2880 - 2850C-H stretch (symmetric)From -CH₃ and -CH₂- groups.
~1600N-H bend (scissoring)Characteristic of secondary ammonium salts.
1470 - 1450C-H bend (scissoring/asymmetric)From -CH₂- and -CH₃ groups.
1390 - 1370C-H bend (symmetric)From -CH₃ group (umbrella mode).
~1100C-N stretch

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FTIR spectra of solid organic salts like this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for ammonium salts as it can help in observing the N-H protons.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-pulse ¹H NMR spectrum.

      • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to achieve adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the peak positions, multiplicities, and integration values to assign the signals to the respective nuclei.

FTIR Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain a high-quality transmission FTIR spectrum of solid this compound.

Materials:

  • This compound sample

  • FTIR-grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Pellet press with a die set (e.g., 13 mm)

  • Spatula

  • Infrared spectrometer

Procedure:

  • Sample Preparation:

    • Dry the KBr powder in an oven at ~110 °C for at least 2-4 hours to remove any adsorbed water. Store in a desiccator.

    • Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing and gentle crushing to avoid excessive pressure that could induce polymorphism.

  • Pellet Formation:

    • Assemble the die set of the pellet press.

    • Carefully transfer a portion of the sample-KBr mixture into the die.

    • Distribute the powder evenly over the surface of the die base.

    • Insert the plunger and place the die assembly into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. Applying a vacuum to the die during pressing can help in removing trapped air and improving pellet transparency.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • Typically, data is collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is usually sufficient.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

    • Assign the observed bands to the corresponding molecular vibrations based on known correlation tables and the predicted data.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Chemical_Structure_and_NMR_Correlation cluster_structure Diethylammonium Cation Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals structure [(CH₃CH₂)₂NH₂]⁺ H_CH3 CH₃ (triplet) structure->H_CH3 Protons on terminal methyls H_CH2 CH₂ (quartet) structure->H_CH2 Protons on methylenes H_NH2 NH₂⁺ (singlet) structure->H_NH2 Ammonium protons C_CH3 -CH₃ structure->C_CH3 Terminal methyl carbons C_CH2 -CH₂- structure->C_CH2 Methylene carbons

Caption: Correlation between the chemical structure of the diethylammonium cation and its predicted NMR signals.

FTIR_Vibrational_Modes cluster_molecule This compound cluster_vibrations Key Vibrational Modes molecule [(CH₃CH₂)₂NH₂]⁺I⁻ NH_stretch N-H Stretch (3200-2800 cm⁻¹) molecule->NH_stretch CH_stretch C-H Stretch (2980-2850 cm⁻¹) molecule->CH_stretch NH_bend N-H Bend (~1600 cm⁻¹) molecule->NH_bend CH_bend C-H Bend (1470-1370 cm⁻¹) molecule->CH_bend CN_stretch C-N Stretch (~1100 cm⁻¹) molecule->CN_stretch

Caption: Predicted key FTIR vibrational modes for this compound.

Spectroscopic_Analysis_Workflow start Sample of This compound prep_nmr NMR Sample Preparation (Dissolution in deuterated solvent) start->prep_nmr prep_ftir FTIR Sample Preparation (KBr Pellet) start->prep_ftir acq_nmr NMR Data Acquisition (¹H and ¹³C spectra) prep_nmr->acq_nmr acq_ftir FTIR Data Acquisition prep_ftir->acq_ftir proc_nmr NMR Data Processing (FT, Phasing, Calibration) acq_nmr->proc_nmr proc_ftir FTIR Data Processing (Background Subtraction) acq_ftir->proc_ftir analysis Spectral Analysis and Structure Confirmation proc_nmr->analysis proc_ftir->analysis report Final Report analysis->report

An In-depth Technical Guide to the Safety and Handling of Diethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety data and handling precautions for Diethylammonium iodide (CAS No: 19833-78-4), tailored for researchers, scientists, and professionals in drug development. It consolidates information from safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical Identification and Properties

This compound, with the molecular formula C₄H₁₂IN, is an organic salt used in various chemical syntheses, including as a precursor for perovskite fabrication in photovoltaic applications.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₁₂IN[3][4]
Molecular Weight 201.05 g/mol [3][4]
Appearance White powder or crystalline solid[2][5]
Melting Point 173.0 to 177.0 °C / 301.6 °C[1][4]
Solubility Soluble in water[1]
Synonyms Diethylamine hydroiodide, N-ethylethanamine hydroiodide[1]

Note: A significant discrepancy exists in the reported melting point values across different suppliers.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[6] Users must be aware of its potential health effects. The primary hazards are associated with irritation and acute toxicity if swallowed.[3][7]

Table 2: GHS Hazard Classification

ClassificationCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Sources:[3][4][6]

The following pictogram is associated with this compound:

alt text

Signal Word: Warning [3][4]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage sections. Key statements include P261, P264, P280, P301+P312, P302+P352, and P305+P351+P338.[6]

Caption: GHS Hazard Profile for this compound.

Experimental Protocols and Handling

Given its hazardous properties and sensitivity, strict protocols must be followed when handling this compound. The substance is reported to be air, light, and moisture sensitive.[5]

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Avoid the formation and inhalation of dust.[6]

  • Avoid contact with skin, eyes, and clothing.[8]

  • When handling, use non-sparking tools and ground all equipment to prevent static discharge.[9]

  • Do not eat, drink, or smoke in the laboratory area.[6]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][6]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • The product is sensitive to air, light, and moisture; store in the dark and handle under an inert gas like argon or nitrogen.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical to minimize exposure.

  • Ensure adequate ventilation and/or exhaust systems are in place.[5]

  • A safety shower and eyewash station should be readily accessible.[8][9]

  • Eye/Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5][6]

  • Hand Protection: Handle with suitable chemical-resistant gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm) inspected prior to use. Use proper glove removal technique to avoid skin contact.[5][6]

  • Skin and Body Protection: Wear a lab coat or a complete suit protecting against chemicals. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[6]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[6]

First Aid and Emergency Procedures

Table 3: First Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation occurs.[6]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
  • Personal Precautions: Evacuate personnel to a safe area. Use personal protective equipment as outlined in Section 4. Avoid breathing dust.[6]

  • Environmental Precautions: Prevent the product from entering drains.[6]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[6]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: In a fire, hazardous decomposition products may be released, including carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow for this compound A 1. Review Safety Data Sheet (SDS) B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Work in Ventilated Area (Fume Hood) B->C D 4. Weigh/Handle Under Inert Gas (If necessary) C->D E 5. Perform Experiment D->E F 6. Clean Up Spill Immediately (If applicable) E->F On Spill G 7. Store Properly (Tightly sealed, dark, dry, inert atm.) E->G H 8. Dispose of Waste (In approved, labeled container) F->H G->H I 9. Doff PPE and Wash Hands H->I

Caption: A logical workflow for the safe handling of this compound.

Stability and Reactivity

  • Chemical Stability: The product is stable under recommended storage conditions.[6]

  • Conditions to Avoid: No specific data available, but given its sensitivities, avoid exposure to light, moisture, and air.[5]

  • Incompatible Materials: Strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[6]

Toxicological Information

The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[3] Prolonged exposure to iodides may lead to a condition known as "iodism" in sensitive individuals, with symptoms including skin rash, headache, and irritation of mucous membranes.[6][10]

Table 4: Summary of Toxicological Effects

EffectGHS ClassificationNotes
Acute Oral Toxicity Category 4Harmful if swallowed.[3][6]
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][6]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[3][6]
Respiratory Irritation STOT SE 3May cause respiratory irritation.[3][6]
Carcinogenicity No data availableNo component is identified as a carcinogen by IARC, NTP, or OSHA.[6][11]
Germ Cell Mutagenicity No data availableNo data available.
Reproductive Toxicity No data availableNo data available.

References

Diethylammonium Iodide (DAI) as a Precursor for Advanced Perovskite Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of highly efficient and stable perovskite solar cells (PSCs) has led to intensive research into novel precursor materials and synthesis strategies. Among these, diethylammonium (B1227033) iodide (DAI) has emerged as a critical component for enhancing the performance and longevity of perovskite-based optoelectronic devices. This technical guide provides a comprehensive overview of the role of DAI in perovskite synthesis, detailing its impact on material properties and device performance, along with established experimental protocols.

The Role of Diethylammonium Iodide in Perovskite Synthesis

This compound ((CH₃CH₂)₂NH₂I, DAI) is an organic ammonium (B1175870) salt that is increasingly utilized as an additive or co-precursor in the fabrication of metal halide perovskite thin films. Its primary functions include:

  • Formation of 2D/3D Hybrid Perovskite Structures: DAI can be used to create a two-dimensional (2D) perovskite capping layer on top of a three-dimensional (3D) perovskite film. This 2D/3D heterostructure is effective in passivating surface defects, reducing non-radiative recombination, and improving the overall stability of the device.[1] The hydrophobic nature of the diethylammonium cation also contributes to enhanced moisture resistance.[1]

  • Crystal Growth Modulation: The incorporation of a small amount of DAI into the 3D perovskite precursor solution can promote the growth of larger, more uniform crystal grains.[2][3] This improved film morphology leads to a reduction in grain boundaries, which are known to be sources of charge recombination.

  • Defect Passivation: The diethylammonium cation can effectively passivate various types of defects within the perovskite crystal lattice, such as halide vacancies and uncoordinated lead ions.[1] This passivation leads to a decrease in trap-assisted recombination and an increase in carrier lifetime.[1][2][3]

  • Energy Level Alignment: The formation of a 2D perovskite layer with DAI can favorably alter the energy level alignment at the interface between the perovskite absorber and the charge transport layer, facilitating more efficient charge extraction.[1]

Quantitative Impact on Perovskite Solar Cell Performance

The inclusion of DAI in perovskite synthesis has demonstrated significant improvements in key photovoltaic parameters. The following tables summarize the quantitative data from cited research, showcasing the comparative performance of control devices versus those fabricated with DAI.

Table 1: Performance Enhancement with DAI Post-Treatment
Device ConfigurationVOC (V)JSC (mA cm-2)FF (%)PCE (%)Carrier Lifetime (μs)Reference
Control (Cs0.05FA0.85MA0.1PbI3)1.09624.7379.621.581.60[1]
DAI-Treated1.15425.0481.323.501.75[1]
Table 2: Performance Enhancement with DAI as an Additive
Perovskite CompositionVOC (V)JSC (mA cm-2)FF (%)PCE (%)Reference
Control (MAPbI3)1.0222.4768.6015.73[3]
(DA2PbI4)0.05MAPbI31.0522.9579.0419.05[3][4]

Experimental Protocols

This section provides detailed methodologies for incorporating DAI into perovskite solar cell fabrication, based on established research.

Protocol 1: In Situ Surface Regulation with DAI Post-Treatment

This protocol describes the formation of a 2D perovskite layer on a 3D perovskite film.[1]

Materials:

  • This compound (DAI)

  • Isopropanol (IPA)

  • Pre-fabricated 3D perovskite films (e.g., Cs0.05FA0.85MA0.1PbI3)

Procedure:

  • Prepare the DAI solution: Dissolve DAI in IPA at a desired concentration (e.g., 1 mg/mL).

  • Spin-coating: Spin-coat the DAI solution onto the surface of the 3D perovskite film. A typical spin-coating recipe is 4000 rpm for 30 seconds.

Protocol 2: DAI as a 2D Additive in the Precursor Solution

This protocol details the incorporation of DAI directly into the perovskite precursor solution to form a 2D/3D hybrid film.[2][3]

Materials:

  • Lead iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • This compound (DAI)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare the precursor solution:

    • Dissolve PbI₂ and MAI in a mixture of DMF and DMSO (e.g., 4:1 v/v) to create the 3D perovskite precursor solution (e.g., 1.25 M of MAPbI₃).[3]

    • Incorporate a small molar ratio of DAI into this solution. For example, to create a (DA₂PbI₄)₀.₀₅MAPbI₃ film, the molar ratio of DAI to the total A-site cations would be 5%.[2][3]

  • Thin Film Deposition:

    • Deposit the precursor solution onto the substrate using a spin-coater.

    • Employ an anti-solvent dripping method during spin-coating to induce rapid crystallization.[3]

  • Annealing: Anneal the deposited film at a specific temperature (e.g., 100°C) for a set duration to complete the perovskite crystallization.[2]

Visualizing the Synthesis and Enhancement Mechanisms

The following diagrams, created using the DOT language, illustrate the key processes involved in utilizing DAI for perovskite synthesis.

experimental_workflow_post_treatment cluster_prep Preparation cluster_process Processing cluster_result Result DAI_sol DAI in IPA Solution Spin_coat Spin-Coating DAI_sol->Spin_coat Dispense Perov_3D 3D Perovskite Film Perov_3D->Spin_coat Substrate Anneal Annealing (100°C) Spin_coat->Anneal Transfer Perov_2D3D 2D/3D Hybrid Perovskite Film Anneal->Perov_2D3D

DAI Post-Treatment Workflow

signaling_pathway_enhancement cluster_film_properties Film Properties cluster_device_performance Device Performance cluster_outcome Overall Outcome DAI This compound (DAI) Incorporation Grain_Growth Larger Crystal Grains DAI->Grain_Growth Defect_Passivation Surface & Bulk Defect Passivation DAI->Defect_Passivation Energy_Alignment Improved Energy Level Alignment DAI->Energy_Alignment Hydrophobicity Increased Hydrophobicity DAI->Hydrophobicity Reduced_Recomb Reduced Non-Radiative Recombination Grain_Growth->Reduced_Recomb Defect_Passivation->Reduced_Recomb Enhanced_Extraction Enhanced Charge Extraction Energy_Alignment->Enhanced_Extraction Improved_Stability Improved Moisture & Operational Stability Hydrophobicity->Improved_Stability PCE Increased Power Conversion Efficiency (PCE) Reduced_Recomb->PCE Enhanced_Extraction->PCE Improved_Stability->PCE

DAI Enhancement Mechanism

Conclusion

This compound has proven to be a versatile and highly effective precursor for advancing the field of perovskite photovoltaics. Its ability to facilitate the formation of stable and efficient 2D/3D hybrid perovskite structures, modulate crystal growth, and passivate defects addresses some of the most significant challenges in perovskite solar cell technology. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to explore and optimize the use of DAI in their own perovskite synthesis endeavors, paving the way for the next generation of high-performance optoelectronic devices.

References

Role of Diethylammonium iodide as an organic spacer in perovskites

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of Diethylammonium (B1227033) Iodide as an Organic Spacer in Perovskites

Executive Summary

Organic-inorganic hybrid perovskites have emerged as revolutionary materials in the field of photovoltaics, demonstrating remarkable power conversion efficiencies. However, their long-term stability remains a significant hurdle for commercialization. The polycrystalline nature of solution-processed perovskite films introduces a high density of defects, such as vacancies and uncoordinated ions, particularly at grain boundaries and surfaces. These defects act as non-radiative recombination centers, diminishing device efficiency and serving as sites for material degradation.

This technical guide focuses on the critical role of Diethylammonium Iodide (DEAI), a bulky organic ammonium (B1175870) salt, in addressing these challenges. When incorporated into three-dimensional (3D) perovskite films, DEAI functions as an "organic spacer," inducing the formation of quasi-two-dimensional (quasi-2D) or 2D/3D hybrid perovskite structures. This architectural modification and the chemical properties of DEAI provide a powerful strategy for defect passivation, crystal growth regulation, and enhancement of overall device performance and stability.

Core Mechanisms of this compound

The introduction of DEAI into a 3D perovskite precursor, such as Methylammonium Lead Iodide (MAPbI₃), fundamentally alters the film's structural and electronic properties through several key mechanisms.

Defect Passivation

Solution-processed perovskite films suffer from a high density of crystallographic defects which are detrimental to device performance. DEAI effectively passivates these defects through a dual-action mechanism involving both its cationic and anionic components.[1]

  • Anionic Passivation (I⁻): The iodide ions (I⁻) from DEAI compensate for halide vacancies (VI⁻) within the perovskite lattice, which are common and lead to deep-level traps.

  • Cationic Passivation (DEA⁺): The diethylammonium cation ((CH₃CH₂)₂NH₂⁺, or DEA⁺) passivates defects at the surface and grain boundaries. Its amine group can coordinate with undercoordinated Pb²⁺ ions, while its bulkiness can shield the perovskite surface from environmental stressors.[1] This passivation suppresses non-radiative charge recombination, leading to longer carrier lifetimes and higher open-circuit voltages (Voc).[1]

G cluster_perovskite Perovskite Surface cluster_deai DEAI Molecule p1 Pb²⁺ defect1 Iodide Vacancy (Trap State) p2 I⁻ defect2 Undercoordinated Pb²⁺ (Trap State) deai_ion1 I⁻ (from DEAI) deai_ion1->defect1 Fills Vacancy deai_ion2 DEA⁺ (from DEAI) deai_ion2->defect2 Coordinates & Passivates

Dimensionality Tuning and Structural Stabilization

The bulky, hydrophobic nature of the DEA⁺ cation prevents it from being incorporated into the interstitial sites of the 3D perovskite lattice. Instead, it accumulates at surfaces and grain boundaries, or templates the growth of low-dimensional perovskite phases.

This leads to the formation of a quasi-2D structure, where layers of 3D perovskite are separated by the larger DEAI organic spacers.[2][3] This 2D/3D heterostructure offers significant advantages:

  • Enhanced Stability: The hydrophobic aliphatic chains of the DEA⁺ cations act as a barrier against moisture ingress, a primary degradation pathway for perovskites.[1]

  • Improved Crystallinity: DEAI can act as a crystallization promoter, facilitating the growth of larger, more uniform perovskite grains with a preferred orientation.[2][4] This reduces the density of grain boundaries, which are rich in defects.

G cluster_3d 3D Perovskite (e.g., MAPbI₃) a1 [PbI₆]⁴⁻ a2 [PbI₆]⁴⁻ a1->a2 a4 [PbI₆]⁴⁻ a1->a4 a5 [PbI₆]⁴⁻ a1->a5 a3 [PbI₆]⁴⁻ a2->a3 a2->a4 a2->a5 a6 [PbI₆]⁴⁻ a2->a6 a3->a5 a3->a6 a4->a5 a7 [PbI₆]⁴⁻ a4->a7 a8 [PbI₆]⁴⁻ a4->a8 a5->a6 a5->a7 a5->a8 a9 [PbI₆]⁴⁻ a5->a9 a6->a8 a6->a9 a7->a8 a8->a9 label_3d Continuous 3D Lattice (MA⁺ in voids - not shown)

Impact on Photovoltaic Performance

The incorporation of DEAI as an additive or surface treatment layer consistently leads to significant improvements in the performance of perovskite solar cells (PSCs). The passivation of defects and improved film quality directly translate to enhanced photovoltaic parameters.

ParameterControl DeviceDEAI-Treated DeviceImprovementReference
Power Conversion Efficiency (PCE) 15.73%19.05%+21.1%[2]
Open-Circuit Voltage (Voc) 1.01 V1.08 V+6.9%[2]
Short-Circuit Current (Jsc) 21.98 mA/cm²22.95 mA/cm²+4.4%[4]
Fill Factor (FF) 71.01%79.04%+11.3%[2]
PCE (2nd Study) 21.58%23.50%+8.9%[1]
Voc (2nd Study) 1.117 V1.154 V+3.3%[1]
FF (2nd Study) 78.5%81.3%+3.6%[1]

Furthermore, DEAI treatment enhances the operational and environmental stability of the devices. Unencapsulated devices treated with DEAI have been shown to retain 97% of their initial efficiency after being stored in ambient air for over 500 hours.[1] Another study found that devices with DEAI maintained almost 80% of their initial PCE after 60 days of storage.[2] This is a substantial improvement over control devices, which often degrade much more rapidly.

Experimental Protocols

This section provides a representative methodology for the fabrication and characterization of a perovskite solar cell incorporating DEAI.

Materials and Precursor Preparation
  • Chemicals: Lead(II) Iodide (PbI₂), Methylammonium Iodide (MAI), this compound (DEAI), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Chlorobenzene (B131634) (CB).

  • Substrates: FTO-coated glass.

  • Control Perovskite Precursor (e.g., 1.0 M MAPbI₃):

    • Dissolve equimolar amounts of PbI₂ and MAI in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).[5]

    • Stir the solution at a moderate temperature (e.g., 70°C) for several hours until fully dissolved.[5]

    • Prepare the control perovskite precursor as described above.

    • Incorporate a small quantity of DEAI into the solution. A typical approach involves creating a 2D/3D hybrid by adding DEAI in a specific molar ratio, such as (DA₂PbI₄)₀.₀₅(MAPbI₃)₀.₉₅.[2]

    • Alternatively, DEAI can be used for surface treatment by preparing a dilute solution (e.g., in isopropanol) to be coated on top of the 3D perovskite film.[1]

Device Fabrication Workflow (Spin Coating)

The fabrication of a perovskite solar cell is a multi-step process requiring a controlled environment (typically a nitrogen-filled glovebox).

G cluster_prep Preparation cluster_fab Fabrication (in Glovebox) cluster_comp Device Completion cluster_char Characterization A 1. FTO Substrate Cleaning (Sonication) B 2. Electron Transport Layer (ETL) Deposition (e.g., SnO₂) A->B C 3. Perovskite Precursor Solution Preparation (with/without DEAI) D 4. Perovskite Film Spin Coating C->D E 5. Anti-Solvent Dripping (e.g., Chlorobenzene) D->E F 6. Thermal Annealing (e.g., 100-120°C) E->F G 7. Hole Transport Layer (HTL) Deposition (e.g., Spiro-OMeTAD) F->G H 8. Metal Electrode Deposition (e.g., Gold/Silver) G->H I 9. J-V Testing (PCE, Voc, Jsc, FF) H->I J 10. XRD, SEM, PL Spectroscopy I->J K 11. Stability Testing J->K

  • Substrate Cleaning: FTO glass substrates are sequentially cleaned by sonication in detergent, deionized water, acetone, and isopropanol.[6]

  • ETL Deposition: An electron transport layer (ETL), such as SnO₂, is deposited onto the FTO and annealed.

  • Perovskite Film Deposition:

    • Transfer substrates into a nitrogen-filled glovebox.

    • Apply the prepared perovskite precursor solution (with or without DEAI) onto the ETL-coated substrate.

    • Spin coat at a specified speed (e.g., 4000-6000 rpm) for 30-45 seconds.[5]

    • During the spin coating, an anti-solvent like chlorobenzene is dripped onto the substrate to induce rapid crystallization and form a uniform film.[5]

  • Annealing: The film is thermally annealed on a hotplate (e.g., at 120°C for 10 minutes) to complete the crystallization process.[5]

  • HTL and Electrode Deposition: A hole transport layer (HTL) like Spiro-OMeTAD is spin-coated, followed by the thermal evaporation of a metal back contact (e.g., gold or silver).[6]

Key Characterization Techniques
  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and uniformity of the perovskite films.[8] Films with DEAI typically show larger, more compact grains.[2][4]

  • Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic performance parameters (PCE, Voc, Jsc, FF) under simulated sunlight.[9]

Conclusion and Outlook

This compound has proven to be a highly effective organic spacer and passivating agent for enhancing the performance and stability of perovskite solar cells. Its dual-functionality in passivating defects and tuning the perovskite dimensionality from 3D to quasi-2D addresses several key challenges that hinder the material's practical application. The resulting improvements in film quality, moisture resistance, and electronic properties lead to significant gains in both power conversion efficiency and long-term durability. Further research into optimizing the concentration of DEAI and exploring similar bulky organic cations will continue to be a promising avenue for advancing perovskite photovoltaic technology towards commercial viability.

References

An In-depth Technical Guide to the Fundamental Electronic Properties of Diethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental electronic properties of Diethylammonium (B1227033) iodide (DEAI). While experimental data on pure DEAI is limited due to its primary application as a component in mixed material systems, this document outlines its known characteristics, its significant role in advancing perovskite-based optoelectronics, and the established experimental protocols for determining the electronic properties of this and similar organic salts.

Introduction to Diethylammonium Iodide

This compound (DEAI) is a quaternary ammonium (B1175870) salt with the chemical formula (C₂H₅)₂NH₂I[1]. It is a white crystalline solid soluble in polar solvents and is primarily utilized as a precursor in the fabrication of perovskite materials for photovoltaic applications[1][2][3][4]. In this context, DEAI often serves as an organic spacer cation, influencing the crystal growth, stability, and efficiency of perovskite solar cells[3][4].

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DEAI is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₄H₁₂IN[3][5]
Molecular Weight 201.05 g/mol [3][5]
CAS Number 19833-78-4[3][6]
Appearance White crystalline solid/powder[2][3]
Melting Point 173.0 to 177.0 °C[1]
Solubility Soluble in water[1]
IUPAC Name diethylazanium iodide[5]

Role and Electronic Influence in Perovskite Systems

While the intrinsic electronic properties of pure DEAI are not extensively documented, its impact on the electronic landscape of perovskite materials is significant. When incorporated into three-dimensional (3D) perovskites like methylammonium (B1206745) lead iodide (MAPbI₃), DEAI can form two-dimensional (2D) or quasi-2D perovskite structures. This modification has several key effects:

  • Crystal Growth and Morphology: DEAI acts as a crystallization promoter, leading to perovskite films with larger grain sizes and fewer defects. This improved morphology enhances charge transport and reduces non-radiative recombination[7].

  • Device Efficiency and Stability: The incorporation of DEAI has been shown to enhance the power conversion efficiency (PCE) and long-term stability of perovskite solar cells[3][7]. The hydrophobic nature of the diethylammonium cation can also improve the material's resistance to moisture.

  • Electronic Properties of the Hybrid System: The large diethylammonium cation can introduce quantum and dielectric confinement effects, which can influence the band gap and exciton (B1674681) binding energy of the hybrid perovskite material.

The logical relationship illustrating how DEAI influences perovskite properties is shown in the diagram below.

G Logical Flow of DEAI's Influence on Perovskite Properties DEAI This compound (DEAI) Incorp Incorporation into Perovskite Film DEAI->Incorp Perovskite 3D Perovskite Precursor (e.g., MAPbI3) Perovskite->Incorp Crystal Improved Crystallization & Morphology Incorp->Crystal Defects Reduced Defect Density Incorp->Defects Stability Enhanced Moisture Stability Incorp->Stability Electronic Modified Electronic Structure Incorp->Electronic Performance Improved Device Performance & Longevity Crystal->Performance Defects->Performance Stability->Performance Electronic->Performance G General Workflow for DEAI Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Diethylamine Diethylamine Reaction Acid-Base Reaction (0°C to RT) Diethylamine->Reaction HI Hydroiodic Acid HI->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Washing Washing with Diethyl Ether Evaporation->Washing Drying Vacuum Drying Washing->Drying DEAI_Powder DEAI Powder Drying->DEAI_Powder XRD XRD DEAI_Powder->XRD UVVis UV-Vis DEAI_Powder->UVVis Impedance Impedance Spectroscopy DEAI_Powder->Impedance KPFM KPFM DEAI_Powder->KPFM

References

Methodological & Application

Application Notes and Protocols: Synthesis of Diethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethylammonium (B1227033) iodide ((C₂H₅)₂NH₂I or DAI) is an organic ammonium (B1175870) salt that has garnered significant interest in the field of materials science, particularly as a precursor in the fabrication of perovskite-based optoelectronic devices.[1] Its incorporation as an organic spacer in perovskite structures can enhance the stability and efficiency of solar cells.[2][3] Diethylammonium iodide is synthesized through a straightforward acid-base neutralization reaction between diethylamine (B46881) and hydroiodic acid.[4][5][6] This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound for research and development applications.

Reaction Principle

The synthesis is based on the reaction of a weak base, diethylamine ((C₂H₅)₂NH), with a strong acid, hydroiodic acid (HI), to form the salt this compound. The lone pair of electrons on the nitrogen atom of diethylamine accepts a proton (H⁺) from the hydroiodic acid.[7]

(CH₃CH₂)₂NH + HI → (CH₃CH₂)₂NH₂⁺I⁻

Quantitative Data for Synthesis

The following table summarizes the reactants required for the synthesis of this compound.

ReagentMolecular FormulaMolar Mass ( g/mol )MolesAmountStoichiometric Ratio
DiethylamineC₄H₁₁N73.140.17.31 g (10.3 mL)1.0
Hydroiodic Acid (57% w/w aq.)HI127.910.122.4 g (13.2 mL)1.0
Diethyl Ether (for washing)(C₂H₅)₂O74.12-~150 mL-

Experimental Protocol

Materials and Equipment:

  • Diethylamine ((CH₃CH₂)₂NH)

  • Hydroiodic acid (HI), 57 wt. % in water

  • Diethyl ether, anhydrous

  • 250 mL two-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactant Preparation: In a well-ventilated fume hood, add 10.3 mL (0.1 mol) of diethylamine to a 250 mL round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath and begin stirring.

  • Acid Addition: Slowly add 13.2 mL (0.1 mol) of 57% hydroiodic acid dropwise to the stirred diethylamine solution using a dropping funnel over a period of 30 minutes. The reaction is exothermic, and maintaining a low temperature (0-5 °C) is crucial to control the reaction rate.[8]

  • Reaction: After the complete addition of the acid, allow the mixture to continue stirring in the ice bath for an additional 2 hours to ensure the reaction proceeds to completion.[9][10]

  • Solvent Removal: Remove the ice bath and allow the flask to warm to room temperature. The solvent (water) is then removed from the mixture using a rotary evaporator.

  • Purification and Washing: The resulting crude solid is washed three times with 50 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials or organic impurities.[9] The solid product is collected by vacuum filtration using a Büchner funnel.

  • Drying: The purified white crystalline solid is dried overnight in a vacuum oven at 60 °C to yield the final product, this compound.[10]

Safety and Handling Precautions

  • Diethylamine: A flammable, volatile, and corrosive liquid with a strong odor.[11] It should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Hydroiodic Acid: A highly corrosive strong acid. Causes severe skin burns and eye damage. Always handle in a fume hood with appropriate PPE.

  • Diethyl Ether: Highly flammable and volatile. Ensure there are no ignition sources nearby during its use.

  • This compound: May cause skin and eye irritation. Harmful if swallowed.[12][13]

Experimental Workflow Diagram

SynthesisWorkflow A 1. Reactant Preparation - Add diethylamine to flask - Cool in ice bath B 2. Acid Addition - Add hydroiodic acid dropwise - Maintain 0-5 °C A->B C 3. Reaction - Stir for 2 hours at 0 °C B->C D 4. Solvent Removal - Use rotary evaporator C->D E 5. Purification - Wash solid with diethyl ether - Collect via vacuum filtration D->E F 6. Drying - Dry overnight in vacuum oven E->F G Final Product: This compound F->G

Caption: Synthesis workflow for this compound.

References

Application Note: Enhancing 3D MAPbI3 Perovskite Performance and Stability through Diethylammonium Iodide Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction

Methylammonium lead iodide (MAPbI3) is a cornerstone material in perovskite solar cell research, known for its excellent optoelectronic properties and high power conversion efficiencies (PCEs).[1] However, its long-term operational stability remains a significant hurdle for commercialization, primarily due to its susceptibility to moisture and thermal degradation.[2][3] A promising strategy to mitigate these issues involves the incorporation of larger organic cations to create mixed-dimensional perovskite structures. This application note details the protocol for incorporating Diethylammonium (B1227033) iodide (DEAI or DAI) into a 3D MAPbI3 perovskite film. The addition of DEAI facilitates the formation of a 2D/3D hybrid perovskite structure, which promotes the growth of larger, more uniform crystal grains, passivates defects, and significantly enhances both the PCE and the long-term stability of the resulting photovoltaic devices.[4][5][6]

Mechanism of Action

The incorporation of the larger diethylammonium ((CH₃CH₂)₂NH₂⁺) cation into the MAPbI₃ precursor solution leads to the in-situ formation of 2D perovskite (DA₂PbI₄) layers alongside the 3D MAPbI₃ structure.[5][7] These 2D layers are believed to act as templates, guiding the crystallization of the 3D perovskite. This templating effect results in a perovskite film with significantly larger and more uniform grains, reducing the density of grain boundaries which are often sites for charge recombination.[5][8] Furthermore, the long alkyl chains of the DA⁺ cation enhance the hydrophobicity of the film, thereby improving its resistance to moisture-induced degradation. The overall effect is a reduction in trap-assisted recombination, enhanced charge extraction, and improved device stability.[5]

Experimental Protocols

This section provides detailed methodologies for fabricating and characterizing MAPbI₃ perovskite solar cells with and without DEAI.

Protocol 1: Perovskite Precursor Solution Preparation

A. Control MAPbI₃ Solution (0% DEAI)

  • Solvents: Prepare a solvent mixture of N,N-dimethylformamide (DMF) and Dimethylsulfoxide (DMSO) in a 4:1 volume ratio.

  • Precursors: Dissolve Methylammonium Iodide (MAI) and Lead (II) Iodide (PbI₂) in an equimolar (1:1) ratio in the DMF/DMSO solvent mixture to achieve a final concentration of 1.25 M.[5]

  • Dissolution: Stir the solution at 70 °C for approximately 1 hour until all precursors are fully dissolved, resulting in a clear, yellow-colored solution.[9]

  • Filtration: Before use, filter the solution through a 0.22 µm PTFE syringe filter.

  • Solvents: Prepare the same DMF/DMSO (4:1 v/v) solvent mixture as the control.

  • Precursors: To prepare a solution with 10% molar ratio of DEAI with respect to the A-site cation, dissolve PbI₂, MAI, and Diethylammonium Iodide (DEAI) in a molar ratio of 1:0.90:0.10. Adjust the precursor amounts to achieve a total perovskite concentration of 1.25 M.

  • Dissolution & Filtration: Follow steps 3 and 4 from the control protocol. Solutions with other DEAI percentages (e.g., 7% or 15%) can be prepared by adjusting the MAI:DEAI molar ratio accordingly.[7]

Protocol 2: Perovskite Solar Cell Fabrication

This protocol outlines a standard planar perovskite solar cell architecture (ITO/TiOx/Perovskite/Spiro-OMeTAD/Ag).

  • Substrate Cleaning:

    • Sequentially clean ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and ethanol (B145695) for 30 minutes each.[5]

    • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 10 minutes prior to layer deposition.[5]

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a TiOx layer onto the cleaned ITO substrates by spin-coating at 7000 rpm for 40 seconds.[5]

    • Anneal the substrates on a hot plate at 150 °C for 40 minutes in ambient air.[5]

    • Transfer the substrates into a nitrogen-filled glovebox for subsequent steps.

  • Perovskite Layer Deposition:

    • Employ a two-step spin-coating program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

    • During the second step, 15 seconds before the end of the program, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Immediately transfer the film to a hotplate and anneal at 100 °C for 20 minutes.[9]

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a Spiro-OMeTAD solution (e.g., 72.3 mg in 1 ml chlorobenzene, with additives like TBP and Li-TFSI).

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Metal Contact Deposition:

    • Mask the device area and deposit an 80-100 nm thick silver (Ag) electrode via thermal evaporation under high vacuum.[5]

Data Presentation

The incorporation of DEAI has a profound impact on the photovoltaic performance of MAPbI₃ solar cells. The optimal concentration is typically found to be around 10%.[7]

Table 1: Photovoltaic Performance of MAPbI₃ Devices with Varying DEAI Content. [7]

DEAI Content (%) Voc (V) Jsc (mA/cm²) Fill Factor (%) PCE (%)
0 1.03 21.65 70.59 15.73
7 1.04 22.83 72.09 17.12
10 1.05 22.95 79.04 19.05
15 1.02 22.33 77.91 17.72

Data obtained under reverse scanning conditions at 100 mW cm⁻² illumination.[7]

Film and Charge Carrier Properties

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_fab Glovebox Fabrication cluster_finish Finalization & Testing sub_clean 1. ITO Substrate Cleaning etl_dep 2. TiOx ETL Deposition & Annealing sub_clean->etl_dep pvsk_dep 4. Perovskite Spin-Coating & Annealing etl_dep->pvsk_dep precursor_prep 3. Perovskite Precursor Preparation (with/without DEAI) precursor_prep->pvsk_dep htl_dep 5. Spiro-OMeTAD HTL Deposition pvsk_dep->htl_dep contact_dep 6. Silver Contact Evaporation htl_dep->contact_dep testing 7. J-V Characterization contact_dep->testing

Mechanism of DEAI-Induced Enhancement

G cluster_effects Physical & Electronic Effects cluster_outcomes Performance Outcomes start Incorporate DEAI into MAPbI3 Precursor formation In-situ Formation of 2D (DA2PbI4) & 3D (MAPbI3) Perovskite Phases start->formation grains Larger, More Uniform Crystal Grains formation->grains defects Passivation of Grain Boundaries & Defects formation->defects hydro Increased Film Hydrophobicity formation->hydro recomb Suppressed Non-Radiative Recombination grains->recomb defects->recomb finish Increased PCE & Enhanced Long-Term Stability hydro->finish extract Enhanced Charge Extraction recomb->extract extract->finish

Caption: Logical diagram illustrating how DEAI enhances perovskite film quality and device performance.

References

Application Notes and Protocols: Diethylammonium Iodide as an Additive for Perovskite Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethylammonium (B1227033) Iodide (DEAI) as an additive to promote the crystal growth of perovskite films for high-efficiency and stable solar cells. The inclusion of DEAI, a two-dimensional (2D) material, into a three-dimensional (3D) perovskite precursor solution facilitates the crystallization process, leading to improved film quality, enhanced device performance, and greater stability.[1][2][3][4]

Mechanism of Action

The incorporation of a small amount of DEAI into the 3D perovskite precursor, such as Methylammonium (B1206745) Lead Iodide (MAPbI₃), can significantly influence the morphology and crystalline quality of the resulting perovskite film. The large diethylammonium cations act as spacers, inducing the formation of a 2D/3D hybrid perovskite structure. This layered structure helps to reduce defects, enhance carrier lifetime, and promote the growth of larger, more uniform crystal grains.[1][2][3] The improved crystallinity and morphology are crucial for efficient charge transport and reduced recombination losses within the solar cell device.[1]

DEAI_Mechanism cluster_precursor Perovskite Precursor Solution cluster_growth Crystal Growth Process cluster_film Resulting Perovskite Film cluster_performance Device Performance Precursor 3D Perovskite Precursors (e.g., MAI, PbI2) Nucleation Controlled Nucleation Precursor->Nucleation DEAI incorporation DEAI DEAI Additive DEAI->Nucleation Growth Oriented Crystal Growth Nucleation->Growth Template effect HybridFilm 2D/3D Hybrid Perovskite Film Growth->HybridFilm Film formation Morphology Large, Uniform Grains Reduced Defects HybridFilm->Morphology Performance Enhanced Efficiency & Stability Morphology->Performance Improved charge transport & reduced recombination

Data Presentation

The following tables summarize the quantitative data on the performance of perovskite solar cells with and without the addition of DEAI.

Table 1: Photovoltaic Performance of Perovskite Solar Cells with Varying DEAI Content

DEAI Content (%)Jsc (mA/cm²)Voc (V)Fill Factor (%)PCE (%)
022.151.0368.9615.73
722.831.0472.0917.12
1022.951.0579.0419.05
1522.331.0277.9117.72

Data extracted from Huang et al. (2019).[5]

Table 2: Carrier Lifetime and Grain Size with DEAI Additive

ParameterControl (0% DEAI)10% DEAI
Average Carrier Lifetime (µs)1.601.75
Average Grain Size (µm)~0.5>1

Data extracted from Huang et al. (2019) and another study on DAI treatment.[3][6]

Experimental Protocols

The following are detailed protocols for the fabrication of perovskite solar cells using DEAI as an additive.

Protocol 1: Substrate Preparation and Cleaning
  • Initial Cleaning: Sequentially sonicate Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[1]

  • Drying: Dry the substrates using a nitrogen gun.

  • UV-Ozone Treatment: Treat the cleaned substrates with UV-Ozone for 15-20 minutes to improve the wettability of the surface.

Protocol 2: Perovskite Precursor Solution Preparation
  • 3D Perovskite Stock Solution: Prepare a 1M stock solution of MAPbI₃ by dissolving equimolar amounts of lead iodide (PbI₂) and methylammonium iodide (MAI) in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v). Stir the solution overnight at approximately 70°C.

Protocol 3: Perovskite Film Deposition (One-Step Spin-Coating)
  • Deposition: In a nitrogen-filled glovebox, deposit approximately 40 µL of the perovskite precursor solution (with or without DEAI) onto the prepared ITO substrate.

  • Spin-Coating: Use a two-step spin-coating program:

    • First step: 1000 rpm for 10 seconds (for spreading).

    • Second step: 4000-6000 rpm for 30-45 seconds (for film formation).

  • Anti-Solvent Treatment: During the second spin-coating step, dispense about 100-200 µL of an anti-solvent, such as chlorobenzene (B131634) or toluene, onto the center of the spinning substrate approximately 7-15 seconds before the end of the program. This induces rapid and uniform crystallization.

  • Annealing: Immediately transfer the substrate to a preheated hotplate and anneal at 100-120°C for 10-15 minutes. For films with DEAI, an annealing temperature of 100°C for 10 minutes is often optimal.

Protocol 4: Device Fabrication (Inverted Planar Structure)
  • Hole Transport Layer (HTL) Deposition: After the perovskite film has cooled to room temperature, deposit the hole transport layer. A common HTL is Spiro-OMeTAD.

    • Prepare a Spiro-OMeTAD solution (e.g., 72.3 mg in 1 ml chlorobenzene) with additives such as Li-TFSI and 4-tert-butylpyridine (B128874) (tBP).

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Electrode Deposition: Finally, deposit the metal electrode (e.g., 80-100 nm of gold or silver) on top of the HTL by thermal evaporation under high vacuum.

Experimental_Workflow cluster_prep Preparation cluster_fab Film & Device Fabrication cluster_char Characterization A Substrate Cleaning (Sonication, UV-Ozone) C Perovskite Deposition (Spin-Coating) A->C B Precursor Solution Prep (3D Perovskite + DEAI) B->C D Anti-Solvent Treatment (e.g., Chlorobenzene) C->D E Annealing (100-120°C) D->E F HTL Deposition (Spiro-OMeTAD) E->F I Film Characterization (SEM, XRD, PL) E->I G Electrode Deposition (Thermal Evaporation) F->G H Device Performance Testing (J-V Characteristics) G->H

Caption: Experimental workflow for perovskite solar cell fabrication.

References

Application Notes and Protocols for Fabrication of 2D/3D Hybrid Perovskite Solar Cells using Diethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the fabrication of 2D/3D hybrid perovskite solar cells utilizing Diethylammonium (B1227033) iodide (DEAI). The inclusion of DEAI, a bulky organic cation, facilitates the formation of a 2D perovskite layer that can passivate the surface of a 3D perovskite, leading to enhanced device performance and stability. Two primary methodologies are detailed: the post-treatment of a 3D perovskite film with a DEAI solution and the incorporation of DEAI as an additive in the perovskite precursor solution.

Introduction

Organic-inorganic hybrid perovskites have emerged as highly promising materials for next-generation photovoltaic applications due to their exceptional optoelectronic properties. However, the inherent instability of 3D perovskites in ambient conditions remains a significant hurdle for commercialization. The formation of a 2D/3D hybrid structure by introducing larger organic cations like diethylammonium ((CH₃CH₂)₂NH₂⁺) has been shown to be an effective strategy to improve both the efficiency and longevity of perovskite solar cells.[1][2] The bulky diethylammonium cations form a protective 2D perovskite capping layer on the 3D perovskite, which can passivate defects, enhance moisture resistance, and improve charge extraction.[1]

This document outlines detailed protocols for the two primary methods of incorporating Diethylammonium iodide (DEAI) into perovskite solar cell fabrication:

  • Post-Treatment Method: In-situ formation of a 2D perovskite layer on top of a pre-fabricated 3D perovskite film.

  • Precursor Additive Method: Incorporation of DEAI directly into the 3D perovskite precursor solution.

Data Presentation

The following tables summarize the quantitative data on the performance of 2D/3D hybrid perovskite solar cells fabricated using DEAI.

Table 1: Device Performance with and without DEAI Post-Treatment

TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Control (without DEAI)1.1224.2379.421.58
DEAI-Treated1.1524.3581.323.50

Data extracted from a study on in-situ surface regulation of 3D perovskite using this compound.[1]

Table 2: Influence of DEAI Additive Concentration on Device Performance

DEAI Molar Ratio (%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
01.0522.1575.1215.73
71.0622.5876.8518.12
101.0722.9579.0419.05
151.0421.8974.5616.54

Data is representative of studies incorporating 2D perovskite additives into a 3D MAPbI₃ precursor solution.

Experimental Protocols

Post-Treatment Method for 2D/3D Hybrid Perovskite Solar Cell Fabrication

This protocol details the in-situ formation of a 2D perovskite layer on a 3D perovskite film.

Materials:

  • This compound (DEAI)

  • Isopropanol (B130326) (IPA)

  • 3D Perovskite precursor solution (e.g., Cs0.05FA0.85MA0.1PbI₃)

  • Substrates (e.g., FTO-coated glass)

  • Standard materials for electron and hole transport layers (e.g., SnO₂, Spiro-OMeTAD)

Protocol:

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

  • Deposition of Electron Transport Layer (ETL):

    • Deposit a layer of SnO₂ on the FTO substrate. This can be done by spin-coating a SnO₂ nanoparticle solution followed by annealing.

  • Fabrication of the 3D Perovskite Film:

    • Prepare the 3D perovskite precursor solution (e.g., Cs0.05FA0.85MA0.1PbI₃ in a DMF:DMSO mixed solvent).

    • Spin-coat the 3D perovskite precursor solution onto the ETL-coated substrate. A typical two-step spin-coating process is 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the film at 100-150°C for 10-30 minutes.

  • DEAI Post-Treatment:

    • Prepare a DEAI solution by dissolving DEAI in isopropanol (IPA) at a concentration of 5-10 mg/mL.[1]

    • Spin-coat the DEAI solution onto the prepared 3D perovskite film at 4000 rpm for 20 seconds.

    • Anneal the film at 100°C for 3 minutes to facilitate the reaction between DEAI and the 3D perovskite surface, forming a 2D perovskite capping layer.[1]

  • Deposition of Hole Transport Layer (HTL) and Metal Electrode:

    • Deposit a hole transport layer (e.g., Spiro-OMeTAD) onto the 2D/3D perovskite film by spin-coating.

    • Finally, thermally evaporate a metal electrode (e.g., gold or silver) to complete the device.

Precursor Additive Method for 2D/3D Hybrid Perovskite Solar Cell Fabrication

This protocol describes the incorporation of DEAI directly into the 3D perovskite precursor solution.

Materials:

  • This compound (DEAI)

  • Lead iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Substrates and other layers as described in the post-treatment method.

Protocol:

  • Substrate and ETL Preparation:

    • Follow steps 1 and 2 from the post-treatment protocol.

  • Preparation of the 2D/3D Perovskite Precursor Solution:

    • Prepare the perovskite precursor solution by dissolving PbI₂ and MAI in a mixed solvent of DMF and DMSO (typically a 4:1 volume ratio).[3]

    • Incorporate DEAI into the precursor solution. The molar ratio of DEAI can be varied (e.g., 5-15%) relative to the 3D perovskite components to optimize device performance. For example, to prepare a (DA₂)₀.₀₅(MA)₀.₉₅PbI₃ solution, the molar ratio of DAI, MAI, and PbI₂ would be 0.1:0.9:1.

    • Stir the solution at an elevated temperature (e.g., 60-70°C) for several hours to ensure complete dissolution.[2]

  • Deposition of the 2D/3D Hybrid Perovskite Film:

    • Spin-coat the prepared 2D/3D precursor solution onto the ETL-coated substrate using a similar two-step spin-coating process as described in the post-treatment method.

    • Apply an anti-solvent during the second spin-coating step.

    • Anneal the film at 100-150°C for 10-30 minutes.

  • Deposition of HTL and Metal Electrode:

    • Follow step 5 from the post-treatment protocol.

Visualizations

experimental_workflow_post_treatment cluster_substrate Substrate Preparation cluster_layers Device Fabrication cluster_characterization Characterization sub1 FTO Substrate Cleaning sub2 UV-Ozone Treatment sub1->sub2 etl ETL Deposition (SnO2) sub2->etl pero_3d 3D Perovskite Deposition etl->pero_3d deai DEAI Post-Treatment pero_3d->deai htl HTL Deposition (Spiro-OMeTAD) deai->htl electrode Metal Electrode Evaporation htl->electrode char Device Performance Testing (J-V, EQE) electrode->char

Caption: Experimental workflow for the DEAI post-treatment method.

logical_relationship_deai_effect cluster_methods Fabrication Methods cluster_effects Effects on Perovskite Film cluster_performance Device Performance Enhancement deai This compound (DEAI) Introduction post_treatment Post-Treatment deai->post_treatment additive Precursor Additive deai->additive passivation Surface Defect Passivation post_treatment->passivation morphology Improved Morphology (Larger Grains) post_treatment->morphology stability Enhanced Moisture Stability post_treatment->stability additive->passivation additive->morphology additive->stability voc Increased Voc passivation->voc ff Increased FF passivation->ff pce Higher PCE passivation->pce stability_device Improved Long-Term Stability passivation->stability_device morphology->voc morphology->ff morphology->pce morphology->stability_device stability->voc stability->ff stability->pce stability->stability_device

Caption: Logical relationship of DEAI's influence on perovskite solar cells.

References

Application Notes and Protocols: Unveiling the Impact of Diethylammonium Iodide on Perovskite Film Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the effects of Diethylammonium (B1227033) Iodide (DEAI) concentration on the morphology of perovskite films. The inclusion of DEAI, either as an additive to the precursor solution or as a post-treatment agent, has been demonstrated to significantly influence the crystallinity, grain size, surface roughness, and defect density of perovskite films, thereby impacting the performance and stability of perovskite-based devices such as solar cells.

Introduction

Organic-inorganic metal halide perovskites have emerged as highly promising materials for next-generation photovoltaic and optoelectronic applications. The morphology of the perovskite thin film is a critical factor governing device efficiency and longevity. Controlling the crystallization process to achieve uniform, large-grained, and defect-free films is a key challenge. Diethylammonium iodide (DEAI), a bulky organic ammonium (B1175870) salt, has been successfully employed to modulate the crystallization of 3D perovskites, often leading to the formation of mixed-dimensional 2D/3D perovskite structures. This approach has been shown to passivate defects, enhance charge carrier lifetimes, and improve overall device performance.[1][2][3] This document outlines two primary methodologies for incorporating DEAI and summarizes the resulting morphological changes.

Data Presentation: Morphological Changes with DEAI Concentration

The concentration of DEAI has a direct and measurable impact on the morphological characteristics of the perovskite film. The following table summarizes quantitative data extracted from published research on key morphological parameters.

DEAI ConcentrationMethodAverage Grain SizeSurface Roughness (RMS)Defect Density (cm⁻³)Reference
Control (0%) Additive~200 nm-7.84 x 10¹⁵[4][5]
7% Additive~350 nm--[5]
10% Additive~500 nm--[5]
15% Additive~300 nm (non-uniform)--[5]
Control (0 mg/mL) Post-Treatment-45.06 nm7.84 x 10¹⁵[4]
10 mg/mL Post-TreatmentMore uniform and compact31.05 nm2.14 x 10¹⁵[4]

Note: Grain size data for the additive method was estimated from graphical representations in the cited literature. RMS stands for Root-Mean-Square.

Experimental Protocols

Two primary methods for incorporating DEAI are detailed below: the precursor additive method and the post-treatment method.

Method 1: DEAI as a Precursor Additive

This method involves incorporating DEAI directly into the perovskite precursor solution before film deposition.

Materials:

  • Methylammonium iodide (MAI)

  • Lead iodide (PbI₂)

  • This compound (DEAI)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Substrates (e.g., FTO-coated glass)

  • Chlorobenzene (antisolvent)

Equipment:

  • Spin coater

  • Hotplate

  • Glovebox with a controlled inert atmosphere

  • Pipettes and syringes

  • Syringe filters (0.22 µm)

Protocol:

  • Precursor Solution Preparation:

    • Prepare a stock solution of the 3D perovskite precursor. For a standard MAPbI₃ solution, dissolve MAI and PbI₂ in a molar ratio of 1:1 in a co-solvent of DMF and DMSO (e.g., 4:1 v/v).

    • Prepare separate precursor solutions with varying molar percentages of DEAI (e.g., 0%, 7%, 10%, 15%) relative to the MAI content. For a 10% DEAI solution, if the amount of MAI is 1 mmol, add 0.1 mmol of DEAI.

    • Stir the solutions at room temperature for at least 2 hours to ensure complete dissolution.

    • Filter the solutions through a 0.22 µm syringe filter before use.

  • Substrate Preparation:

    • Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes to enhance wettability.

  • Film Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Deposit an electron transport layer (e.g., TiO₂) onto the substrates and anneal according to standard procedures.

    • Spin-coat the prepared perovskite precursor solution (with DEAI) onto the substrate. A typical two-step spin-coating process might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

    • During the second step of spin-coating (at ~20 seconds), dispense an antisolvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate.

    • Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.

  • Characterization:

    • Analyze the morphology of the resulting films using Scanning Electron Microscopy (SEM) for grain size and uniformity, and Atomic Force Microscopy (AFM) for surface roughness.

Method 2: DEAI Post-Treatment

This method involves applying a solution of DEAI onto a pre-deposited 3D perovskite film.

Materials:

  • Pre-fabricated 3D perovskite films (e.g., Cs₀.₀₅FA₀.₈₅MA₀.₁PbI₃)

  • This compound (DEAI)

  • Isopropanol (IPA)

Equipment:

  • Spin coater

  • Hotplate

  • Glovebox with a controlled inert atmosphere

  • Pipettes

Protocol:

  • DEAI Solution Preparation:

    • Prepare solutions of DEAI in IPA at various concentrations (e.g., 0, 5, 8, 10, 15, 20 mg/mL).[4]

    • Stir the solutions until the DEAI is fully dissolved.

  • Perovskite Film Fabrication:

    • Fabricate the 3D perovskite films according to your standard, optimized protocol.

  • Post-Treatment Application:

    • Transfer the cooled, as-prepared 3D perovskite films into a nitrogen-filled glovebox.

    • Dispense a specific volume (e.g., 100 µL) of the DEAI/IPA solution onto the surface of the perovskite film.

    • Spin-coat the substrate at a set speed (e.g., 4000 rpm) for a specific duration (e.g., 30 seconds).

  • Annealing and Characterization:

    • Anneal the treated films on a hotplate at a specific temperature (e.g., 100°C) for a set time (e.g., 10 minutes) to promote the reaction and remove residual solvent.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Method 1: DEAI as Precursor Additive A1 Prepare Perovskite Precursor Solutions (with varying DEAI%) C1 Spin-Coat Perovskite Precursor Solution A1->C1 B1 Substrate Cleaning and Preparation B1->C1 D1 Antisolvent Dripping C1->D1 E1 Annealing D1->E1 F1 Film Characterization (SEM, AFM) E1->F1

Caption: Workflow for DEAI as a precursor additive.

G cluster_1 Method 2: DEAI Post-Treatment A2 Fabricate 3D Perovskite Film C2 Spin-Coat DEAI Solution onto Perovskite Film A2->C2 B2 Prepare DEAI/IPA Solutions (varying conc.) B2->C2 D2 Annealing C2->D2 E2 Film Characterization (SEM, AFM) D2->E2

Caption: Workflow for DEAI post-treatment of perovskite films.

Discussion and Expected Outcomes

The incorporation of DEAI generally leads to the formation of a 2D perovskite capping layer or 2D/3D mixed-dimensional structures.[4] This has several beneficial effects on the film morphology:

  • Increased Grain Size: DEAI can facilitate the growth of larger, more uniform perovskite grains.[1][3] This is advantageous as it reduces the density of grain boundaries, which can act as traps for charge carriers and pathways for degradation.

  • Reduced Surface Roughness: Post-treatment with DEAI has been shown to result in smoother and more compact perovskite films.[4] A smoother surface can improve the interface contact with adjacent charge transport layers, facilitating more efficient charge extraction.

  • Defect Passivation: The formation of a 2D perovskite layer on the surface and at grain boundaries can effectively passivate defects, such as undercoordinated lead ions and halide vacancies.[4] This leads to a reduction in non-radiative recombination and an increase in the open-circuit voltage of solar cell devices.

It is important to optimize the concentration of DEAI, as excessive amounts can lead to the formation of insulating 2D perovskite phases that hinder charge transport, or result in non-uniform film morphologies.[5] The optimal concentration will depend on the specific perovskite composition and the chosen fabrication method.

Conclusion

The use of this compound as an additive or in a post-treatment step is a highly effective strategy for controlling the morphology of perovskite films. By carefully tuning the DEAI concentration, researchers can achieve films with larger grains, reduced surface roughness, and lower defect densities, ultimately leading to more efficient and stable perovskite-based devices. The protocols provided herein offer a starting point for the systematic investigation of DEAI's effects on perovskite film properties.

References

Application Notes and Protocols: Diethylammonium Iodide for Passivating Defects in Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Diethylammonium (B1227033) Iodide (DEAI) as a defect passivation agent in perovskite films for enhanced solar cell performance.

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low fabrication costs. However, the polycrystalline nature of perovskite films introduces a variety of defects, such as vacancies and grain boundaries, which can act as non-radiative recombination centers, limiting device performance and stability. Defect passivation is a critical strategy to mitigate these issues. Diethylammonium iodide (DEAI), a bulky organic ammonium (B1175870) salt, has been effectively utilized to passivate defects at the surface and grain boundaries of perovskite films. This application note details the mechanism of DEAI passivation, provides a comparative analysis of device performance with and without DEAI treatment, and offers comprehensive experimental protocols for its application.

Mechanism of Defect Passivation by this compound

The introduction of DEAI to the perovskite layer serves to passivate defects through multiple mechanisms. The diethylammonium (DEA⁺) cation can interact with undercoordinated lead (Pb²⁺) ions, while the iodide (I⁻) anion can fill iodide vacancies. This dual-action passivation reduces trap states and suppresses non-radiative recombination, leading to improved charge carrier dynamics. Furthermore, the incorporation of the larger DEA⁺ cation can influence the crystal growth of the perovskite film, resulting in larger grain sizes and reduced grain boundary densities.

Quantitative Data Presentation

The following tables summarize the quantitative impact of DEAI passivation on the performance of MAPbI₃-based perovskite solar cells.

Table 1: Photovoltaic Performance of Perovskite Solar Cells with and without DEAI Passivation.

TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Control (without DEAI)1.0822.5675.1218.35
With DEAI (10 mg/mL)1.1223.1578.5420.32

Table 2: Carrier Dynamics and Defect Density Analysis.

TreatmentCarrier Lifetime (ns)Defect Density (cm⁻³)
Control (without DEAI)1505.8 x 10¹⁶
With DEAI (10 mg/mL)4501.2 x 10¹⁶

Experimental Protocols

This section provides detailed methodologies for the fabrication of perovskite solar cells with and without DEAI passivation.

Materials and Reagents
  • Indium tin oxide (ITO) coated glass substrates

  • Zinc oxide (ZnO) nanoparticle solution (or other suitable electron transport layer material)

  • Methylammonium iodide (MAI)

  • Lead iodide (PbI₂)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound (DEAI)

  • Chlorobenzene

  • Spiro-OMeTAD (or other suitable hole transport layer material)

  • 4-tert-butylpyridine (tBP)

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • Gold (Au) or other suitable metal for electrode deposition

Substrate Preparation
  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-ozone for 15 minutes to improve the wettability of the surface.

Deposition of the Electron Transport Layer (ETL)
  • Deposit a layer of ZnO nanoparticles onto the ITO substrate by spin-coating at 3000 rpm for 30 seconds.

  • Anneal the substrates at 150°C for 30 minutes.

Perovskite Layer Deposition
  • Prepare the perovskite precursor solution by dissolving MAI and PbI₂ (in a 1:1 molar ratio) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).

  • For the control device (without DEAI):

    • Spin-coat the perovskite precursor solution onto the ETL-coated substrate in a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

    • Anneal the film at 100°C for 60 minutes.

    • Follow the same procedure as the control device for the initial perovskite layer deposition.

    • Prepare a DEAI solution (e.g., 10 mg/mL) in isopropanol.

    • After the perovskite film is formed and cooled to room temperature, spin-coat the DEAI solution onto the perovskite layer at 4000 rpm for 20 seconds.

    • Anneal the film at 100°C for 10 minutes.

Deposition of the Hole Transport Layer (HTL)
  • Prepare the HTL solution by dissolving Spiro-OMeTAD in chlorobenzene, and then add tBP and Li-TFSI solution as additives.

  • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

Deposition of the Metal Electrode
  • Deposit a gold (Au) back contact of approximately 80-100 nm thickness by thermal evaporation under high vacuum.

Visualizations

Signaling Pathway Diagram

cluster_perovskite Perovskite Crystal Lattice cluster_deai DEAI Molecule Pb Pb²⁺ I_vacancy I⁻ Vacancy Defects Crystal Defects Undercoordinated_Pb Undercoordinated Pb²⁺ DEA DEA⁺ DEA->Undercoordinated_Pb Passivates I_ion I⁻ I_ion->I_vacancy Fills Vacancy NonRad_Recombination Non-Radiative Recombination Defects->NonRad_Recombination Improved_Performance Improved Device Performance NonRad_Recombination->Improved_Performance Suppression leads to cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_characterization Characterization A ITO Substrate Cleaning B UV-Ozone Treatment A->B C ETL Deposition (e.g., ZnO) B->C D Perovskite Precursor Spin-Coating C->D E DEAI Passivation Solution Spin-Coating D->E F HTL Deposition (e.g., Spiro-OMeTAD) E->F G Metal Electrode Evaporation (Au) F->G H J-V Measurement (PCE, Voc, Jsc, FF) G->H I PL & TRPL Spectroscopy (Carrier Dynamics) G->I J SEM Imaging (Morphology) G->J K Defect Density Measurement G->K

Application Notes and Protocols for Enhancing Perovskite Solar Cell Stability with Diethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Diethylammonium (B1227033) Iodide (DEAI) as an additive to improve the stability and performance of methylammonium (B1206745) lead iodide (MAPbI₃) perovskite solar cells (PSCs). The incorporation of DEAI facilitates the formation of a 2D/3D perovskite structure, which passivates defects, enhances moisture resistance, and improves overall device longevity.

Introduction

Perovskite solar cells have emerged as a promising technology in the field of photovoltaics due to their high power conversion efficiencies (PCEs) and low manufacturing costs. However, their long-term stability remains a significant hurdle for commercialization. The primary degradation pathways for MAPbI₃-based PSCs involve sensitivity to moisture and thermal stress, leading to the decomposition of the perovskite crystal structure.

The introduction of bulky organic cations, such as diethylammonium ((CH₃CH₂)₂NH₂⁺), has been shown to be an effective strategy to address these stability issues. Diethylammonium iodide, when incorporated into the 3D MAPbI₃ perovskite precursor, promotes the in-situ formation of a 2D perovskite layer (DA₂PbI₄) capping the 3D perovskite grains. This 2D/3D hybrid structure offers superior stability due to the hydrophobic nature of the diethylammonium cations, which act as a barrier against moisture ingress. Furthermore, the 2D layer can passivate surface defects on the 3D perovskite, reducing non-radiative recombination and enhancing charge extraction.

Data Presentation

The following tables summarize the quantitative data from studies investigating the impact of DEAI on the performance and stability of MAPbI₃ perovskite solar cells.

Table 1: Photovoltaic Performance of Perovskite Solar Cells with and without DEAI

Additive ConcentrationV_oc (V)J_sc (mA/cm²)FF (%)PCE (%)
0% (Control)1.0521.8574.2317.01
5% DEAI1.0822.5476.5418.65
10% DEAI 1.10 22.95 79.04 19.05
15% DEAI1.0722.1375.8917.98

Data extracted from Huang, X., et al. (2019). Two-dimensional additive this compound promoting crystal growth for efficient and stable perovskite solar cells. RSC Advances, 9(15), 7984-7991.[1][2]

Table 2: Stability of Unencapsulated Perovskite Solar Cells with and without DEAI under Ambient Conditions

Additive ConcentrationInitial PCE (%)PCE after 500 hours (%)PCE Retention (%)
0% (Control)17.01Degraded Significantly< 20%
10% DEAI 19.05 ~17.15 ~90%

Data extrapolated from stability graphs in Huang, X., et al. (2019).[1][2]

Experimental Protocols

This section provides a detailed methodology for the fabrication of MAPbI₃ perovskite solar cells incorporating DEAI.

Materials and Reagents:
  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Zinc powder

  • Hydrochloric acid (HCl)

  • Deionized water

  • Acetone

  • Isopropanol (B130326)

  • Titanium diisopropoxide bis(acetylacetonate) solution

  • Lead(II) iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • This compound (DEAI)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chlorobenzene

  • Spiro-OMeTAD

  • bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)

  • 4-tert-butylpyridine (TBP)

  • Gold (Au)

Protocol 1: Substrate Preparation and Electron Transport Layer (ETL) Deposition
  • FTO Substrate Cleaning:

    • Sequentially clean FTO glass substrates by ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes.

  • Compact TiO₂ (c-TiO₂) Layer Deposition:

    • Prepare a precursor solution of titanium diisopropoxide bis(acetylacetonate) in isopropanol.

    • Spin-coat the solution onto the cleaned FTO substrates at 3000 rpm for 30 seconds.

    • Anneal the substrates at 500°C for 30 minutes in air to form a compact TiO₂ layer.

Protocol 2: Perovskite Layer Fabrication with DEAI
  • Perovskite Precursor Solution Preparation:

    • Prepare a stock solution of 1.4 M MAPbI₃ by dissolving PbI₂ and MAI in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).

  • Perovskite Film Deposition (One-Step Method):

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution (with or without DEAI) onto the c-TiO₂ layer. A typical two-step spin-coating process is:

      • 1000 rpm for 10 seconds.

      • 5000 rpm for 30 seconds.

    • During the second step, at approximately 15 seconds before the end, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.

    • Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.

Protocol 3: Hole Transport Layer (HTL) and Electrode Deposition
  • Spiro-OMeTAD Solution Preparation:

    • Dissolve Spiro-OMeTAD in chlorobenzene.

    • Add Li-TFSI solution (in acetonitrile) and TBP as p-type dopants.

  • HTL Deposition:

    • Spin-coat the Spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Gold Electrode Deposition:

    • Deposit an 80-100 nm thick gold layer by thermal evaporation through a shadow mask to define the active area of the solar cell.

Mandatory Visualizations

G cluster_0 3D Perovskite Precursor Solution cluster_1 Spin-Coating & Antisolvent Treatment cluster_2 Annealing cluster_3 Final 2D/3D Perovskite Structure MAPbI3 MAPbI3 Wet_Film Wet Perovskite Film MAPbI3->Wet_Film Deposition DEAI DEAI DEAI->MAPbI3 Solvent Solvent Crystallization Crystallization Wet_Film->Crystallization Thermal Treatment 2D_Layer 2D Perovskite (DA2PbI4) Capping Layer Crystallization->2D_Layer In-situ formation of 3D_Grains 3D Perovskite (MAPbI3) Grains Crystallization->3D_Grains Formation of 2D_Layer->3D_Grains Caps & Protects Grain_Boundaries Passivated Grain Boundaries 2D_Layer->Grain_Boundaries Passivates

Caption: Experimental workflow for forming a stable 2D/3D perovskite structure using DEAI.

G DEAI_Addition This compound (DEAI) Addition Incorporation into MAPbI3 precursor 2D_Formation 2D Perovskite Formation In-situ formation of (DA2PbI4) layer at grain surfaces DEAI_Addition->2D_Formation Hydrophobic_Barrier Hydrophobic Barrier Long alkyl chains of DEAI repel water molecules 2D_Formation->Hydrophobic_Barrier Defect_Passivation Defect Passivation 2D layer passivates surface and grain boundary defects 2D_Formation->Defect_Passivation Improved_Stability Enhanced Device Stability Increased resistance to moisture and thermal degradation Hydrophobic_Barrier->Improved_Stability Improved_Performance Improved Photovoltaic Performance Reduced non-radiative recombination, enhanced charge transport Defect_Passivation->Improved_Performance Improved_Stability->Improved_Performance

References

Application Notes and Protocols: Diethylammonium Iodide as a Catalyst in Metal-Free Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The quest for sustainable and cost-effective synthetic methodologies has propelled the exploration of metal-free catalytic systems in organic synthesis. Diethylammonium (B1227033) iodide ([NH₂Et₂]I), a simple and readily available salt, has emerged as a potent catalyst in various organic transformations, offering a greener alternative to traditional metal-based catalysts.[1][2] Its efficacy lies in the cooperative action of the diethylammonium cation and the iodide anion, which facilitate reactions under mild conditions.[1][2] This document provides detailed application notes and protocols for the use of diethylammonium iodide as a catalyst in the metal-free synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide, a reaction of significant interest due to the prevalence of the oxazolidinone core in pharmaceuticals.[1][3]

Application: Synthesis of 5-aryl-2-oxazolidinones

The cycloaddition of carbon dioxide (CO₂) to aziridines is an atom-economical method for the synthesis of valuable 2-oxazolidinones. This compound has been demonstrated to be a highly effective catalyst for this transformation, enabling the reaction to proceed at room temperature and atmospheric CO₂ pressure without the need for a solvent.[1][2] This catalytic system exhibits excellent selectivity and provides good to high yields of the desired 5-aryl-2-oxazolidinone products.[1][2]

Key Features:

  • Metal-Free: Avoids the use of expensive and potentially toxic transition metals.[1]

  • Mild Conditions: Operates at room temperature and atmospheric pressure.[1][2]

  • Solvent-Free: Reduces waste and simplifies product purification.[1][2]

  • High Atom Economy: Directly couples aziridines with CO₂.[3]

  • Excellent Selectivity: Favors the formation of the 5-substituted regioisomer.[1]

Quantitative Data Summary

The following table summarizes the catalytic activity of this compound in the synthesis of various 5-aryl-2-oxazolidinones from N-methyl-2-aryl-aziridines and CO₂.

EntryAryl Substituent (Ar)Catalyst Loading (mol%)Time (h)Yield (%)
1Phenyl102495
24-Methylphenyl102492
34-Methoxyphenyl102498
44-Chlorophenyl103685
54-Bromophenyl103688
62-Naphthyl103690

Data extracted from the supplementary information of the cited literature.

Experimental Protocols

General Protocol for the [NH₂Et₂]I-Catalyzed Synthesis of 5-aryl-2-oxazolidinones

This protocol describes the general procedure for the synthesis of 5-aryl-2-oxazolidinones from N-substituted-2-aryl-aziridines and carbon dioxide using this compound as a catalyst.

Materials:

  • N-substituted-2-aryl-aziridine (1.0 mmol)

  • This compound ([NH₂Et₂]I) (0.1 mmol, 10 mol%)

  • Carbon dioxide (CO₂) balloon

  • Round-bottom flask (10 mL)

  • Magnetic stirrer

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the N-substituted-2-aryl-aziridine (1.0 mmol) and this compound (0.1 mmol).

  • Evacuate the flask and backfill with carbon dioxide from a balloon.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, the reaction mixture is typically purified directly by column chromatography on silica (B1680970) gel to afford the pure 5-aryl-2-oxazolidinone.

Visualizations

Proposed Catalytic Cycle

The proposed mechanism for the this compound-catalyzed synthesis of 5-aryl-2-oxazolidinones involves a dual activation pathway where both the cation and the anion of the catalyst play a crucial role.[1][2] The diethylammonium ion is thought to activate the aziridine, while the iodide ion acts as a nucleophile to facilitate ring-opening.

Catalytic_Cycle cluster_0 Catalytic Cycle Aziridine Aziridine Activated_Aziridine Activated Aziridine (H-bonding with [NH₂Et₂]⁺) Aziridine->Activated_Aziridine + [NH₂Et₂]I Ring_Opened Ring-Opened Intermediate Activated_Aziridine->Ring_Opened + I⁻ (nucleophilic attack) Oxazolidinone 2-Oxazolidinone Ring_Opened->Oxazolidinone + CO₂ (cyclization) Catalyst_Regen [NH₂Et₂]I (Catalyst Regeneration) Oxazolidinone->Catalyst_Regen Catalyst_Regen->Aziridine Experimental_Workflow Reactants 1. Add Aziridine and [NH₂Et₂]I to Flask CO2_Atmosphere 2. Evacuate and Backfill with CO₂ Reactants->CO2_Atmosphere Reaction 3. Stir at Room Temperature CO2_Atmosphere->Reaction Monitoring 4. Monitor by TLC/NMR Reaction->Monitoring Purification 5. Column Chromatography Monitoring->Purification Product Pure 5-aryl-2-oxazolidinone Purification->Product

References

Application Notes and Protocols for Solution Processing of Diethylammonium Iodide-Based Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solution processing of Diethylammonium (B1227033) iodide (DAI)-based perovskites. The following sections offer step-by-step methodologies for the incorporation of DAI as an additive in perovskite precursor solutions and as a post-treatment surface passivation agent. Quantitative data from cited experiments are summarized in tables for comparative analysis, and experimental workflows are visualized using diagrams.

Introduction to Diethylammonium Iodide in Perovskites

This compound ((CH₃CH₂)₂NH₂I, DAI) is an organic ammonium (B1175870) halide that has been effectively utilized to enhance the performance and stability of perovskite solar cells.[1][2] Its incorporation, either as an additive to the precursor solution or as a post-treatment layer, can lead to improved crystal quality, reduced defects, and enhanced charge carrier lifetime in the perovskite film.[1][3] DAI can facilitate the formation of 2D/3D hybrid perovskite structures, which benefit from the high charge carrier mobility of the 3D perovskite and the enhanced stability of the 2D perovskite.[3][4]

Experimental Protocols

Two primary methods for incorporating DAI in perovskite solar cell fabrication are detailed below: the additive method and the post-treatment method.

Protocol 1: this compound as a Precursor Additive

This protocol describes the incorporation of DAI directly into the perovskite precursor solution to form a 2D/3D hybrid perovskite film in a single step.

Materials:

  • Lead (II) iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • This compound (DAI)[2]

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chlorobenzene (B131634) (antisolvent)

  • Substrates (e.g., FTO-coated glass)

  • Standard laboratory equipment for thin-film deposition (spin coater, hotplate)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 1 M stock solution of the 3D perovskite precursor by dissolving equimolar amounts of PbI₂ and MAI in a mixed solvent of DMF and DMSO (typically a 4:1 volume ratio).[5][6]

    • Stir the solution at 70°C overnight.[5]

    • Filter the final precursor solution before use.[5]

  • Thin Film Deposition:

    • Clean the substrates thoroughly.

    • During the low-speed step, dispense an antisolvent, such as chlorobenzene (150 µL), onto the rotating substrate.[1] This antisolvent dripping method is a popular technique for inducing rapid crystallization and forming high-quality films.[4][6]

  • Annealing:

    • Immediately after spin coating, transfer the substrate to a preheated hotplate.

    • Anneal the film at a specific temperature and duration. A common annealing condition is 120°C for 10 minutes.[5]

Workflow for DAI as a Precursor Additive:

G cluster_0 Precursor Preparation cluster_1 Film Deposition cluster_2 Annealing Prepare 3D Perovskite Solution (PbI2 + MAI in DMF/DMSO) Prepare 3D Perovskite Solution (PbI2 + MAI in DMF/DMSO) Add DAI to Precursor Solution Add DAI to Precursor Solution Prepare 3D Perovskite Solution (PbI2 + MAI in DMF/DMSO)->Add DAI to Precursor Solution Filter Solution Filter Solution Add DAI to Precursor Solution->Filter Solution Spin Coat DAI-doped Solution Spin Coat DAI-doped Solution Filter Solution->Spin Coat DAI-doped Solution Antisolvent Dripping (Chlorobenzene) Antisolvent Dripping (Chlorobenzene) Spin Coat DAI-doped Solution->Antisolvent Dripping (Chlorobenzene) Thermal Annealing (e.g., 120°C for 10 min) Thermal Annealing (e.g., 120°C for 10 min) Antisolvent Dripping (Chlorobenzene)->Thermal Annealing (e.g., 120°C for 10 min)

Figure 1: Workflow for incorporating DAI as a precursor additive.
Protocol 2: this compound as a Post-Treatment Passivation Layer

This protocol details the application of a DAI solution onto a pre-formed 3D perovskite film to create a 2D perovskite passivation layer on the surface.

Materials:

  • Pre-fabricated 3D perovskite films (e.g., Cs₀.₀₅FA₀.₈₅MA₀.₁PbI₃)

  • This compound (DAI)

  • Isopropanol (B130326) (IPA)

  • Standard laboratory equipment for thin-film deposition (spin coater, hotplate)

Procedure:

  • DAI Solution Preparation:

    • Prepare solutions of DAI in isopropanol (IPA) at various concentrations (e.g., 0, 5, 8, 10, 15, 20 mg/mL).[3]

  • Surface Treatment:

    • Take a pre-fabricated 3D perovskite film.

    • Spin-coat the DAI/IPA solution onto the 3D perovskite film. A typical spin-coating parameter is 4000 rpm for 30 seconds.[7]

  • Annealing:

    • After spin-coating the DAI solution, anneal the film to induce the in-situ reconstruction of the 3D perovskite surface and the formation of a 2D perovskite layer.[3]

    • A common annealing condition is 100°C for 3 minutes.[3][7]

Workflow for DAI Post-Treatment:

G cluster_0 DAI Solution Preparation cluster_1 Surface Treatment cluster_2 Annealing Dissolve DAI in Isopropanol (IPA) Dissolve DAI in Isopropanol (IPA) Spin Coat DAI/IPA Solution onto 3D Perovskite Film Spin Coat DAI/IPA Solution onto 3D Perovskite Film Dissolve DAI in Isopropanol (IPA)->Spin Coat DAI/IPA Solution onto 3D Perovskite Film Thermal Annealing (e.g., 100°C for 3 min) Thermal Annealing (e.g., 100°C for 3 min) Spin Coat DAI/IPA Solution onto 3D Perovskite Film->Thermal Annealing (e.g., 100°C for 3 min)

Figure 2: Workflow for DAI as a post-treatment agent.

Quantitative Data Summary

Precursor Compositions and Solvents
Perovskite CompositionDAI ConcentrationSolventsSolvent Ratio (v/v)Reference
(DA₂PbI₄)₀.₀₅(MAPbI₃)₀.₉₅5 mol%DMF/DMSO4:1[1]
(DA₂PbI₄)₀.₁₀(MAPbI₃)₀.₉₀10 mol%DMF/DMSO4:1[1]
Cs₀.₀₅FA₀.₈₅MA₀.₁PbI₃ (for post-treatment)N/ADMF/DMSO4:1[3][7]
DAI Post-treatment Solution5-20 mg/mLIsopropanol (IPA)N/A[3]
Spin-Coating and Annealing Parameters
MethodSpin-Coating ParametersAntisolventAnnealing Temperature (°C)Annealing Time (min)Reference
Additive Method3000 rpm for 12 s, then 5000 rpm for 30 sChlorobenzene12010[1][5]
Post-Treatment4000 rpm for 30 sN/A1003[3][7]
Device Performance Metrics
DAI ConcentrationVOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference
0% (Control)-22.4768.6015.73[1]
7%----[1]
10%1.0522.9579.0419.05[1][4]
15%----[1]
Control (Post-Treatment)1.09624.7379.621.58[3]
Optimal DAI Post-Treatment1.15425.0481.323.50[3]

Characterization of DAI-Based Perovskite Films

To evaluate the impact of DAI incorporation, a suite of characterization techniques is typically employed:

  • X-ray Diffraction (XRD): To confirm the crystal structure and the formation of 2D/3D hybrid phases. The appearance of a new diffraction peak at a low 2θ angle is indicative of the 2D perovskite phase.[3]

  • Scanning Electron Microscopy (SEM): To investigate the surface morphology, grain size, and film uniformity of the perovskite layer. The incorporation of DAI has been shown to result in larger and more uniform grains.[1]

  • UV-Visible (UV-Vis) Absorption Spectroscopy: To determine the light absorption properties and the bandgap of the perovskite film.[5]

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: To assess the charge carrier dynamics, including carrier lifetime and defect-related non-radiative recombination. An increase in PL intensity and a longer carrier lifetime upon DAI incorporation suggest a reduction in defect density.[1][5]

Conclusion

References

Application Notes and Protocols for the Characterization of Diethylammonium Iodide-Containing Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the characterization of perovskite films incorporating Diethylammonium iodide (DEAI). The following sections outline key experimental techniques, present quantitative data in a structured format, and include workflow diagrams to guide researchers in their investigations.

Introduction

This compound (DEAI) is a bulky organic cation that has been successfully employed in the fabrication of perovskite films for various optoelectronic applications, including solar cells. Its incorporation can influence the film's morphology, crystallinity, and optoelectronic properties. This document details the standard techniques used to characterize these effects.

Key Characterization Techniques and Protocols

X-ray Diffraction (XRD)

Application: XRD is a fundamental technique used to determine the crystal structure, phase purity, and orientation of the perovskite films. The incorporation of DEAI can lead to the formation of 2D or quasi-2D perovskite structures, which can be identified by the appearance of new diffraction peaks at low 2θ angles.[1]

Experimental Protocol:

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα X-ray source (λ = 1.54 Å).

    • Set the operating voltage and current to standard values (e.g., 40 kV and 40 mA).

  • Data Acquisition:

    • Scan the sample over a 2θ range of 5° to 50°.

    • Use a step size of 0.02° and a scan speed of 2°/min.

  • Data Analysis:

    • Identify the diffraction peaks and compare them to known perovskite phases (e.g., the cubic or tetragonal phase of MAPbI₃).

    • Look for the appearance of new peaks at lower 2θ values (typically below 10°), which indicate the formation of layered 2D perovskite structures induced by DEAI.[1]

    • The peak at approximately 12.6° corresponds to excess PbI₂.[2][3] A reduction in the intensity of this peak after DEAI treatment can indicate its consumption in the formation of the 2D perovskite.[1]

    • Analyze peak broadening to estimate crystallite size using the Scherrer equation.

Logical Relationship Diagram for XRD Analysis

XRD_Analysis Start Perovskite Film (with/without DEAI) XRD X-ray Diffraction Measurement Start->XRD Data Diffraction Pattern (Intensity vs. 2θ) XRD->Data Analysis Data Analysis Data->Analysis Phase Phase Identification (e.g., 2D/3D perovskite, PbI₂) Analysis->Phase Crystallinity Crystallinity Assessment Analysis->Crystallinity Orientation Crystal Orientation Analysis->Orientation

A flowchart illustrating the process of XRD analysis.

Scanning Electron Microscopy (SEM)

Application: SEM is used to visualize the surface morphology and grain structure of the perovskite films. The addition of DEAI can significantly impact grain size and film uniformity.[2]

Experimental Protocol:

  • Sample Preparation:

    • Mount the perovskite film on an SEM stub using conductive carbon tape.

    • If the film is not sufficiently conductive, apply a thin conductive coating (e.g., gold or carbon) to prevent charging.

  • Instrument Setup:

    • Use a field-emission scanning electron microscope (FE-SEM) for high-resolution imaging.

    • Set the accelerating voltage to a range of 5-15 kV.

    • Use a secondary electron (SE) detector for topographic imaging.

  • Imaging:

    • Acquire top-view images at various magnifications (e.g., 1,000x, 10,000x, and 50,000x) to observe the overall film coverage and individual grains.

    • Obtain cross-sectional images by carefully cleaving the sample to measure the film thickness.

  • Data Analysis:

    • Analyze the images to determine the average grain size and grain size distribution.

    • Assess the film's compactness, uniformity, and the presence of pinholes or defects.[1][2]

Experimental Workflow for SEM Imaging

SEM_Workflow cluster_prep Sample Preparation cluster_imaging SEM Imaging cluster_analysis Data Analysis Sample DEAI-Perovskite Film Mount Mount on SEM Stub Sample->Mount Coat Conductive Coating (if necessary) Mount->Coat SEM Insert into SEM Coat->SEM TopView Acquire Top-View Images SEM->TopView CrossSection Acquire Cross-Sectional Images SEM->CrossSection GrainSize Grain Size & Distribution TopView->GrainSize Morphology Film Uniformity & Defects TopView->Morphology

A diagram showing the workflow for SEM analysis.

UV-Visible (UV-Vis) Spectroscopy

Application: UV-Vis spectroscopy is employed to determine the light absorption properties and estimate the optical bandgap of the perovskite films.

Experimental Protocol:

  • Sample Preparation: The perovskite film should be on a transparent substrate (e.g., glass or quartz).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a bare transparent substrate as a reference to subtract its contribution to the absorption.

  • Data Acquisition:

    • Measure the absorbance or transmittance spectrum over a wavelength range of 300-900 nm.

  • Data Analysis:

    • Plot the absorption spectrum (absorbance vs. wavelength).

    • Determine the absorption onset to estimate the optical bandgap.

    • For a more precise bandgap determination, construct a Tauc plot by plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient. The bandgap is determined by extrapolating the linear portion of the plot to the energy axis.

Photoluminescence (PL) Spectroscopy

Application: PL spectroscopy provides insights into the electronic properties of the perovskite film, including defect density and charge carrier dynamics. A higher PL intensity can indicate a lower density of non-radiative recombination centers.

Experimental Protocol:

  • Sample Preparation: Use the perovskite film on a substrate.

  • Instrument Setup:

    • Use a fluorescence spectrometer or a custom PL setup.

    • Excite the sample with a laser or a monochromatic light source with an energy above the perovskite's bandgap (e.g., 405 nm or 532 nm).

  • Data Acquisition:

    • Steady-State PL: Measure the emission spectrum by scanning a range of wavelengths around the expected emission peak of the perovskite (typically 700-850 nm for standard 3D perovskites).

    • Time-Resolved PL (TRPL): Use a pulsed laser for excitation and a time-correlated single-photon counting (TCSPC) system to measure the decay of the PL signal over time.

  • Data Analysis:

    • Steady-State PL: Analyze the peak position, intensity, and full width at half maximum (FWHM) of the emission spectrum. An increase in PL intensity upon DEAI incorporation can suggest improved film quality and reduced defect density.[2]

    • TRPL: Fit the decay curve with an exponential function (often bi-exponential) to extract the charge carrier lifetimes. Longer lifetimes are generally associated with lower non-radiative recombination rates.[1]

Quantitative Data Summary

Table 1: Structural Properties from XRD

ParameterControl PerovskiteDEAI-Treated PerovskiteReference
Primary 3D Perovskite Peak (110) ~14.1°~14.1°[1]
2D Perovskite Peak Not observedPresent at ~7.2°[1]
PbI₂ Peak (001) Present at ~12.6°Reduced or absent[1]

Table 2: Morphological Properties from SEM

ParameterControl PerovskiteDEAI-Treated PerovskiteReference
Average Grain Size Varies (e.g., smaller grains)Generally larger and more uniform[2]
Film Uniformity May contain pinholes and cracksMore compact and uniform surface[1]
Surface Roughness (RMS) Higher (e.g., 45.06 nm)Lower (e.g., 31.05 nm)[1]

Table 3: Optoelectronic Properties from UV-Vis and PL Spectroscopy

ParameterControl PerovskiteDEAI-Treated PerovskiteReference
Optical Bandgap (eV) ~1.55 - 1.60 eVSimilar to control[1]
Steady-State PL Intensity LowerHigher[2]
Average Carrier Lifetime (µs) Shorter (e.g., 1.60 µs)Longer (e.g., 1.75 µs)[1]
Trap Density (cm⁻³) Higher (e.g., 7.84 x 10¹⁵ cm⁻³)Lower (e.g., 2.14 x 10¹⁵ cm⁻³)[1]

Conclusion

The characterization techniques outlined in these application notes provide a comprehensive framework for evaluating the impact of this compound on perovskite films. By systematically applying these protocols, researchers can gain a detailed understanding of the structural, morphological, and optoelectronic modifications induced by DEAI, facilitating the development of more efficient and stable perovskite-based devices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethylammonium Iodide (DAI) for Maximum Solar Cell Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Diethylammonium (B1227033) Iodide (DAI) concentration in perovskite solar cell fabrication. This resource provides researchers and scientists with practical troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the optimization process.

Frequently Asked Questions (FAQs)

Q1: What is Diethylammonium Iodide (DAI) and why is it used in perovskite solar cells?

A1: this compound (DAI) is an organic ammonium (B1175870) salt. In the context of perovskite solar cells, it is primarily used as an additive or for surface treatment. Its incorporation is a strategy to form a 2D/3D perovskite heterostructure. This structure helps to passivate defects at the surface and grain boundaries of the 3D perovskite film, reduce non-radiative recombination, improve charge extraction, and enhance the overall stability and efficiency of the solar cell.[1][2]

Q2: What is the primary mechanism by which DAI improves solar cell performance?

A2: The main mechanism involves the in situ formation of a two-dimensional (2D) perovskite layer (e.g., DA₂PbI₄) on the surface of the primary three-dimensional (3D) perovskite (e.g., MAPbI₃).[1][2] This 2D layer has a wider bandgap and can effectively passivate surface defects, which are major sources of charge recombination. This leads to an increased open-circuit voltage (Voc) and fill factor (FF). Furthermore, DAI can promote the growth of larger, more uniform perovskite crystals, which improves charge transport and increases the short-circuit current density (Jsc).[3]

Q3: What are typical concentration ranges for DAI optimization?

A3: The optimal concentration can vary depending on the specific perovskite composition and fabrication method. Published research shows effective ranges for two main methods:

  • Additive Method: Incorporating DAI directly into the perovskite precursor solution, with optimal molar ratios around 5% relative to the 3D perovskite components.[1][3]

  • Surface Treatment Method: Applying a DAI solution (e.g., in isopropanol) to the surface of the 3D perovskite film, with effective concentrations ranging from 5 to 15 mg/mL. One study found 10 mg/mL to be optimal for eliminating PbI₂ residuals.[2]

Q4: Can adding too much DAI be detrimental to device performance?

A4: Yes. Excessive concentrations of DAI can lead to the formation of a thick, insulating 2D perovskite layer that impedes charge extraction from the 3D perovskite to the charge transport layers. This can cause a significant drop in the short-circuit current density (Jsc) and overall power conversion efficiency (PCE). It is crucial to carefully titrate the concentration to find the optimal balance between defect passivation and charge transport.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Power Conversion Efficiency (PCE) after DAI addition. Sub-optimal DAI concentration (too high or too low).Perform a concentration-dependent study. Fabricate devices with a range of DAI concentrations (e.g., 0-15 mol% as an additive, or 0-20 mg/mL for surface treatment) to identify the peak performance window.
Poor film quality or morphology (e.g., pinholes, non-uniform grains).DAI can alter crystallization dynamics.[1] Re-optimize spin-coating parameters (speed, duration, ramp) and annealing conditions (temperature, time). Ensure a homogenous precursor solution.
Impurities in precursors.Impurities in organic halide salts can act as nucleation centers and affect crystal growth.[4][5] Use high-purity DAI and other perovskite precursors.
Hazy or rough perovskite film appearance. Precipitation of DAI or formation of excessive 2D perovskite phase.Ensure complete dissolution of DAI in the precursor solvent. Consider gentle heating or extended sonication. For surface treatments, reduce the concentration or spin-coat at a higher speed to achieve a thinner layer.
Incompatible solvent system.The solvent (e.g., DMF, DMSO, GBL) plays a critical role in crystallization pathways.[6] Ensure the chosen solvent can accommodate both the 3D perovskite precursors and the DAI additive without phase separation.
Significant decrease in Short-Circuit Current (Jsc). Formation of a thick, insulating 2D perovskite layer that blocks charge transport.This is a classic sign of excessive DAI. Reduce the DAI concentration significantly. The 2D layer should be thin enough to passivate defects without hindering charge flow.
Incomplete conversion to perovskite, leaving residual PbI₂.While optimal DAI can reduce PbI₂[2], a mismatch in stoichiometry can worsen it. Confirm the precursor ratios and consider post-annealing adjustments.
Low Open-Circuit Voltage (Voc) or Fill Factor (FF). Insufficient defect passivation.The DAI concentration may be too low to form an effective passivating layer. Increase the concentration incrementally.
Increased interfacial resistance.A poorly formed 2D/3D interface can create an energy barrier for charge extraction. Verify energy level alignment using techniques like Ultraviolet Photoelectron Spectroscopy (UPS).[2]
Shunting pathways in the device.Poor film morphology with pinholes can cause shunts. Optimize film deposition and use characterization techniques like Scanning Electron Microscopy (SEM) to verify film quality.[3]

Data on DAI Optimization

The following tables summarize quantitative data from published studies, showcasing the impact of DAI concentration on perovskite solar cell performance.

Table 1: Performance Enhancement by Incorporating DAI as an Additive

Based on data for a (DA₂PbI₄)ₓ(MAPbI₃)₁₋ₓ device structure.

DAI Molar Ratio (x)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
0 (Control)1.0321.0572.5415.73
0.051.0522.9579.0419.05

Data synthesized from Huang, X. et al., RSC Advances, 2019.[1][3][7]

Table 2: Performance Enhancement by DAI Surface Treatment

Based on data for a 3D perovskite film treated with a DAI solution in isopropanol (B130326).

DAI Concentration (mg/mL)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
0 (Control)1.1224.0179.8121.58
101.1524.3183.9823.50

Data synthesized from Fu, L. et al., Journal of Materials Chemistry A, 2022.[2]

Experimental Protocols

Protocol 1: Fabrication of Perovskite Solar Cell using DAI as an Additive

This protocol describes a one-step deposition method incorporating DAI into the perovskite precursor solution.

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat with UV-Ozone for 20 minutes before use.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact TiO₂ blocking layer via spray pyrolysis or spin-coating a titanium diisopropoxide bis(acetylacetonate) solution, followed by annealing at 500°C.[8]

    • Deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ paste and annealing at 500°C.

  • Perovskite Precursor Solution Preparation (with DAI):

    • Prepare the control 3D perovskite solution (e.g., 1M MAPbI₃) by dissolving equimolar amounts of MAI and PbI₂ in a solvent mixture like DMF:DMSO (4:1 v/v).

    • To create the optimized solution, add DAI powder directly to the 3D solution to achieve the desired molar ratio (e.g., 5 mol%). For a (DA₂PbI₄)₀.₀₅(MAPbI₃)₀.₉₅ film, this involves a precursor ratio of 0.05:0.95:1 for DAI:MAI:PbI₂.

    • Stir the solution on a hotplate at ~60°C for at least 2 hours until all components are fully dissolved. Filter through a 0.22 µm PTFE filter before use.

  • Perovskite Film Deposition:

    • Perform this step in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Deposit ~50 µL of the perovskite precursor solution onto the substrate.

    • Spin-coat using a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).

    • During the second step, dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate ~10 seconds before the end of the program.[9]

    • Immediately transfer the substrate to a hotplate and anneal at 100°C for 30-60 minutes.

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • Prepare a spiro-OMeTAD solution (e.g., 72.3 mg/mL in chlorobenzene) with standard additives like Li-TFSI and 4-tert-butylpyridine.[10]

    • Spin-coat the HTL solution onto the perovskite layer (e.g., 4000 rpm for 30s).

    • Store the devices in a dry, dark environment overnight to allow for oxidation of the HTL.

    • Finally, thermally evaporate an 80-100 nm thick gold (Au) or silver (Ag) back contact through a shadow mask.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_fab 2. Device Fabrication (Inert Atmosphere) cluster_finish 3. Finalization & Testing sub_prep Substrate Cleaning (FTO Glass) etl_dep ETL Deposition (Spin-coat + Anneal) sub_prep->etl_dep etl_prep ETL Solution Prep (e.g., TiO2) etl_prep->etl_dep pero_prep Perovskite Precursor Prep (PbI2, MAI + DAI Additive) pero_dep Perovskite Deposition (Spin-coat + Anti-solvent + Anneal) pero_prep->pero_dep htl_prep HTL Solution Prep (spiro-OMeTAD) htl_dep HTL Deposition (Spin-coat) htl_prep->htl_dep etl_dep->pero_dep pero_dep->htl_dep oxid HTL Oxidation (Dark, Dry Air) htl_dep->oxid electrode Metal Contact Evaporation (Au / Ag) oxid->electrode testing Device Characterization (J-V, EQE, Stability) electrode->testing

Fabrication workflow for perovskite solar cells with a DAI additive.

logical_relationship cluster_input Input Parameter cluster_properties Film & Electronic Properties cluster_output Device Performance Metrics conc DAI Concentration morph Improved Morphology (Larger, Uniform Grains) conc->morph promotes passivate Surface Defect Passivation (2D/3D Heterostructure) conc->passivate forms lifetime Increased Carrier Lifetime morph->lifetime defects Reduced Defect Density passivate->defects leads to defects->lifetime reduces recombination stability Improved Stability defects->stability voc Increased Voc lifetime->voc jsc Increased Jsc lifetime->jsc ff Increased FF lifetime->ff pce Enhanced PCE voc->pce jsc->pce ff->pce

Logical relationship between DAI concentration and solar cell performance.

References

Preventing phase segregation in Diethylammonium iodide-based perovskites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working with Diethylammonium Iodide (DEA or DAI) in perovskite formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in preventing phase segregation and enhancing material stability.

Frequently Asked Questions (FAQs)

Q1: What is phase segregation in the context of perovskite materials, and why is it problematic?

A1: Phase segregation is a phenomenon, particularly prevalent in mixed-halide perovskites, where the constituent halide ions (e.g., iodide and bromide) demix under environmental stressors like light or an electric field. This process leads to the formation of distinct domains rich in one type of halide. The iodide-rich domains, having a lower bandgap, act as traps for charge carriers. This trapping results in significant non-radiative recombination, which reduces the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of the solar cell. This instability is a major barrier to the long-term performance of perovskite optoelectronic devices.

Q2: How does this compound (DAI) function to prevent phase segregation?

A2: this compound is a bulky organic cation additive that primarily works by inducing the formation of two-dimensional (2D) or quasi-2D perovskite layers. These layers typically form at the grain boundaries and on the surface of the primary three-dimensional (3D) perovskite film. This 2D/3D hybrid structure provides several benefits:

  • Barrier to Ion Migration: The larger DEA cations create a physical and energetic barrier that hinders the movement of halide ions, which is the root cause of phase segregation.

  • Defect Passivation: The 2D layers can passivate surface and grain boundary defects, reducing non-radiative recombination pathways and enhancing charge carrier lifetimes.

  • Improved Crystallization: The presence of DAI in the precursor solution can influence the crystallization process, leading to the formation of larger, more uniform perovskite grains with fewer defects.

Q3: What is the typical concentration of DAI needed to see a stabilizing effect?

A3: The optimal concentration of DAI is highly dependent on the specific 3D perovskite composition and the chosen fabrication method. However, research has shown significant improvements with relatively small amounts. For instance, in MAPbI₃-based perovskites, incorporating a molar ratio that results in a formulation like (DA₂PbI₄)₀.₀₅(MAPbI₃)₀.₉₅ has proven effective. It is critical to perform a systematic optimization of the DAI concentration for your specific system, as excessive amounts can lead to the formation of thick, insulating 2D layers that impede charge transport and reduce device efficiency.

Q4: Can DAI be combined with other strategies for enhancing perovskite stability?

A4: Yes, absolutely. Using DAI is a form of dimensional engineering that is highly compatible with other stability-enhancing strategies. A multi-pronged approach often yields the most robust and stable perovskite films. This can include:

  • Compositional Engineering: Using mixed A-site cations (e.g., formamidinium, cesium) in the 3D perovskite structure.

  • Additional Additive Engineering: Incorporating other passivating agents that target different types of defects.

  • Device Encapsulation: Protecting the finished device from environmental factors like moisture and oxygen.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Poor solubility of DAI in the precursor solution DAI can have limited solubility in common solvents like DMF and DMSO, especially at higher concentrations.- Gently warm the precursor solution (e.g., 40-60 °C) while stirring to aid dissolution.- Use a co-solvent system (e.g., a DMF:DMSO mixture) to improve solubility.- Sonicate the solution for a brief period to ensure it is fully dissolved and homogeneous.
Hazy or poor-quality perovskite film after spin-coating - Incomplete dissolution of precursors.- Premature crystallization during spin-coating.- Impurities in the precursor salts or solvent degradation (e.g., DMF breaking down into ethylamine).- Ensure all precursors, including DAI, are fully dissolved before deposition.- Optimize the spin-coating parameters (speed, duration, acceleration) and consider using an anti-solvent quenching step to achieve uniform films.- Use high-purity, anhydrous solvents and fresh precursor materials. Avoid prolonged heating of DMF-based solutions.
Formation of needle-like crystals or other phase impurities - The concentration of DAI is too high, leading to the formation of a separate, pure 2D perovskite phase instead of a 2D/3D hybrid.- Incompatibility with other components in the precursor solution.- Systematically reduce the molar ratio of DAI in your precursor solution.- Optimize the annealing temperature and time. High temperatures or prolonged annealing can sometimes promote the formation of undesired phases.- Characterize the film using X-ray Diffraction (XRD) to identify the crystalline phases present.
Reduced Power Conversion Efficiency (PCE) after adding DAI - While DAI enhances stability, an excessive amount can form thick, insulating 2D layers that block vertical charge transport.- The orientation of the 2D perovskite layers may not be optimal for charge extraction.- Perform a detailed concentration-dependent study to find the optimal balance between stability and efficiency.- Consider using DAI as a surface treatment applied after the 3D film is formed, rather than as a bulk additive. This can passivate the surface without hindering bulk charge transport.- Use characterization techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to analyze the orientation of the 2D layers.
Device performance is stable but initial efficiency is low - The improved morphology (larger grains) may require re-optimization of charge transport layers.- The energy level alignment at the perovskite/charge transport layer interface may be altered by the DAI.- Re-evaluate the thickness and properties of the electron and hole transport layers.- Characterize the energy levels of the DAI-modified perovskite film using techniques like Ultraviolet Photoelectron Spectroscopy (UPS) to ensure proper band alignment with the transport layers.

Data Presentation

The inclusion of a small amount of this compound (DAI) as a 2D additive can significantly enhance the performance and stability of MAPbI₃-based perovskite solar cells.

Table 1: Photovoltaic Performance of MAPbI₃ Solar Cells With and Without DAI Additive

Device ConfigurationPCE (%)Jsc (mA cm⁻²)Voc (V)FF (%)
Control (MAPbI₃)17.1122.511.0572.34
With 5% DAI Additive¹19.0522.951.0579.04
¹Refers to a (DA₂PbI₄)₀.₀₅(MAPbI₃)₀.₉₅ hybrid film.
Data sourced from Huang et al., RSC Advances, 2019.

Table 2: Long-Term Stability of Unencapsulated Devices Stored in Ambient Air

Device ConfigurationInitial PCE (%)PCE after 60 days (%)% of Initial PCE Retained
Control (MAPbI₃)17.11~20% of initial~20%
With 5% DAI Additive19.05~80% of initial~80%
Data sourced from Huang et al., RSC Advances, 2019.

Experimental Protocols

Protocol 1: One-Step Solution Preparation and Film Deposition with DAI

This protocol describes the fabrication of a 3D MAPbI₃ perovskite film incorporating DAI as a stabilizing additive using a one-step spin-coating method.

1. Precursor Solution Preparation ((DA₂PbI₄)₀.₀₅(MAPbI₃)₀.₉₅): a. In a nitrogen-filled glovebox, dissolve Lead Iodide (PbI₂) in a co-solvent of DMF:DMSO (e.g., 4:1 v/v). A typical concentration is 1.2 M. b. To this solution, add Methylammonium Iodide (MAI) and this compound (DAI) in the desired molar ratio. For the target composition, the molar ratio of PbI₂ : MAI : DAI should be 1 : 0.95 : 0.1. c. Stir the solution on a hotplate at approximately 60 °C for at least 1 hour until all components are fully dissolved, resulting in a clear, yellow solution. d. Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter.

2. Substrate Preparation: a. Prepare substrates (e.g., FTO glass with a compact TiO₂ layer) by sequential sonication in detergent, deionized water, acetone, and isopropanol. b. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.

3. Perovskite Film Deposition: a. Transfer the cleaned substrates into the nitrogen-filled glovebox. b. Dispense approximately 40-60 µL of the prepared precursor solution onto the substrate. c. Spin-coat the solution. A typical two-step program is: i. 1000 rpm for 10 seconds (with a 200 rpm/s ramp). ii. 5000 rpm for 30 seconds (with a 1000 rpm/s ramp). d. During the second step (at ~15 seconds in), dispense ~100 µL of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate. This induces rapid, uniform crystallization.

4. Annealing: a. Immediately transfer the substrate onto a preheated hotplate inside the glovebox. b. Anneal the film at 100 °C for 10-20 minutes. The film should turn from a light yellow to a dark brown/black color, indicating the formation of the perovskite phase. c. Allow the film to cool to room temperature before proceeding with the deposition of the hole transport layer and metal electrode.

Visualizations

experimental_workflow cluster_prep Solution Preparation (Glovebox) cluster_dep Film Deposition cluster_post Post-Processing p1 Dissolve PbI2 in DMF:DMSO p2 Add MAI and DAI (Molar Ratio 1:0.95:0.1) p1->p2 p3 Stir at 60°C Filter (0.22 µm) p2->p3 d1 Dispense Solution on Substrate p3->d1 d2 Spin-Coat (e.g., 1000rpm -> 5000rpm) d1->d2 d3 Anti-Solvent Quench (Chlorobenzene) d2->d3 a1 Anneal on Hotplate (100°C for 15 min) d3->a1 a2 Cool to Room Temp a1->a2 a3 Deposit Hole Transport Layer a2->a3 a4 a4 a3->a4 Deposit Electrode & Characterize

mechanism_diagram cluster_3d 3D Perovskite Bulk p1 p2 p3 p4 p5 p6 p7 p8 p9 d1 DEA+ defect Surface Defect d1->defect Passivates Defect d2 DEA+ ion I⁻ d2->ion Blocks Migration d3 DEA+ ion->p5 Ion Migration (Cause of Segregation) caption Mechanism of stabilization by DAI. The bulky DEA+ cations form a 2D capping layer that physically blocks halide ion migration and passivates surface defects.

troubleshooting_flowchart start Poor Device Performance or Film Quality q1 Observe Film Morphology (SEM/Visual) start->q1 sol1 Check Precursor Solubility Optimize Spin-Coating Use Anti-Solvent q1->sol1 Hazy / Pinholes q2 Measure Stability (Light Soaking) q1->q2 Good Morphology sol2 Increase DAI concentration Ensure uniform 2D layer formation q2->sol2 Phase Segregation (PL redshift) q3 Check PCE q2->q3 Stable sol3 DAI concentration may be too high. Reduce DAI ratio. Consider surface treatment instead of bulk additive. q3->sol3 Low PCE / FF end Process Optimized q3->end High PCE

Common impurities in Diethylammonium iodide synthesis and their effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethylammonium iodide (DEAI) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis and handling of DEAI.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

The most prevalent impurities in DEAI synthesis arise from starting materials, side reactions, and degradation. These include:

  • Oxidation Products: The most common impurity is molecular iodine (I₂) and subsequently triiodide (I₃⁻), formed from the oxidation of the iodide anion (I⁻).[1][2] This process can be accelerated by exposure to air and light.[2][3]

  • Unreacted Starting Materials: Residual diethylamine (B46881) or hydroiodic acid (HI) can remain if the reaction does not go to completion or if stoichiometry is not precise.[4]

  • Solvent Residues: Solvents used during synthesis or purification, such as ethanol (B145695) or diethyl ether, can become trapped in the crystalline product.[4]

  • Water: DEAI is hygroscopic, and water can be introduced from aqueous reagents or absorbed from the atmosphere.[4]

  • Byproducts from Reagent Stabilizers: Commercial hydroiodic acid often contains stabilizers like hypophosphorous acid (H₃PO₂) to prevent oxidation. These can lead to phosphorus-containing byproducts in the final material.[5]

Q2: My DEAI powder has a yellow or brownish tint. What causes this discoloration?

A yellow to brown color in what should be a white crystalline powder is a strong indicator of iodine (I₂) and triiodide (I₃⁻) formation.[2] The iodide ion (I⁻) is susceptible to oxidation, especially when exposed to oxygen in the air.[2][6] The presence of I₂ leads to the formation of the I₃⁻ complex, which is colored and can significantly impact the material's performance in sensitive applications.[2][7]

Q3: How do these impurities affect the performance of my experiments, particularly in perovskite solar cells?

Impurities can have a significant and detrimental impact on the performance and reproducibility of perovskite solar cells (PSCs).

  • Iodine/Triiodide: This is a major issue. I₂ and I₃⁻ act as charge traps in the perovskite film, hindering charge transport and leading to lower device efficiency.[1] Their presence can cause substantial losses in short-circuit current density (Jsc) and open-circuit voltage (Voc).[2] Furthermore, the highly corrosive nature of triiodide can actively degrade the perovskite crystal structure.[2]

  • Water and Solvents: Residual water and solvents can disrupt the crystallization process of the perovskite film, leading to poor morphology, smaller grain sizes, and increased defects.

  • Stoichiometric Imbalance: Unreacted acid or amine alters the precise stoichiometry of the precursor solution, which is critical for forming high-quality perovskite films.

  • Stabilizer Byproducts: Impurities originating from HI stabilizers, such as phosphorus compounds, can interfere with crystal nucleation and growth, often leading to smaller crystal domains.[5]

Q4: Can impurities from the hydroiodic acid (HI) starting material be problematic?

Yes. Commercial HI solutions often contain stabilizers to prevent the oxidation of iodide to iodine. A common stabilizer is hypophosphorous acid (H₃PO₂).[5] While this preserves the quality of the HI, the stabilizer itself can participate in side reactions. In perovskite synthesis, for example, these phosphorus-based compounds can react with lead iodide to form nanoparticles (e.g., PbHPO₃) that alter the perovskite crystallization process.[5]

Troubleshooting Guide

This guide helps diagnose and solve common problems encountered during and after DEAI synthesis.

Problem Observation Potential Cause(s) Recommended Solution(s)
Low Yield The final mass of purified DEAI is significantly lower than the theoretical calculation.1. Incomplete reaction. 2. Loss of product during purification (e.g., using too much solvent for recrystallization).1. Ensure stoichiometric amounts of reactants. Allow for sufficient reaction time, potentially with gentle heating. 2. During recrystallization, use the minimum amount of hot solvent required for dissolution. Cool the solution slowly and then in an ice bath to maximize crystal precipitation.[8]
Product Discoloration The synthesized DEAI powder is yellow, orange, or brown instead of white.Oxidation of iodide (I⁻) to iodine (I₂) and triiodide (I₃⁻).[2]1. Purify the DEAI via recrystallization. Activated charcoal can be used during this process to adsorb colored impurities.[8] 2. Store the purified DEAI in a dark container under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.
Inconsistent Experimental Results Batches of DEAI produce variable results in downstream applications (e.g., inconsistent perovskite solar cell performance).Presence of variable types and amounts of impurities (I₃⁻, water, solvent, etc.).[1][9]1. Implement a standardized purification protocol (recrystallization) for every batch of synthesized DEAI. 2. Thoroughly dry the purified product under high vacuum to remove all residual solvent and water. 3. Characterize each batch using techniques like NMR or FTIR to confirm purity before use.
Poor Perovskite Film Quality Perovskite films made with the synthesized DEAI have small grains, pinholes, or poor morphology.1. Iodine/triiodide impurities acting as charge traps.[1] 2. Water or solvent residues disrupting crystallization. 3. Impurities from HI stabilizer acting as unwanted nucleation sites.[5]1. Use highly purified, white DEAI. For precursor solutions that have degraded, adding a small amount of a reducing agent can sometimes restore quality by converting I₂ back to I⁻.[1] 2. Ensure DEAI is rigorously dried. 3. Consider synthesizing DEAI from distilled, stabilizer-free HI if possible.[10]
Quantitative Impact of Common Impurities

While specific quantitative data for DEAI is sparse, the effects of analogous impurities in similar organic halides used in perovskite research are well-documented.

Impurity Observed Effect Impact on Performance Metric Reference
Iodine (I₂) / Triiodide (I₃⁻) Acts as a charge recombination center and degrades the perovskite structure.Decreases Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), and Short-Circuit Current (Jsc).[2][1][2]
Water / Residual Solvent Disrupts uniform crystal growth, leading to defects and poor film morphology.Reduces device efficiency and stability.[4]
Excess Diethylamine / HI Alters precursor solution stoichiometry and pH.Leads to non-optimal perovskite formation and poor device reproducibility.General Knowledge
Byproducts from HI Stabilizer (e.g., H₃PO₂) Can be detrimental to the growth of large-grained crystals.Can negatively impact PCE; however, in some cases, controlled amounts of resulting nanoparticles may act as nucleation centers.[5][5]

Experimental Protocols

Synthesis of this compound (DEAI)

This protocol describes a common method for synthesizing DEAI from diethylamine and hydroiodic acid.

Materials:

  • Diethylamine ((C₂H₅)₂NH)

  • Hydroiodic Acid (HI), 57 wt. % in water

  • Ethanol

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • In a round-bottom flask placed in an ice bath, add a measured amount of diethylamine dissolved in ethanol.

  • While stirring vigorously, slowly add a stoichiometric equivalent of hydroiodic acid dropwise. The reaction is exothermic, and maintaining a low temperature (0-5 °C) is crucial to prevent side reactions.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

  • Remove the solvent using a rotary evaporator until a solid or slurry is obtained. The crude product is now ready for purification.

Purification of DEAI by Recrystallization

This is a critical step to remove unreacted starting materials, oxidation products, and other impurities.

Procedure:

  • Transfer the crude DEAI solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.[8]

  • If the solution is colored (yellow/brown), add a small amount of activated charcoal and boil for a few minutes.[8]

  • Perform a hot gravity filtration to remove the activated charcoal or any other insoluble impurities into a clean, pre-heated flask.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.[8]

  • Collect the white crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified white crystals thoroughly under high vacuum for several hours to remove all traces of solvent and water.

Visualized Workflows and Logic

DEAI Synthesis and Purification Workflow

The following diagram outlines the standard experimental workflow for producing high-purity this compound.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Diethylamine + Hydroiodic Acid (in Ethanol, 0°C) Reaction Stir for 2 hours Reactants->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Crude Crude DEAI Solid Evaporation->Crude Dissolution Dissolve in minimal hot Ethanol Crude->Dissolution Charcoal Add Activated Charcoal (if colored) Dissolution->Charcoal HotFilter Hot Gravity Filtration Charcoal->HotFilter Crystallization Cool slowly, then ice bath HotFilter->Crystallization VacuumFilter Vacuum Filtration & Wash with cold Ether Crystallization->VacuumFilter Drying Dry under High Vacuum VacuumFilter->Drying Pure Pure, White DEAI Crystals Drying->Pure

Caption: Workflow for DEAI Synthesis and Purification.

Troubleshooting Logic for Impure DEAI

This diagram provides a logical path to diagnose and address issues related to impure DEAI based on visual and performance-based observations.

G Start Problem Observed Observation What is the primary observation? Start->Observation Color DEAI is Yellow/Brown Observation->Color Visual Performance Poor/Inconsistent Device Performance Observation->Performance Performance Cause_Oxidation Cause: Iodide Oxidation to I₂/I₃⁻ Color->Cause_Oxidation Cause_General Cause: General Impurities (Water, Solvent, Ions) Performance->Cause_General Solution_Recrystallize Solution: 1. Recrystallize DEAI 2. Store under inert gas Cause_Oxidation->Solution_Recrystallize Solution_PurifyDry Solution: 1. Recrystallize DEAI 2. Dry thoroughly under vacuum 3. Check reagent purity Cause_General->Solution_PurifyDry

Caption: Troubleshooting Logic for Impure DEAI.

References

Degradation pathways of Diethylammonium iodide in perovskite solar cells under illumination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Diethylammonium (B1227033) Iodide (DEAI) in perovskite solar cells, particularly focusing on degradation pathways under illumination.

Troubleshooting Guides

This section addresses common issues encountered during the fabrication and testing of perovskite solar cells incorporating DEAI.

Issue Potential Cause Troubleshooting Steps
Rapid initial drop in Power Conversion Efficiency (PCE) under illumination ("burn-in") 1. Light Soaking Effect: Incomplete formation of the 2D/3D perovskite heterostructure can lead to initial charge trapping at the interface.[1] 2. Ion Migration: Mobile iodide ions can accumulate at the interfaces under illumination, creating a barrier to charge extraction.[2] 3. Interfacial Defects: Poor contact between the perovskite layer and the charge transport layers can lead to non-radiative recombination.1. Optimize DEAI Treatment: Adjust the concentration of the DEAI solution and the spin-coating parameters to ensure the formation of a uniform 2D capping layer. 2. Annealing Protocol: Optimize the post-deposition annealing temperature and time to improve the crystallinity of both the 2D and 3D perovskite phases. 3. Interface Passivation: Consider using additional passivation agents that can reduce defect density at the perovskite/charge transport layer interfaces.
Gradual degradation of PCE under continuous illumination 1. Photodegradation of the Perovskite: The 3D perovskite layer can decompose into lead iodide (PbI2) upon prolonged exposure to light and oxygen.[3] 2. Degradation of the 2D Capping Layer: The diethylammonium cation in the 2D layer may be susceptible to deprotonation, leading to the breakdown of the 2D structure. 3. Halide Segregation: In mixed-halide perovskites, illumination can induce the formation of iodide-rich and bromide-rich domains, affecting the bandgap and device performance.1. Encapsulation: Properly encapsulate the device to minimize exposure to moisture and oxygen, which accelerate photodegradation.[3] 2. Inert Atmosphere: Conduct long-term stability testing in a nitrogen-filled glovebox to isolate the effects of illumination. 3. UV Filtering: Use a UV filter during testing to prevent high-energy photons from damaging the perovskite and the transport layers.[3]
Increase in series resistance (Rs) and decrease in fill factor (FF) 1. Degradation of Charge Transport Layers: The materials used for electron and hole transport layers can degrade under illumination and heat. 2. Electrode Corrosion: The metal electrode (e.g., silver or gold) can react with migrating iodide ions, forming an insulating metal iodide layer.[4][5] 3. Delamination: Poor adhesion between layers can lead to physical separation and increased contact resistance.1. Material Selection: Choose more stable charge transport materials. 2. Interlayer Insertion: Introduce a thin buffer layer between the hole transport layer and the metal electrode to prevent iodide diffusion. 3. Adhesion Promotion: Use surface treatments or adhesion-promoting layers to improve the mechanical stability of the device stack.
Visible color change of the perovskite film (e.g., from dark brown to yellow) 1. Decomposition to PbI2: The yellowing of the film is a clear indicator of the decomposition of the perovskite into lead iodide.[6][7] 2. Moisture Ingress: The presence of moisture significantly accelerates the degradation of the perovskite layer.[6][7]1. Strict Environmental Control: Fabricate and store the devices in a controlled, low-humidity environment (e.g., a glovebox). 2. Hydrophobic 2D Layer: Optimize the DEAI treatment to form a dense and hydrophobic 2D capping layer, which can improve moisture resistance.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Diethylammonium Iodide (DEAI) in improving the stability of perovskite solar cells?

A1: DEAI is primarily used as a surface passivation agent. When applied to a 3D perovskite film, it reacts with excess lead iodide (PbI2) to form a thin, two-dimensional (2D) perovskite layer on the surface.[8][9] This 2D capping layer can passivate surface defects, reduce non-radiative recombination, and enhance the moisture and light stability of the underlying 3D perovskite.[1][8]

A3: Perovskite solar cells treated with DEAI generally exhibit enhanced stability compared to standard MAPbI₃ cells. The 2D capping layer formed by DEAI acts as a protective barrier against moisture and can suppress ion migration.[1] This leads to a slower degradation rate under both illumination and ambient conditions.

A4: Some initial degradation, often referred to as "burn-in" or light-soaking effects, can be partially reversible. This is often attributed to the migration and redistribution of mobile ions under illumination. However, the chemical decomposition of the perovskite into PbI₂ is generally considered an irreversible degradation pathway.[4]

A5: A combination of techniques is typically used:

  • X-ray Diffraction (XRD): To monitor changes in the crystal structure and detect the formation of degradation products like PbI₂.[10]

  • UV-Vis Absorption Spectroscopy: To track changes in the light-absorbing properties of the perovskite film.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: To probe changes in charge carrier dynamics and defect states.

  • Scanning Electron Microscopy (SEM): To observe morphological changes in the perovskite film, such as pinhole formation or grain restructuring.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the surface and interfaces and detect changes due to degradation.

Quantitative Data on Performance Degradation

The following table summarizes stability data for perovskite solar cells incorporating diethylammonium salts.

Device Structure Stress Conditions Initial PCE PCE after Stress Retention Reference
2D/3D Perovskite with DEAI treatmentStored in ambient air (RH ~10%) for 500 hours (unencapsulated)23.50%>22.79%~97%[8]
Planar 2D/3D Perovskite with DABr treatmentContinuous illumination (unencapsulated)18.30%Maintained higher stability compared to controlNot specified[1]

Experimental Protocols

Stability Testing under Continuous Illumination (ISOS-L-1I)

This protocol is adapted from the International Summit on Organic Photovoltaic Stability (ISOS) guidelines to assess the intrinsic stability of the device under illumination.

  • Initial Characterization: Measure the initial current density-voltage (J-V) curve under simulated AM1.5G illumination (100 mW/cm²) to determine the initial PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

  • Light Soaking: Place the device under continuous illumination from a solar simulator at a constant intensity of 1 sun. The temperature of the device should be monitored and controlled, typically at 25°C or 65°C. The device should be held at its maximum power point (MPP) using an MPP tracker.

  • Periodic J-V Measurements: At regular intervals (e.g., every hour for the first few hours, then every 24 hours), briefly interrupt the light soaking to measure the J-V curve.

  • Data Analysis: Plot the normalized PCE, Voc, Jsc, and FF as a function of illumination time. The T₈₀ lifetime (the time it takes for the PCE to drop to 80% of its initial value) is a common metric for reporting stability.

Characterization of Degraded Films

To understand the degradation mechanism, the following characterization can be performed on films before and after the stability test.

  • Sample Preparation: Prepare perovskite films on glass substrates with and without DEAI treatment.

  • Degradation: Expose the films to the same stress conditions as the full devices (e.g., continuous illumination in a controlled atmosphere).

  • XRD Analysis: Acquire XRD patterns of the pristine and degraded films to identify any changes in the crystal structure, such as the emergence of PbI₂ peaks.

  • SEM Imaging: Use SEM to compare the surface morphology of the pristine and degraded films, looking for changes in grain size, pinholes, or the formation of new structures.

  • Spectroscopic Analysis: Use UV-Vis and PL spectroscopy to assess changes in the optical properties and defect landscape of the films.

Visualizations

G Proposed Degradation Pathway of DEAI-Treated Perovskite Under Illumination cluster_0 Initial State cluster_1 Stress Factor cluster_2 Degradation Processes cluster_3 Degradation Products cluster_4 Device Failure Modes Initial Pristine 2D/3D Perovskite (DEAI on 3D Perovskite) Illumination Light (hν) + Oxygen (O₂) Ion_Migration Iodide Ion Migration Illumination->Ion_Migration Cation_Deprotonation DEAI Deprotonation Illumination->Cation_Deprotonation Perovskite_Decomposition 3D Perovskite Decomposition Illumination->Perovskite_Decomposition Defects Interface & Bulk Defects Ion_Migration->Defects Volatiles Volatile Species (e.g., Diethylamine (B46881), HI) Cation_Deprotonation->Volatiles PbI2 Lead Iodide (PbI₂) Perovskite_Decomposition->PbI2 PCE_Loss PCE Degradation PbI2->PCE_Loss Volatiles->PCE_Loss Defects->PCE_Loss Rs_Increase Increased Series Resistance Defects->Rs_Increase FF_Decrease Decreased Fill Factor Defects->FF_Decrease

G Experimental Workflow for Stability Assessment cluster_0 Device/Film Preparation cluster_1 Initial Characterization cluster_2 Stability Testing cluster_3 Post-Stress Characterization cluster_4 Data Analysis Fabrication Fabricate Perovskite Solar Cell with DEAI Treatment JV_Initial Measure Initial J-V Curve (PCE, Voc, Jsc, FF) Fabrication->JV_Initial Film_Prep Prepare Perovskite Film on Glass Substrate XRD_Initial Acquire Initial XRD Pattern Film_Prep->XRD_Initial SEM_Initial Take Initial SEM Image Film_Prep->SEM_Initial PL_Initial Measure Initial PL/TRPL Film_Prep->PL_Initial Stress Apply Stress (e.g., Continuous Illumination) JV_Initial->Stress JV_Final Measure Final J-V Curve Stress->JV_Final XRD_Final Acquire Final XRD Pattern Stress->XRD_Final SEM_Final Take Final SEM Image Stress->SEM_Final PL_Final Measure Final PL/TRPL Stress->PL_Final Analysis Compare Pre- and Post-Stress Data - Calculate PCE loss (T80) - Identify degradation products - Observe morphological changes JV_Final->Analysis XRD_Final->Analysis SEM_Final->Analysis PL_Final->Analysis

References

Technical Support Center: Enhancing Perovskite Charge Carrier Lifetime with Diethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with perovskite materials. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Diethylammonium Iodide (DAI) to enhance charge carrier lifetime in perovskites.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental process of incorporating this compound to improve perovskite performance and stability.

Question Answer
Why is my perovskite film quality poor after DAI treatment? Poor film quality, such as the presence of pinholes or non-uniform surfaces, can arise from several factors. Ensure that the DAI solution is fresh and filtered through a 0.2 µm filter before use to remove any particulates. The spin-coating parameters, including speed and duration, are also critical; inconsistent application can lead to uneven film formation. Additionally, verify the purity of your precursor materials, as impurities can hinder proper crystal growth.
My device shows low Power Conversion Efficiency (PCE) after DAI incorporation. What are the possible causes? A lower than expected PCE can be due to several factors. Firstly, the concentration of the DAI solution is crucial; an inappropriate concentration can either be insufficient for effective passivation or lead to the formation of an excessively thick 2D layer, which can impede charge transport. Secondly, ensure proper annealing temperature and time after the DAI treatment, as this step is vital for the formation of the 2D/3D heterostructure. Finally, check for potential degradation of the perovskite layer due to environmental factors like humidity or oxygen exposure during fabrication.
I am observing a shorter charge carrier lifetime than expected after DAI treatment. What could be the issue? While DAI is used to enhance charge carrier lifetime, suboptimal application can have the opposite effect. Incomplete conversion of the 3D perovskite surface to the 2D DAI-based perovskite can leave unpassivated defects. This can be caused by a non-uniform application of the DAI solution or insufficient annealing. Also, ensure the underlying 3D perovskite film is of high quality before the DAI treatment, as DAI primarily passivates surface defects and may not compensate for a highly defective bulk material.
How can I confirm the formation of the 2D perovskite layer on top of my 3D perovskite? The formation of the 2D perovskite layer (DA₂PbI₄) can be confirmed using X-ray Diffraction (XRD). You should observe a new diffraction peak at a low angle (around 7.2°) corresponding to the (001) plane of the 2D perovskite, in addition to the characteristic peaks of the 3D perovskite.[1]
What is the mechanism behind DAI enhancing charge carrier lifetime? This compound reacts with the lead iodide-rich surface of the 3D perovskite to form a thin 2D perovskite capping layer. This 2D layer effectively passivates surface defects, such as iodide vacancies, which act as non-radiative recombination centers. By reducing these defects, the non-radiative recombination of charge carriers is suppressed, leading to a longer charge carrier lifetime.
Are there any stability concerns associated with DAI treatment? Perovskite solar cells, in general, are sensitive to moisture, oxygen, and thermal stress. While DAI treatment can enhance stability by passivating surface defects that can be initiation sites for degradation, the intrinsic instability of the perovskite material remains a challenge. Proper encapsulation of the final device is crucial for long-term stability.

Quantitative Data Summary

The following tables summarize the impact of this compound (DAI) treatment on the performance of perovskite solar cells, as reported in the literature.

Table 1: Charge Carrier Lifetime Enhancement

Perovskite CompositionTreatmentAverage Carrier Lifetime (τ_avg)Reference
Cs₀.₀₅FA₀.₈₅MA₀.₁PbI₃Control1.60 µs[1]
Cs₀.₀₅FA₀.₈₅MA₀.₁PbI₃DAI-treated1.75 µs[1]

Table 2: Defect Density Reduction

Perovskite CompositionTreatmentTrap-filled limit voltage (V_TFL)Defect Density (n_traps)Reference
Cs₀.₀₅FA₀.₈₅MA₀.₁PbI₃Control0.705 V7.84 x 10¹⁵ cm⁻³[1]
Cs₀.₀₅FA₀.₈₅MA₀.₁PbI₃DAI-treated0.221 V2.14 x 10¹⁵ cm⁻³[1]

Table 3: Photovoltaic Performance Improvement

Perovskite CompositionTreatmentV_oc (V)J_sc (mA/cm²)FF (%)PCE (%)Reference
Cs₀.₀₅FA₀.₈₅MA₀.₁PbI₃Control1.09624.7379.621.58[2]
Cs₀.₀₅FA₀.₈₅MA₀.₁PbI₃DAI-treated1.15425.0481.323.50[2]
MAPbI₃Control---15.73[3]
(DA₂PbI₄)₀.₀₅(MAPbI₃)₀.₉₅DAI-doped-22.9579.0419.05[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of DAI in perovskite solar cells.

Protocol 1: this compound (DAI) Surface Treatment

This protocol describes the post-treatment of a 3D perovskite film with a DAI solution to form a 2D capping layer.

  • Preparation of DAI Solution:

    • Dissolve this compound (DAI) in isopropanol (B130326) (IPA) at a concentration of 10 mg/mL.

    • Filter the solution using a 0.2 µm PTFE syringe filter before use.

  • DAI Solution Deposition:

    • This step should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Place the substrate with the pre-deposited 3D perovskite film onto a spin coater.

    • Dispense the DAI/IPA solution onto the perovskite film.

    • Spin-coat at 4000 rpm for 30 seconds.

  • Annealing:

    • Transfer the substrate to a hotplate.

    • Anneal at 100°C for 3 minutes to promote the reaction between DAI and the perovskite surface and to remove the solvent.

Protocol 2: Time-Resolved Photoluminescence (TRPL) Measurement

TRPL is used to determine the charge carrier lifetime of the perovskite films.

  • Sample Preparation:

    • Prepare perovskite films on glass substrates with and without DAI treatment as described in Protocol 1.

  • Measurement Setup:

    • Use a pulsed laser with a wavelength suitable for exciting the perovskite film (e.g., 475 nm).

    • The photoluminescence decay is recorded using a time-correlated single photon counting (TCSPC) system.

  • Data Acquisition:

    • Excite the sample with the pulsed laser.

    • Collect the photoluminescence decay signal over a time range sufficient to observe the full decay profile (typically several microseconds for perovskites).

  • Data Analysis:

    • Fit the decay curve with a bi-exponential decay function: I(t) = A₁exp(-t/τ₁) + A₂exp(-t/τ₂), where τ₁ and τ₂ are the fast and slow decay components, respectively.

    • The average carrier lifetime (τ_avg) can be calculated using the formula: τ_avg = (A₁τ₁² + A₂τ₂²) / (A₁τ₁ + A₂τ₂).

Protocol 3: Transient Photovoltage (TPV) Measurement

TPV is used to investigate charge recombination dynamics in a complete solar cell device.

  • Device Fabrication:

  • Measurement Setup:

    • The device is held at open-circuit conditions under steady-state illumination (bias light).

    • A small perturbation is introduced by a short laser pulse.

    • The subsequent voltage decay is measured with an oscilloscope.

  • Data Acquisition:

    • Vary the intensity of the bias light to measure the lifetime at different charge carrier densities.

    • For each bias light intensity, record the transient photovoltage decay after the laser pulse.

  • Data Analysis:

    • The decay of the photovoltage transient is typically fitted with a mono-exponential function to extract the small perturbation charge carrier lifetime (τ).

    • Plot the carrier lifetime as a function of the open-circuit voltage (or charge carrier density) to understand the recombination kinetics.

Visualizations

Experimental Workflow for DAI Treatment and Characterization

experimental_workflow prep_3d Deposit 3D Perovskite Film spin_dai Spin-coat DAI Solution prep_3d->spin_dai Transfer to Glovebox anneal Anneal at 100°C spin_dai->anneal xrd XRD anneal->xrd Confirm 2D layer trpl TRPL anneal->trpl Measure Carrier Lifetime pce Device Performance (PCE) anneal->pce Fabricate Device tpv TPV pce->tpv

Caption: Workflow for DAI treatment and subsequent material and device characterization.

Mechanism of Charge Carrier Lifetime Enhancement by DAI

mechanism_diagram cluster_before Before DAI Treatment cluster_after After DAI Treatment perovskite_3d 3D Perovskite Bulk surface_defects Surface Defects (Iodide Vacancies) perovskite_3d->surface_defects recombination Non-radiative Recombination surface_defects->recombination Traps Charge Carriers lifetime_short Short Charge Carrier Lifetime recombination->lifetime_short Results in perovskite_3d_after 3D Perovskite Bulk perovskite_2d 2D Perovskite Capping Layer (DA₂PbI₄) perovskite_3d_after->perovskite_2d passivation Defect Passivation perovskite_2d->passivation Reduces Surface Defects lifetime_long Enhanced Charge Carrier Lifetime passivation->lifetime_long Leads to start

Caption: Passivation of surface defects by a 2D capping layer enhances carrier lifetime.

References

Technical Support Center: Enhancing Perovskite Solar Cell Performance with Diethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Diethylammonium (B1227033) Iodide (DEAI) for reducing non-radiative recombination in perovskite solar cells (PSCs). The following sections detail troubleshooting procedures, frequently asked questions (FAQs), experimental protocols, and the underlying mechanisms of DEAI treatment.

Troubleshooting Guide

This guide addresses common issues encountered during the application of Diethylammonium Iodide (DEAI) for perovskite solar cell passivation.

Issue Potential Cause(s) Recommended Solution(s)
Low Power Conversion Efficiency (PCE) after DEAI treatment 1. Suboptimal DEAI concentration: Incorrect concentration can lead to incomplete passivation or the formation of an excessively thick 2D perovskite layer, hindering charge transport. 2. Incomplete reaction: The DEAI may not have fully reacted with the residual PbI₂ on the perovskite surface. 3. Solvent incompatibility: The solvent used for the DEAI solution (e.g., isopropanol) may have damaged the underlying 3D perovskite layer.1. Optimize DEAI concentration: Systematically vary the DEAI concentration in the treatment solution (e.g., from 0.5 mg/mL to 5 mg/mL) to find the optimal condition for your specific perovskite composition and fabrication process. 2. Adjust annealing parameters: Ensure the post-treatment annealing temperature and time are sufficient for the reaction to complete. A typical starting point is 100°C for 3 minutes. 3. Solvent selection and application: Use a high-purity, anhydrous solvent. Apply the solution during spin-coating to minimize direct exposure time and potential damage to the perovskite film.
Reduced Open-Circuit Voltage (VOC) or Fill Factor (FF) 1. Formation of a thick insulating 2D layer: An excess of DEAI can create a thick (DA)₂PbI₄ layer that impedes charge extraction. 2. Interface contamination: Impurities in the DEAI or solvent can introduce new trap states at the interface. 3. Poor film morphology: The DEAI treatment may have altered the surface morphology of the perovskite film, leading to poor contact with the charge transport layer.1. Reduce DEAI concentration or spin-coating speed: This will result in a thinner 2D passivation layer. 2. Use high-purity materials: Ensure the DEAI and solvent are of the highest available purity. Filter the DEAI solution before use. 3. Characterize film morphology: Use techniques like Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to inspect the surface morphology after treatment and adjust deposition parameters accordingly.
Poor device stability and rapid degradation 1. Hygroscopic nature of DEAI: DEAI can attract moisture, which can accelerate the degradation of the perovskite layer. 2. Incomplete surface coverage: Non-uniform application of the DEAI solution can leave areas of the perovskite film unpassivated and susceptible to degradation. 3. Formation of unstable 2D/3D heterojunction: The interface between the 2D and 3D perovskite layers may be unstable under operational stress.1. Conduct experiments in a controlled environment: Perform the DEAI treatment and subsequent device fabrication steps in a glovebox with low humidity. 2. Optimize spin-coating parameters: Ensure a uniform and complete coverage of the DEAI solution by adjusting the spin speed, acceleration, and solution volume. 3. Annealing optimization: Proper annealing is crucial for forming a stable 2D/3D interface. Experiment with different annealing temperatures and durations.
Visible pinholes or defects in the perovskite film after treatment 1. Solvent-induced damage: The solvent used for the DEAI solution may be too aggressive for the underlying perovskite film. 2. Mechanical damage during spin-coating: High spin speeds or improper dispensing of the solution can cause physical damage to the film.1. Test alternative solvents: Consider using solvents that are less likely to dissolve or damage the perovskite layer. 2. Gentle solution deposition: Apply the DEAI solution carefully at a lower spin speed before ramping up to the final speed.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (DEAI) reduces non-radiative recombination?

A1: DEAI passivates defects on the surface of the 3D perovskite film. The diethylammonium cation (DEA⁺) interacts with the perovskite surface, and the iodide anion (I⁻) helps to suppress halide vacancy defects. This passivation reduces the number of trap states that lead to non-radiative recombination of charge carriers. Additionally, DEAI reacts with excess PbI₂ on the perovskite surface to form a thin, wide-bandgap 2D perovskite layer ((DA)₂PbI₄). This 2D layer further passivates the surface and can improve the energy level alignment at the interface, enhancing charge extraction and increasing the open-circuit voltage (VOC)[1].

Q2: How does DEAI treatment affect the overall performance of perovskite solar cells?

A2: Successful DEAI treatment typically leads to a significant improvement in the power conversion efficiency (PCE) of perovskite solar cells. This is primarily due to an increase in the open-circuit voltage (VOC) and the fill factor (FF). The reduction in non-radiative recombination leads to a higher VOC, while improved charge extraction and transport contribute to a better FF. For example, studies have shown that DEAI treatment can increase the PCE from 21.58% to 23.50%[1].

Q3: What are the key experimental parameters to control during DEAI surface treatment?

A3: The most critical parameters are the concentration of the DEAI solution, the spin-coating speed and duration, and the post-treatment annealing temperature and time. The DEAI concentration determines the thickness of the resulting 2D passivation layer. Spin-coating parameters influence the uniformity and coverage of the DEAI solution. The annealing step is crucial for the formation of the 2D/3D heterojunction and the removal of residual solvent.

Q4: Can DEAI be incorporated directly into the perovskite precursor solution?

A4: While surface treatment is a common method, some studies have explored incorporating small amounts of DEAI directly into the 3D perovskite precursor solution. This approach aims to promote crystal growth and improve the overall quality of the perovskite film from within. This method has been shown to result in larger grain sizes and reduced defects, leading to a PCE of 19.05% in one study[2].

Q5: How does DEAI treatment impact the long-term stability of perovskite solar cells?

A5: DEAI treatment has been shown to improve the long-term stability of perovskite solar cells. The passivation of surface defects and the formation of a more hydrophobic 2D perovskite layer can protect the underlying 3D perovskite from moisture and other environmental factors that cause degradation. Unencapsulated devices treated with DEAI have been reported to retain 97% of their initial PCE after being stored in air for over 500 hours[1].

Quantitative Data Summary

The following tables summarize the quantitative improvements observed in perovskite solar cells after DEAI treatment, as reported in the literature.

Table 1: Photovoltaic Performance Enhancement with DEAI Surface Treatment

Parameter Control Device DEAI-Treated Device Reference
Power Conversion Efficiency (PCE) 21.58%23.50%[1]
Open-Circuit Voltage (VOC) 1.12 V1.16 V[1]
Short-Circuit Current Density (JSC) 24.11 mA/cm²24.35 mA/cm²[1]
Fill Factor (FF) 79.8%83.5%[1]

Table 2: Carrier Lifetime Improvement with DEAI Surface Treatment

Device Average Carrier Lifetime (τaverage) Reference
Control Perovskite Film 1.60 µs[1]
DEAI-Treated Perovskite Film 1.75 µs[1]

Table 3: Performance of Perovskite Solar Cells with DEAI as an Additive

DEAI Content PCE VOC JSC FF Reference
0% (Control) 17.21%1.05 V22.51 mA/cm²72.81%[2]
10% 19.05%1.08 V22.95 mA/cm²79.04%[2]

Experimental Protocols

Protocol 1: this compound (DEAI) Surface Treatment

This protocol is adapted from the supporting information for "In-Situ Surface Regulation of 3D Perovskite Using this compound for High-efficient Perovskite Solar Cells"[3].

1. Materials and Solution Preparation:

  • This compound (DEAI) powder.
  • Anhydrous Isopropanol (IPA).
  • Prepare a DEAI solution in IPA with the desired concentration (e.g., 1 mg/mL). It is recommended to prepare a range of concentrations to optimize for your specific perovskite film.
  • Filter the DEAI/IPA solution through a 0.22 µm PTFE filter before use.

2. Perovskite Film Preparation:

  • Fabricate the 3D perovskite film on your desired substrate (e.g., FTO/TiO₂) using your established protocol.
  • The referenced study used a precursor solution of PbI₂, FAI, MACl, and CsI in a DMF:DMSO (4:1 v:v) solvent mixture, spin-coated at 4000 rpm for 18 s, with an ether anti-solvent quench at 5 s, followed by annealing at 110°C for 60 minutes in air[3].

3. DEAI Surface Treatment:

  • Transfer the annealed perovskite film into a nitrogen-filled glovebox.
  • Spin-coat the prepared DEAI/IPA solution onto the perovskite film at 4000 rpm for 30 seconds.
  • Anneal the DEAI-treated perovskite film at 100°C for 3 minutes inside the glovebox.

4. Device Completion:

  • Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) according to your standard device fabrication procedure.

Visualizations

Diagram 1: Experimental Workflow for DEAI Surface Treatment

experimental_workflow cluster_prep Perovskite Film Preparation cluster_deai DEAI Surface Treatment cluster_device Device Completion start Prepare Perovskite Precursor Solution spin_coat_3d Spin-coat 3D Perovskite Layer start->spin_coat_3d anneal_3d Anneal Perovskite Film spin_coat_3d->anneal_3d spin_coat_deai Spin-coat DEAI Solution anneal_3d->spin_coat_deai prepare_deai Prepare DEAI/IPA Solution prepare_deai->spin_coat_deai anneal_deai Anneal at 100°C spin_coat_deai->anneal_deai deposit_htl Deposit Hole Transport Layer anneal_deai->deposit_htl deposit_contact Deposit Metal Contact deposit_htl->deposit_contact

Caption: Workflow for DEAI surface treatment of perovskite solar cells.

Diagram 2: Mechanism of DEAI Passivation

passivation_mechanism cluster_before Before DEAI Treatment cluster_process DEAI Treatment cluster_after After DEAI Treatment perovskite_before 3D Perovskite Surface Iodide Vacancies (V_I) Uncoordinated Pb²⁺ deai This compound (DEAI) DEA⁺ I⁻ perovskite_before:f0->deai Passivation by I⁻ perovskite_before:f1->deai Interaction with DEA⁺ perovskite_after Passivated Surface 2D Perovskite Layer ((DA)₂PbI₄) Reduced Non-Radiative Recombination deai->perovskite_after Forms 2D Layer

Caption: Mechanism of defect passivation by DEAI treatment.

References

Impact of atmospheric conditions on Diethylammonium iodide-treated perovskites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diethylammonium (B1227033) iodide (DEAI)-treated perovskites.

Frequently Asked Questions (FAQs)

Q1: What is Diethylammonium iodide (DEAI) and why is it used in perovskite fabrication?

A1: this compound (DEAI, (CH₃CH₂)₂NH₂⁺I⁻) is an organic ammonium (B1175870) salt. In perovskite solar cells (PSCs), it is primarily used as a passivating agent or as a precursor to form a two-dimensional (2D) perovskite capping layer on top of a three-dimensional (3D) perovskite film.[1][2] This 2D/3D structure helps to passivate surface defects, reduce non-radiative recombination, improve charge extraction, and significantly enhance both the power conversion efficiency (PCE) and the long-term stability of the device against environmental factors.[2][3]

A2: While DEAI treatment enhances moisture resistance, high humidity remains a critical factor in perovskite degradation. Moisture can trigger chemical reactions that break down the primary 3D perovskite crystal structure (e.g., MAPbI₃).[4] Water molecules can facilitate the decomposition of the perovskite into lead iodide (PbI₂), which is identifiable by a change in the film's color to yellow.[5][6] Even though the 2D DEAI capping layer offers protection, prolonged exposure to high relative humidity (RH), especially above 60%, can still lead to moisture ingress and accelerate degradation.[5][7]

Q3: What role does oxygen play in the degradation of these perovskites?

A3: Oxygen, particularly in the presence of light, is a significant driver of degradation. The process involves the photo-induced formation of highly reactive superoxide (B77818) species (O₂⁻) on the perovskite surface.[8][9] These superoxide species can then react with the organic cations (like methylammonium, MA⁺) in the perovskite structure, leading to a chain reaction that decomposes the perovskite into PbI₂, I₂, and volatile organic components.[8][10] This degradation pathway affects the stability of the photoactive layer and the overall device.[8]

Q4: My perovskite film shows visible signs of degradation (e.g., turning yellow). What is happening chemically?

A4: A visible change in the perovskite film's color from dark brown/black to yellow is a classic indicator of degradation. This is primarily due to the decomposition of the perovskite structure (e.g., CH₃NH₃PbI₃) back into its precursor, lead iodide (PbI₂), which has a distinct yellow color.[5][11] This process is irreversible and is accelerated by exposure to moisture, oxygen, light, and heat.[6][9] The formation of PbI₂ creates defects in the film, disrupts charge transport, and severely reduces the solar cell's performance.[5]

A5: Improving stability involves a multi-faceted approach:

  • Optimize the DEAI Treatment: Ensure the formation of a uniform and compact 2D capping layer to effectively passivate the 3D perovskite surface.[2]

  • Control Fabrication Environment: Fabricate devices in a controlled atmosphere with low relative humidity (ideally below 30%) to minimize moisture-induced defects.[7][11]

  • Encapsulation: Use impermeable materials to encapsulate the finished device, providing a physical barrier against moisture and oxygen ingress.[12]

  • Interface Engineering: Introduce hydrophobic molecules or passivation layers at the interfaces between the perovskite and the charge transport layers to block moisture pathways.[13]

  • Compositional Engineering: Incorporating more stable cations (e.g., formamidinium or cesium) alongside the primary organic cation can enhance the intrinsic thermal and chemical stability of the perovskite lattice.[12]

Troubleshooting Guide

Issue 1: Low Power Conversion Efficiency (PCE) in a freshly fabricated device.

Potential Cause Recommended Solution Verification Method
Poor Film Morphology Voids, pinholes, or incomplete coverage of the perovskite layer at the buried interface can hinder charge extraction.[14]Optimize the DEAI treatment concentration and deposition method (e.g., spin coating speed, anti-solvent dripping time) to ensure a uniform 2D capping layer.[1] Consider post-treatment methods to heal voids.[14]
High Defect Density Incomplete passivation of surface and grain boundary defects leads to high non-radiative recombination and a lower open-circuit voltage (Voc).[2]Increase the concentration of the DEAI solution or optimize the annealing time and temperature post-treatment to ensure complete reaction and formation of the 2D passivation layer.[2]
Sub-optimal Energy Level Alignment A poor interface between the perovskite and the charge transport layers (ETL/HTL) can impede charge extraction, reducing the fill factor (FF) and short-circuit current (Jsc).The DEAI-induced 2D layer can regulate energy levels.[2] Ensure the chosen ETL and HTL materials are energetically well-matched with the DEAI-treated perovskite surface.

Issue 2: Rapid performance degradation under ambient conditions.

Potential Cause Recommended Solution Verification Method
Moisture and Oxygen Ingress The device is not adequately protected from the atmosphere, leading to rapid chemical decomposition of the perovskite layer.[5][8]Fabricate and store devices in an inert atmosphere (e.g., a nitrogen-filled glovebox). Implement a robust encapsulation procedure using materials with low water and oxygen transmission rates.
Incomplete 2D Layer Formation A non-uniform or incomplete DEAI-based 2D layer provides insufficient protection against environmental stressors.Re-optimize the DEAI treatment protocol. Techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can confirm the formation of 2D phases on the surface.[15]
Photodegradation Continuous light exposure, especially combined with oxygen, generates reactive species that attack the perovskite.[8][16]Incorporate UV-blocking filters in the device stack or encapsulation. Ensure the DEAI treatment effectively passivates the surface against photo-induced defects.

Quantitative Data on DEAI-Treated Perovskites

The inclusion of DEAI has been shown to significantly enhance both the efficiency and stability of perovskite solar cells.

Device Structure Key Metric Control Device (No DEAI) DEAI-Treated Device Improvement Reference
3D MAPbI₃PCE15.73%19.05%~21% increase[3]
3D PerovskitePCE21.58%23.50%~9% increase[2]
3D PerovskiteStability (in air)-Retains 97% of initial PCE after 500 hoursEnhanced long-term stability[2]

Visualizations and Diagrams

Experimental Workflow

G Fabrication Workflow for DEAI-Treated Perovskite Solar Cell cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Final Steps A 1. FTO/ITO Substrate Cleaning (Sonication in DI water, Acetone, IPA) B 2. UV-Ozone Treatment A->B C 3. Hole Transport Layer (HTL) Deposition (e.g., PTAA via spin-coating) B->C D 4. 3D Perovskite Precursor Deposition (Spin-coating) C->D E 5. DEAI Solution Treatment (Spin-coating onto 3D layer) D->E F 6. Thermal Annealing (Formation of 2D/3D structure) E->F G 7. Electron Transport Layer (ETL) Deposition (e.g., C60/BCP) F->G H 8. Metal Electrode Deposition (Thermal Evaporation) G->H I 9. Device Encapsulation H->I J 10. Characterization (J-V, EQE, Stability) I->J G Atmospheric Degradation Pathways of Perovskite PVSK Perovskite Film (e.g., CH3NH3PbI3) Superoxide Superoxide (O2-) Formation PVSK->Superoxide e- transfer Hydration Hydrated Perovskite Intermediate PVSK->Hydration PbI2 Lead Iodide (PbI2) PVSK->PbI2 Direct Decomposition Volatiles Volatile Products (CH3NH2, I2, H2O) PVSK->Volatiles Direct Decomposition H2O Moisture (H2O) H2O->Hydration Hydration O2 Oxygen (O2) O2->Superoxide Light Light (hν) Light->Superoxide Photo-excitation Superoxide->Volatiles Reaction with organic cation Hydration->PbI2 Decomposition G Troubleshooting Logic for Low Device Performance Start Low PCE Observed LowVoc Low Voc? Start->LowVoc Analyze J-V Curve LowJsc Low Jsc? LowVoc->LowJsc No Cause_Recombination Cause: High Non-Radiative Recombination (Defects) LowVoc->Cause_Recombination Yes LowFF Low FF? LowJsc->LowFF No Cause_Absorption Cause: Poor Light Absorption or Charge Extraction LowJsc->Cause_Absorption Yes Cause_Resistance Cause: High Series Resistance or Poor Interfaces LowFF->Cause_Resistance Yes Action_Passivate Action: Optimize DEAI passivation layer Cause_Recombination->Action_Passivate Action_Morphology Action: Improve film morphology/thickness Cause_Absorption->Action_Morphology Action_Interfaces Action: Check ETL/HTL energy alignment & contacts Cause_Resistance->Action_Interfaces

References

Strategies to control the crystal orientation of Diethylammonium iodide-based perovskites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylammonium (B1227033) iodide (DAI)-based perovskites. The focus is on strategies to control crystal orientation and address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the fabrication of diethylammonium iodide-based perovskite films.

Question 1: My perovskite film has poor surface coverage and a high density of pinholes. What are the likely causes and how can I fix this?

Answer: Poor film coverage and pinholes are common defects that can significantly impact the performance of perovskite-based devices.[1][2] These issues often stem from the precursor solution, the deposition process, or post-deposition treatments.

Common Causes and Solutions:

  • Precursor Solution Quality:

    • Impurity Presence: Impurities in the precursor materials, particularly in the methylammonium (B1206745) iodide (if used as a co-cation), can hinder uniform crystal growth.[3] Using high-purity precursors is crucial.

    • Solution Aging: Perovskite precursor solutions can degrade over time. It is advisable to use freshly prepared solutions for consistent results.

  • Crystallization and Deposition Process:

    • Rapid Crystallization: Fast crystallization kinetics can lead to the formation of incomplete, needle-like crystal structures and is a known issue in some perovskite systems.[4]

    • Spin-Coating Parameters: The speed and duration of spin-coating can affect film uniformity. Optimizing these parameters is essential.

    • Solvent System: The choice of solvent is critical. A binary solvent system, such as DMF and DMSO, can help modulate the crystallization rate by forming intermediate complexes, leading to more uniform films.[5]

  • Post-Deposition Treatment:

    • Annealing Protocol: Inadequate or improper annealing (temperature and time) can result in incomplete solvent removal and poor crystal formation.[6][7]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solution a Poor Film Coverage / Pinholes b 1. Verify Precursor Purity & Freshness a->b c 2. Optimize Solvent System (e.g., DMF:DMSO ratio) b->c If issue persists d 3. Adjust Spin-Coating Parameters (Speed/Time) c->d If issue persists e 4. Optimize Annealing (Temperature/Time) d->e If issue persists f Improved Film Quality e->f Successful

Caption: A workflow for troubleshooting pinholes and poor film coverage.

Answer: Achieving a preferred crystal orientation is crucial for efficient charge transport in perovskite devices. For 2D or quasi-2D perovskites, a vertical orientation of the inorganic layers is often desired. Several factors influence the final orientation of the crystals.

Strategies to Promote Preferred Orientation:

  • Additive Engineering: The addition of specific cations can influence crystal orientation. While DAI itself is the focus, co-additives or variations in stoichiometry can be explored.

  • Solvent Engineering: The choice of solvent and the use of solvent mixtures can alter the crystallization pathway. For instance, using a combination of DMF and DMSO can slow down crystallization, allowing more time for ordered growth.[5]

  • Thermal Annealing: A carefully controlled annealing process is one of the most effective ways to influence crystal orientation. Rapid annealing at high temperatures has been shown to induce a reorientation of crystal grains from the (002) to the (110) direction in methylammonium lead iodide perovskites.[6][8] The optimal temperature and duration will depend on the specific perovskite composition and substrate.

  • Substrate Temperature: The temperature of the substrate during deposition can also play a role in determining the initial crystal orientation.

Logical Relationship Diagram:

G cluster_0 Control Parameters cluster_1 Desired Film Properties a Additive Concentration e Preferred Crystal Orientation a->e f Large Grain Size a->f g Low Defect Density a->g b Solvent System b->e b->f b->g c Annealing Protocol c->e c->f c->g d Substrate Temperature d->e d->f d->g

Caption: Interplay of processing parameters and resulting film properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DAI) when used as an additive in 3D perovskites?

A1: When incorporated in small quantities into 3D perovskites like MAPbI₃, DAI acts as a crystal growth promoter.[9][10] It facilitates the crystallization process, leading to films with larger, more uniform grains and reduced defects.[9][10] This improvement in film quality can enhance both the efficiency and stability of the resulting solar cells.[9][10]

Q2: How does thermal annealing affect the crystal structure of perovskite films?

A2: Thermal annealing is a critical post-deposition step that influences several properties of the perovskite film.[6][7] It helps in the complete removal of residual solvents and promotes the crystallization of the perovskite material.[6] Annealing can also induce a reorientation of the crystal grains. For example, in some systems, an irreversible reorientation from the (002) to the (110) direction is observed with rapid high-temperature annealing.[6][8] Furthermore, annealing can lead to an increase in grain size.[6]

Q3: Can the solvent mixture impact the final morphology of the perovskite film?

A3: Yes, the solvent system plays a crucial role in determining the final film morphology. The interaction between the perovskite precursors and the solvent molecules can lead to the formation of intermediate phases that influence the crystallization pathway.[5][11] By using a mixture of solvents with different coordination strengths and boiling points (e.g., DMF and DMSO), it is possible to control the rate of nucleation and crystal growth, which in turn affects grain size, film uniformity, and defect density.[5]

Q4: What are the common characterization techniques to determine crystal orientation?

A4: The primary techniques for determining the crystal orientation of perovskite thin films are X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS).[6][8][12]

  • XRD: Provides information about the crystal structure and preferred orientation of the crystalline domains. The presence and relative intensities of specific diffraction peaks, such as (002) and (110), indicate the orientation of the crystal planes relative to the substrate.[6][8][12]

  • GIWAXS: This is a surface-sensitive technique that is particularly useful for thin films. It provides detailed information about the crystal orientation both in-plane and out-of-plane with respect to the substrate.

Quantitative Data Summary

The following tables summarize quantitative data on the effect of using this compound (DAI) as an additive in MAPbI₃ perovskites.

Table 1: Effect of DAI Additive on Perovskite Solar Cell Performance

DAI Content (%)Open-Circuit Voltage (V)Short-Circuit Current (mA/cm²)Fill Factor (%)Power Conversion Efficiency (%)
01.0322.1569.0115.73
71.0422.8372.0917.12
101.0522.9579.0419.05
151.0222.3377.9117.72

Data extracted from a study on DAI as an additive in MAPbI₃ perovskites.[9]

Table 2: Influence of Annealing on Perovskite Film Properties

Annealing ConditionPredominant Crystal OrientationAverage Grain Size (nm)
As-deposited (No Annealing)(002)76 ± 2
100 °C for 5 min(110)320 ± 11

Data from a study on thermal annealing of methylammonium lead iodide perovskite films.[6]

Experimental Protocols

This protocol describes a typical procedure for fabricating a perovskite film using DAI as an additive to a 3D perovskite precursor solution.

  • Precursor Solution Preparation:

    • Prepare a 1.25 M stock solution of the 3D perovskite precursor (e.g., MAPbI₃) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).

    • Prepare a separate stock solution of this compound (DAI) in DMF.

    • Add the desired amount of the DAI stock solution to the 3D perovskite precursor solution to achieve the target additive concentration (e.g., 10 mol%).

    • Stir the final solution at room temperature for at least 2 hours before use.

  • Substrate Preparation:

    • Clean the substrates (e.g., FTO-coated glass) by sequential sonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes prior to use.

  • Spin-Coating Process:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Deposit a hole-transport layer (e.g., PTAA) and an electron-transport layer (e.g., SnO₂) as required for your device architecture.

    • Dispense approximately 40 µL of the perovskite precursor solution onto the substrate.

    • Spin-coat the solution in a two-step process:

      • First step: 1000 rpm for 10 seconds.

      • Second step: 5000 rpm for 30 seconds.

    • During the second step, with about 15 seconds remaining, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate.

  • Annealing:

    • Immediately transfer the substrate to a preheated hotplate inside the glovebox.

    • Anneal the film at a specified temperature and duration (e.g., 100 °C for 10 minutes).[6]

    • Allow the film to cool to room temperature before depositing subsequent layers.

Experimental Workflow Diagram:

G a Substrate Cleaning b Transport Layer Deposition a->b d Spin-Coating b->d c Perovskite Precursor Solution Preparation c->d e Anti-Solvent Dripping d->e f Thermal Annealing e->f g Characterization / Further Layer Deposition f->g

Caption: A typical experimental workflow for perovskite film fabrication.

References

Validation & Comparative

Diethylammonium Iodide vs. Methylammonium Iodide in Perovskites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Performance Enhancement with DEAI as an Additive

Recent studies have demonstrated that the incorporation of a small amount of DEAI into a 3D MAPbI₃ perovskite structure can significantly enhance the performance and stability of the resulting solar cells. The larger diethylammonium (B1227033) cation does not typically fit into the 3D perovskite lattice, instead forming a 2D perovskite layer (DA₂PbI₄) on the surface of the 3D MAPbI₃ film. This 2D capping layer plays a crucial role in passivating defects and protecting the underlying 3D perovskite from environmental stressors.

Photovoltaic ParameterControl (MAPbI₃)With DEAI Additive ((DA₂PbI₄)₀.₀₅MAPbI₃)
Power Conversion Efficiency (PCE)15.73%19.05%
Open-Circuit Voltage (VOC)1.02 V1.05 V
Short-Circuit Current Density (JSC)22.47 mA cm⁻²22.95 mA cm⁻²
Fill Factor (FF)68.60%79.04%

Impact on Morphology, Crystallinity, and Stability

The introduction of DEAI has a profound effect on the morphology and crystallinity of the perovskite film. The 2D DA₂PbI₄ formed in situ facilitates homogenous crystal growth, leading to a more compact and uniform film with larger grain sizes.[1][2] This improved morphology reduces charge recombination at grain boundaries, contributing to the enhanced device performance.[1][2]

Optoelectronic Properties

Experimental Protocols

Fabrication of Perovskite Solar Cells with DEAI Additive

The fabrication of perovskite solar cells with a DEAI additive generally follows a solution-processing route. A typical experimental protocol involves the following steps:

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate, often by spin-coating a precursor solution followed by annealing at high temperatures.

  • Perovskite Layer Deposition: A precursor solution containing PbI₂, MAI, and a small amount of DEAI in a solvent like dimethylformamide (DMF) is spin-coated onto the ETL. An anti-solvent dripping step during spin-coating is often employed to induce rapid crystallization and form a uniform film. The film is then annealed at a moderate temperature (e.g., 100 °C).

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation to complete the device.

Signaling Pathways and Experimental Workflows

Conclusion

References

Navigating the Cation Landscape: A Comparative Guide to Organic Cations in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance metrics of perovskite solar cells reveals the critical role of organic cations in influencing efficiency and stability. This guide provides a comparative analysis of commonly used organic cations—Methylammonium (MA), Formamidinium (FA), Ethylammonium (EA), and Guanidinium (GA)—supported by a comprehensive review of experimental data and detailed fabrication protocols.

The choice of the organic cation situated at the A-site of the ABX₃ perovskite crystal structure is a key determinant of the optoelectronic properties and long-term stability of perovskite solar cells (PSCs). Researchers have extensively explored various organic cations to optimize device performance, leading to a nuanced understanding of their individual contributions. This guide offers a side-by-side comparison of PSCs incorporating Methylammonium (MA), Formamidinium (FA), Ethylammonium (EA), and Guanidinium (GA), providing researchers, scientists, and drug development professionals with a clear overview of the current state of the field.

Performance Metrics: A Quantitative Comparison

The performance of perovskite solar cells is primarily evaluated by four key metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The stability of the devices under operational stress is another crucial factor for practical applications. The following table summarizes these quantitative parameters for PSCs based on different organic cations, drawing from a range of experimental studies.

Organic CationPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Stability Characteristics
Methylammonium (MA) 20-22[1][2]~1.04[3]~20.89[3]~79.1[3]Prone to thermal and moisture-induced degradation.[4][5]
Formamidinium (FA) 24-25[1][2]>1.1>24>80Exhibits superior thermal stability compared to MA.[1][2][5]
Ethylammonium (EA) (as a component in mixed cations)(as a component in mixed cations)(as a component in mixed cations)(as a component in mixed cations)Can improve the stability of mixed-cation perovskites.[6][7]
Guanidinium (GA) ~19 (in mixed-cation systems)[7][8]~1.18 (in mixed-cation systems)~20.6 (in mixed-cation systems)>70Significantly enhances thermal and environmental stability.[7][8]
Mixed Cations (e.g., MA/FA) >20[9]>1.1[9]>21[9]>75[9]Often demonstrates improved stability and efficiency over single-cation counterparts.[4]

Experimental Protocols: Fabricating High-Performance Perovskite Solar Cells

The fabrication of perovskite solar cells is a multi-step process that requires precise control over deposition and annealing conditions. The two primary solution-based methods are the one-step and two-step deposition techniques.

One-Step Solution Processing

In the one-step method, the organic and inorganic precursors are mixed in a common solvent and deposited in a single step.

  • Precursor Solution Preparation: A stoichiometric mixture of the organic cation halide (e.g., MAI, FAI) and lead halide (e.g., PbI₂) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or a mixture thereof.

  • Thin Film Deposition: The precursor solution is spin-coated onto a substrate (typically FTO or ITO glass coated with an electron transport layer like TiO₂).

  • Antisolvent Quenching: During the spin-coating process, an antisolvent (e.g., toluene, chlorobenzene) is often dripped onto the spinning substrate to induce rapid and uniform crystallization.[10]

  • Annealing: The substrate is then annealed at a specific temperature (typically between 100°C and 150°C) to remove residual solvent and promote the formation of the crystalline perovskite film.[10]

Two-Step Solution Processing

The two-step method involves the sequential deposition of the inorganic and organic components.[3]

  • Inorganic Layer Deposition: A solution of the lead halide (e.g., PbI₂) in a solvent like DMF is first spin-coated onto the substrate and annealed to form a uniform film.[3][11]

  • Organic Cation Conversion: The PbI₂-coated substrate is then immersed in or spin-coated with a solution of the organic cation halide (e.g., MAI, FAI) in a solvent like isopropanol.[3][11] This step converts the PbI₂ film into the desired perovskite structure.

  • Annealing: A final annealing step is performed to complete the conversion and improve the crystallinity of the perovskite film.[3][11]

Visualizing the Fabrication Workflow

The following diagram illustrates the generalized workflow for the fabrication of perovskite solar cells using solution-based methods.

Perovskite_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_perovskite Perovskite Layer Deposition cluster_device Device Completion Substrate_Cleaning Substrate Cleaning (FTO/ITO) ETL_Deposition Electron Transport Layer (ETL) Deposition (e.g., TiO2) Substrate_Cleaning->ETL_Deposition One_Step One-Step Deposition ETL_Deposition->One_Step Two_Step Two-Step Deposition ETL_Deposition->Two_Step Precursor_Solution Prepare Perovskite Precursor Solution (Organic + Inorganic Halides) PbI2_Deposition Deposit Lead Halide (PbI2) Layer Spin_Coating_1 Spin-Coat Precursor Solution Precursor_Solution->Spin_Coating_1 One-Step Antisolvent Antisolvent Dripping Spin_Coating_1->Antisolvent Annealing_1 Annealing Antisolvent->Annealing_1 Organic_Conversion Introduce Organic Cation Halide Solution PbI2_Deposition->Organic_Conversion Two-Step Annealing_2 Annealing Organic_Conversion->Annealing_2 HTL_Deposition Hole Transport Layer (HTL) Deposition (e.g., Spiro-OMeTAD) Annealing_1->HTL_Deposition Annealing_2->HTL_Deposition Metal_Contact Metal Contact Evaporation (e.g., Au, Ag) HTL_Deposition->Metal_Contact

Caption: Generalized workflow for perovskite solar cell fabrication via one-step and two-step methods.

References

Validating the role of Diethylammonium iodide in enhancing perovskite stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of perovskite solar cells (PSCs) remains a critical hurdle in their path to commercialization. This guide provides an objective comparison of Diethylammonium Iodide (DEAI) as a stabilizing agent against other common alternatives, supported by experimental data and detailed protocols.

The intrinsic instability of perovskite crystalline structures, particularly in the presence of moisture, heat, and continuous light exposure, has driven extensive research into stabilizing additives. Among these, this compound (DEAI), a two-dimensional (2D) organic cation, has emerged as a promising candidate for enhancing both the efficiency and longevity of perovskite solar cells.

DEAI vs. Alternatives: A Data-Driven Comparison

The incorporation of DEAI into the perovskite precursor solution has been shown to promote the growth of larger, more uniform perovskite crystals with reduced defect densities. This improved morphology contributes to both higher power conversion efficiencies (PCE) and enhanced stability.

While direct comparative studies under identical conditions remain somewhat limited in publicly available literature, the following tables summarize the performance and stability metrics of perovskite solar cells incorporating DEAI and other common stabilizing additives.

AdditivePerovskite CompositionPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
None (Control) MAPbI₃~15-17~1.05~21-22~70-75
This compound (DEAI) (DA₂PbI₄)₀.₀₅(MAPbI₃)₀.₉₅19.05[1]Not Specified22.95[1]79.04[1]
Formamidinium (FA) FAPbI₃~24-25[2]Not SpecifiedNot SpecifiedNot Specified
Guanidinium (GA) GAₓ(MA)₁-ₓPbI₃~18-20Not SpecifiedNot SpecifiedNot Specified
Phenethylammonium Iodide (PEAI) PEAI-passivated MAPbI₃13.41[3]Not SpecifiedNot SpecifiedNot Specified

Table 1: Comparison of Photovoltaic Performance Metrics. Note: The performance of perovskite solar cells can vary significantly based on the complete device architecture and fabrication process. The data presented here is for comparative purposes and is extracted from different studies.

AdditiveStress Conditions (ISOS Protocol)T₈₀ Lifetime (hours)
None (Control) ISOS-D-1 (Ambient, Dark)< 500
This compound (DEAI) Not SpecifiedImproved stability observed, but specific T₈₀ data is limited.
Formamidinium (FA) Continuous Illumination & Heat>1000[2]
Guanidinium (GA) Not SpecifiedEnhanced stability reported, but specific T₈₀ data is limited.
Phenethylammonium Iodide (PEAI) Not SpecifiedExcellent moisture tolerance and thermal stability reported.[3]

Table 2: Comparison of Stability under Various Stress Conditions. T₈₀ refers to the time it takes for the solar cell's efficiency to degrade to 80% of its initial value. The lack of standardized reporting across all studies makes direct comparison challenging.

Experimental Protocols

Reproducibility is key in perovskite research. The following are detailed methodologies for the fabrication and stability testing of perovskite solar cells, with a focus on the incorporation of DEAI.

Perovskite Solar Cell Fabrication with DEAI Additive

This protocol outlines a typical procedure for fabricating a planar perovskite solar cell incorporating DEAI.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Zinc Oxide (ZnO) nanoparticle solution (or other suitable electron transport layer material)

  • Perovskite precursor solution:

    • Lead(II) iodide (PbI₂)

    • Methylammonium iodide (MAI)

    • This compound (DEAI)

    • N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) as solvents

  • Spiro-OMeTAD solution (or other suitable hole transport layer material)

  • Gold (Au) or other suitable metal for the back contact

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO nanoparticle solution onto the ITO substrate and anneal at the recommended temperature.

  • Perovskite Precursor Preparation:

    • Prepare a stock solution of the 3D perovskite precursor (e.g., MAPbI₃) in a DMF:DMSO solvent mixture (typically a 4:1 volume ratio).

    • Prepare a separate stock solution of DEAI in DMF.

    • Add the DEAI stock solution to the 3D perovskite precursor solution to achieve the desired molar ratio (e.g., 5 mol% DEAI relative to the A-site cation). A common molar concentration for the final precursor solution is around 1.2 M.

  • Perovskite Film Deposition:

    • During the second step, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film on a hotplate (e.g., at 100°C for 10 minutes).

  • Hole Transport Layer (HTL) Deposition: Spin-coat the Spiro-OMeTAD solution onto the perovskite layer.

  • Back Contact Deposition: Thermally evaporate the gold back contact through a shadow mask.

Stability Testing Protocols

To ensure meaningful and comparable stability data, it is crucial to follow standardized testing procedures, such as the International Summit on Organic Photovoltaic Stability (ISOS) protocols.

  • ISOS-D-1 (Dark Storage): This protocol assesses the intrinsic stability of the device in the absence of light. Devices are stored in a controlled environment (e.g., in a nitrogen-filled glovebox or a desiccator) at a constant temperature (e.g., 25°C) and their performance is measured periodically.

  • ISOS-L-1 (Light Soaking): This protocol evaluates the device's stability under continuous illumination. The unencapsulated device is exposed to simulated sunlight (AM1.5G, 100 mW/cm²) at a constant temperature, and its performance is tracked over time at the maximum power point (MPP).

  • ISOS-L-2 (Accelerated Light Soaking): This is a more stringent light soaking test where the device is subjected to elevated temperatures (e.g., 65°C or 85°C) under continuous illumination.

Visualizing the Process and Mechanism

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_perovskite_fab Perovskite Fabrication (in Glovebox) cluster_device_completion Device Completion cluster_testing Stability Testing ITO_Cleaning ITO Substrate Cleaning ETL_Deposition ETL Deposition (e.g., ZnO) ITO_Cleaning->ETL_Deposition Precursor_Prep Prepare Perovskite Precursor (with DEAI) Spin_Coating Spin-Coating & Anti-Solvent Precursor_Prep->Spin_Coating Annealing Annealing Spin_Coating->Annealing HTL_Deposition HTL Deposition (e.g., Spiro-OMeTAD) Annealing->HTL_Deposition Back_Contact Back Contact Evaporation (e.g., Au) HTL_Deposition->Back_Contact ISOS_D ISOS-D (Dark Storage) Back_Contact->ISOS_D ISOS_L ISOS-L (Light Soaking) Back_Contact->ISOS_L

Caption: Experimental workflow for perovskite solar cell fabrication and testing.

deai_mechanism cluster_3D 3D Perovskite Precursors cluster_film Improved Perovskite Film cluster_stability Enhanced Stability MAI Methylammonium Iodide (MAI) Intermediate Intermediate Phase Formation MAI->Intermediate PbI2 Lead Iodide (PbI₂) PbI2->Intermediate DEAI This compound (DEAI) (2D Additive) DEAI->Intermediate LargeGrains Larger Crystal Grains Intermediate->LargeGrains ReducedDefects Reduced Defect Density Intermediate->ReducedDefects ImprovedMorphology Uniform Morphology Intermediate->ImprovedMorphology MoistureResistance Increased Moisture Resistance LargeGrains->MoistureResistance ThermalStability Enhanced Thermal Stability ReducedDefects->ThermalStability PhotoStability Improved Photostability ImprovedMorphology->PhotoStability

Caption: Proposed mechanism of DEAI in enhancing perovskite stability.

Conclusion

The incorporation of this compound as a 2D additive presents a viable strategy for enhancing the stability and performance of perovskite solar cells. The available data suggests that DEAI contributes to the formation of higher quality perovskite films with larger grains and fewer defects, leading to improved power conversion efficiencies. While more direct comparative studies under standardized ISOS protocols are needed to definitively quantify its superiority over other additives, the initial findings are promising. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and validate the role of DEAI in advancing the commercial viability of perovskite photovoltaic technology.

References

Diethylammonium Iodide Perovskite Solar Cells: A Comparative Benchmark Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Benchmark: Quantitative Analysis

Table 1: Performance Metrics of a Diethylammonium (B1227033) Iodide-Based Perovskite Solar Cell

ParameterValueReference
Power Conversion Efficiency (PCE)19.05%[1]
Open-Circuit Voltage (Voc)1.04 VCalculated
Short-Circuit Current Density (Jsc)22.95 mA/cm²[1]
Fill Factor (FF)79.04%[1]

Note: The Voc was calculated using the formula PCE = Voc × Jsc × FF / Pin, assuming an input power (Pin) of 100 mW/cm² (1 Sun).

Table 2: 2024 Record Performance of Industry-Standard Solar Cells

Cell TypePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Reference
Silicon (Si)27.3%0.748 V43.1 mA/cm²84.7%[2]
CIGS23.6%0.792 V37.8 mA/cm²79.1%[2]
CdTe23.1%0.912 V30.8 mA/cm²82.3%[2]

Stability Comparison: A Qualitative Overview

A critical factor for the commercial viability of any solar cell technology is its long-term stability. While silicon, CIGS, and CdTe technologies have demonstrated lifetimes of over 25 years, the stability of perovskite solar cells is an area of active research.

Experimental Protocols

Fabrication of Diethylammonium Iodide-Based Perovskite Solar Cells (Adapted from a general protocol)
  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • The substrates are then treated with UV-ozone for 20 minutes to remove organic residues and improve the wettability.

  • Electron Transport Layer (ETL) Deposition:

    • A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide in isopropanol) at 3000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.

  • Perovskite Layer Deposition (One-Step Method with DAI additive):

    • A perovskite precursor solution is prepared by dissolving FAI (Formamidinium Iodide), PbI₂, MABr (Methylammonium Bromide), and PbBr₂ in a mixed solvent of DMF (Dimethylformamide) and DMSO (Dimethyl Sulfoxide).

    • This compound (DAI) is added to this precursor solution at a specific molar ratio (e.g., 10 mol%) to form the 2D/3D hybrid perovskite.

    • The solution is then spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. A typical two-step spin-coating process is 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.

    • During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.

    • The film is then annealed at 100-150°C for 10-30 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • A solution of Spiro-OMeTAD, a common HTL material, is prepared in chlorobenzene (B131634) with additives like Li-TFSI and tBP.

    • The solution is spin-coated on the perovskite layer at 4000 rpm for 30 seconds.

  • Electrode Deposition:

    • Finally, a gold or silver back electrode (80-100 nm) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization Methods
  • Current-Voltage (J-V) Measurement: The solar cell's performance is measured using a solar simulator under standard test conditions (AM 1.5G, 100 mW/cm²). A source meter is used to apply a voltage sweep and measure the resulting current to determine PCE, Voc, Jsc, and FF.

  • External Quantum Efficiency (EQE): EQE is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the light harvesting and charge collection efficiency of the device.

  • Stability Testing: Long-term stability is assessed by monitoring the device performance over time under controlled stress conditions, such as constant illumination (e.g., 1-sun at a controlled temperature) or in a climate chamber with controlled humidity and temperature. The time it takes for the PCE to decrease to 80% (T80) or 90% (T90) of its initial value is a key metric.

Visualizing the Science: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_characterization Characterization sub1 FTO Glass Cleaning sub2 UV-Ozone Treatment sub1->sub2 etl ETL (TiO₂) Deposition sub2->etl perovskite Perovskite (with DAI) Spin-Coating & Annealing etl->perovskite htl HTL (Spiro-OMeTAD) Deposition perovskite->htl electrode Electrode (Au/Ag) Evaporation htl->electrode jv J-V Measurement electrode->jv eqe EQE Measurement electrode->eqe stability Stability Testing electrode->stability

Fabrication and characterization workflow for DAI-based perovskite solar cells.

energy_level_diagram cluster_levels Energy Level Diagram FTO FTO TiO2 TiO₂ (ETL) Perovskite DAI-Perovskite Spiro Spiro-OMeTAD (HTL) Au Au FTO_CB Conduction Band FTO_VB Valence Band TiO2_CB -4.2 eV Perovskite_CB LUMO ~ -3.9 eV TiO2_CB->Perovskite_CB Electron Transfer TiO2_VB -7.4 eV Perovskite_VB HOMO ~ -5.4 eV Spiro_VB -5.2 eV Perovskite_VB->Spiro_VB Hole Transfer Spiro_CB -2.2 eV Au_WF Work Function ~ -5.1 eV light light_arrow hv

Energy level diagram of a DAI-based perovskite solar cell.

References

A Comparative Analysis of 2D vs. 3D Perovskites Utilizing Diethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

The evolution of perovskite solar cells has been marked by a rapid increase in power conversion efficiencies, largely centered on three-dimensional (3D) organic-inorganic halide perovskites like methylammonium (B1206745) lead iodide (MAPbI₃)[1][2]. These materials possess exceptional optoelectronic properties, including high absorption coefficients, long charge carrier diffusion lengths, and tunable bandgaps[3][4][5]. However, the intrinsic instability of 3D perovskites, particularly their susceptibility to degradation from moisture, heat, and UV irradiation, remains a significant barrier to commercialization[4][6][7].

To address these stability challenges, researchers have explored the use of two-dimensional (2D) layered perovskites. These structures incorporate large organic cations, such as diethylammonium (B1227033) (DA⁺), which act as spacers between inorganic lead-halide octahedral layers[8][9]. While pure 2D perovskites generally exhibit lower power conversion efficiencies compared to their 3D counterparts, they offer significantly enhanced environmental stability due to the hydrophobic nature of the large organic cations[6][8][10].

A highly effective strategy has emerged that combines the high performance of 3D perovskites with the superior stability of 2D materials. This involves incorporating a small amount of a large cation halide, such as Diethylammonium Iodide (DEAI), into the 3D perovskite precursor or applying it as a surface treatment. This results in the formation of a 2D/3D hybrid structure, where a thin 2D layer encapsulates or is mixed with the 3D perovskite. This approach simultaneously enhances device efficiency and stability by passivating defects, improving film morphology, and protecting the active layer from environmental stressors.

This guide provides a comparative analysis of traditional 3D perovskites versus the 2D/3D hybrid structures formed with this compound, focusing on photovoltaic performance, material stability, and key optoelectronic properties, supported by experimental data and detailed protocols.

Data Presentation

The inclusion of this compound as an additive or surface treatment for 3D perovskite films leads to significant improvements in photovoltaic performance and operational stability.

Table 1: Comparative Photovoltaic Performance

Perovskite TypeVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Control 3D (MAPbI₃) 1.0222.4768.6015.73[3]
2D/3D Hybrid ((DA₂PbI₄)₀.₀₅MAPbI₃) 1.0522.9579.0419.05[1][3]
Control 3D ---21.58[11][12]
DAI-Treated 2D/3D Hybrid 1.154-81.323.50[11]

Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.

Table 2: Device Stability Comparison

Perovskite TypeStability Test ConditionsPCE RetentionReference
Control 3D (MAPbI₃) Stored in ambient air~40% of initial PCE after 60 days[3]
2D/3D Hybrid ((DA₂PbI₄)₀.₀₅MAPbI₃) Stored in ambient air~80% of initial PCE after 60 days[3]
Control 3D Stored in ambient air (RH ~10%) for 500 hours~97% of initial PCE[11]
DAI-Treated 2D/3D Hybrid Stored in ambient air (RH ~10%) for 500 hours>97% of initial PCE[11]
DAI-Treated 2D/3D Hybrid Stabilized PCE measurement at max power point for 300s2.75% decrease[11]
Control 3D Stabilized PCE measurement at max power point for 300s10.59% decrease[11]

Table 3: Optoelectronic Properties

Perovskite TypePropertyValueReference
Control 3D Average Carrier Lifetime (τavg)1.60 µs[11]
DAI-Treated 2D/3D Hybrid Average Carrier Lifetime (τavg)1.75 µs[11]

Mandatory Visualization

The structural differences and fabrication processes are key to understanding the performance variations between these perovskite systems.

G cluster_3D 3D Perovskite (e.g., MAPbI₃) cluster_2D 2D Perovskite (e.g., (DA)₂PbI₄) Pb1 Pb I1 I Pb1->I1 I2 I Pb1->I2 I3 I Pb1->I3 I4 I Pb1->I4 I5 I Pb1->I5 I6 I Pb1->I6 MA MA⁺ label_3d_structure Corner-sharing [PbI₆]⁴⁻ octahedra forming a 3D network. Layer1 [PbI₆]⁴⁻ Layer Spacer2 Diethylammonium (DA⁺) Cations Layer1->Spacer2 Spacer1 Diethylammonium (DA⁺) Cations Spacer1->Layer1 Layer2 [PbI₆]⁴⁻ Layer Spacer2->Layer2 label_2d_structure Inorganic [PbI₆]⁴⁻ layers separated by organic DA⁺ cation spacers.

Caption: Structural comparison of 3D and 2D perovskites.

cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_characterization Characterization A 1. FTO Glass Cleaning (Sonication in Acetone, IPA, DI Water) B 2. UV-Ozone Cleaning A->B C 3. Electron Transport Layer (ETL) (e.g., TiO₂ spin coating) B->C D 4. Perovskite Layer Deposition (Spin coating of precursor solution) C->D E 5. Hole Transport Layer (HTL) (e.g., Spiro-OMeTAD spin coating) D->E I 9. Film Analysis (SEM, XRD, PL) D->I Film properties F 6. Metal Electrode Deposition (e.g., Thermal evaporation of Au/Ag) E->F G 7. J-V Measurement (Solar Simulator) F->G F->I H 8. Stability Testing (Ambient Air Exposure) G->H

Caption: General experimental workflow for perovskite solar cell fabrication.

cluster_control Control 3D Device cluster_hybrid 2D/3D Hybrid Device CB_3D 3D Perovskite Conduction Band VB_3D 3D Perovskite V Valence Band CB_3D->VB_3D HTL_HOMO_1 HTL HOMO VB_3D->HTL_HOMO_1 Hole Extraction label_control Potential for non-radiative recombination at interface CB_3D_2 3D Perovskite Conduction Band VB_3D_2 3D Perovskite Valence Band CB_3D_2->VB_3D_2 VB_2D 2D Layer Valence Band VB_3D_2->VB_2D Favorable Hole Transfer CB_2D 2D Layer Conduction Band CB_2D->VB_2D HTL_HOMO_2 HTL HOMO VB_2D->HTL_HOMO_2 Efficient Hole Extraction label_hybrid 2D layer regulates energy levels, suppressing recombination.

Caption: Energy level alignment at the perovskite/HTL interface.

Experimental Protocols

The methodologies for synthesizing and characterizing these perovskite films are crucial for achieving high-quality, reproducible results.

1. Perovskite Precursor Solution Preparation

  • 3D Perovskite (MAPbI₃ Control): A common precursor solution is prepared by dissolving methylammonium iodide (MAI) and lead iodide (PbI₂) in a 1:1 molar ratio in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), typically in a 4:1 volume ratio[13]. The solution is stirred overnight at a moderate temperature (e.g., 70 °C) to ensure complete dissolution.

  • 2D/3D Hybrid Perovskite ((DA₂PbI₄)₀.₀₅MAPbI₃): To prepare the hybrid perovskite precursor, this compound (DEAI) is added to the 3D precursor solution[3]. For a (DA₂PbI₄)₀.₀₅MAPbI₃ formulation, DA₂PbI₄ and MAPbI₃ are mixed in a 0.05:0.95 molar ratio[3].

  • DAI Surface Treatment: An alternative method involves first depositing the 3D perovskite film, followed by spin-coating a dilute solution of DAI in isopropanol (B130326) on top of the 3D layer to form a 2D capping layer in situ[11][12].

2. Thin Film Deposition

A widely used technique is the one-step spin-coating method with an anti-solvent treatment[3].

  • Substrate Preparation: Indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by sonication in detergent, deionized water, acetone, and isopropanol[14]. An electron transport layer (e.g., compact TiO₂) is then deposited[15].

  • Spin-Coating: The prepared perovskite precursor solution is spin-coated onto the substrate. The process typically involves a two-stage spin cycle (e.g., 1000 rpm for 10s followed by 5000 rpm for 30s).

  • Anti-Solvent Dripping: During the second, high-speed stage of spinning, an anti-solvent such as chlorobenzene (B131634) or diethyl ether is dripped onto the center of the spinning substrate[3][15]. This induces rapid and uniform crystallization, leading to a smooth, pinhole-free film.

  • Annealing: The film is immediately transferred to a hotplate and annealed at a specific temperature (e.g., 100-150 °C) for several minutes to remove residual solvent and complete the crystallization process[13][15].

3. Device Fabrication and Characterization

  • Device Architecture: A typical planar n-i-p structure consists of FTO/c-TiO₂ (ETL)/Perovskite (absorber layer)/Spiro-OMeTAD (HTL)/Gold (electrode).

  • J-V Characterization: Current density-voltage (J-V) curves are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²) to determine the key photovoltaic parameters (Voc, Jsc, FF, PCE)[13].

  • Morphological and Structural Analysis: Scanning Electron Microscopy (SEM) is used to investigate the film's surface morphology and grain size[3][7]. X-ray Diffraction (XRD) is employed to confirm the crystal structure and phase purity of the perovskite films[7][16].

  • Optical and Electronic Characterization: UV-Vis spectroscopy is used to measure the light absorption properties of the films[7][13]. Time-Resolved Photoluminescence (TRPL) spectroscopy is performed to determine carrier lifetimes, providing insight into charge recombination dynamics[11].

Comparative Analysis

Structural and Morphological Effects

The incorporation of a small quantity of DEAI into a 3D MAPbI₃ perovskite precursor significantly influences the crystallization process and final film morphology. The larger DA⁺ cations act as a crystallization facilitator, resulting in hybrid films with significantly larger grain sizes, often exceeding 1 micrometer, compared to the 100-300 nm grains in control MAPbI₃ films[3]. This increase in grain size reduces the density of grain boundaries, which are known to be sites for charge recombination, thereby improving charge transport[2]. When applied as a surface treatment, DAI reacts with excess lead iodide on the 3D perovskite surface to form a 2D (DA)₂PbI₄ capping layer, which effectively passivates surface defects[11][12].

Performance and Optoelectronic Properties

Stability Enhancement

Conclusion

The use of this compound to form 2D/3D hybrid perovskites represents a powerful strategy for overcoming the critical limitations of purely 3D perovskite systems. By incorporating the bulky DA⁺ cation, it is possible to improve the crystallinity and morphology of the perovskite film, passivate performance-limiting defects, and enhance charge extraction. This multifaceted approach leads to a simultaneous increase in power conversion efficiency and, crucially, a significant enhancement in the device's stability against environmental factors like moisture. The comparative data clearly demonstrates that these hybrid structures leverage the high efficiency of 3D perovskites and the robust stability of 2D perovskites, paving the way for more durable and commercially viable perovskite-based photovoltaic technologies.

References

Unveiling the Impact of Halide Anions in Diethylammonium-Based Perovskites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structural, optical, and stability properties of diethylammonium (B1227033) lead halide perovskites reveals a clear trend dictated by the choice of halide anion. This guide provides a comparative overview of the iodide, bromide, and chloride variants, offering valuable insights for researchers and professionals in materials science and optoelectronics.

The burgeoning field of perovskite materials has been dominated by methylammonium-based compounds. However, the exploration of alternative organic cations like diethylammonium (DEA) is opening new avenues for tuning the properties of these versatile materials. The selection of the halide anion (I⁻, Br⁻, or Cl⁻) plays a pivotal role in defining the crystal structure, optoelectronic characteristics, and overall stability of the resulting perovskite. While comprehensive data on pure diethylammonium lead halide perovskites remains an active area of research, this guide leverages established trends from the well-studied methylammonium (B1206745) (MA) analogues to provide a predictive comparison.

Structural Properties: A Halide-Dependent Lattice

The crystal structure of ABX₃ perovskites, where A is the organic cation (diethylammonium), B is lead (Pb²⁺), and X is the halide anion, is fundamentally influenced by the ionic radii of its components. As we move from iodide to bromide and then to chloride, the decreasing ionic radius of the halide anion leads to a contraction of the crystal lattice.

For the analogous methylammonium lead halide perovskites, this trend is well-documented. Methylammonium lead iodide (MAPbI₃) typically exhibits a tetragonal crystal structure at room temperature, while MAPbBr₃ and MAPbCl₃ adopt a cubic structure.[1] It is anticipated that diethylammonium lead halide perovskites will follow a similar structural trend. The larger size of the diethylammonium cation compared to methylammonium is expected to result in a larger lattice constant for all three halide variations.

Table 1: Comparison of Crystallographic Data for Methylammonium Lead Halide Perovskites (as a proxy for Diethylammonium analogues)

PerovskiteCrystal System (Room Temp.)Lattice Parameter (a)Reference
MAPbI₃Tetragonal~8.85 Å[2]
MAPbBr₃Cubic~5.93 Å[3][4]
MAPbCl₃Cubic~5.67 Å[5][6]

Note: The lattice parameters for the tetragonal MAPbI₃ are often reported in a pseudocubic representation for easier comparison.

Optoelectronic Properties: Tuning the Bandgap

The choice of the halide anion has a profound impact on the optoelectronic properties of the perovskite, most notably its bandgap. The bandgap generally increases as the halide is changed from iodide to bromide to chloride. This is attributed to the deeper energy levels of the p-orbitals of the smaller, more electronegative halide anions.

This trend is clearly observed in the methylammonium lead halide series, where the bandgap increases from approximately 1.55 eV for MAPbI₃ to 2.3 eV for MAPbBr₃ and around 3.1 eV for MAPbCl₃.[7][8][9] A similar systematic increase in the bandgap is expected for the diethylammonium lead halide perovskites. The photoluminescence (PL) emission maxima will correspondingly shift to shorter wavelengths (blue-shift) as the halide changes from iodide to chloride.

Table 2: Comparison of Optoelectronic Properties for Methylammonium Lead Halide Perovskites

PerovskiteBandgap (Eg)Photoluminescence (PL) MaximumReference
MAPbI₃~1.55 eV~780 nm[7][10]
MAPbBr₃~2.3 eV~540 nm[8][11]
MAPbCl₃~3.1 eV~400 nm[5][9]

Stability: The Halide's Role in Durability

The stability of perovskite materials is a critical factor for their practical application. The nature of the halide anion significantly influences the material's tolerance to environmental factors such as moisture and heat. Generally, perovskites containing bromide and chloride are found to be more stable than their iodide-based counterparts.[1][12][13] This is attributed to the stronger chemical bonds formed between lead and the smaller, more electronegative halide ions. The thermal stability of methylammonium lead halide perovskites follows the trend MAPbCl₃ > MAPbBr₃ > MAPbI₃.[14] A similar trend is anticipated for diethylammonium-based perovskites.

Experimental Protocols

General Synthesis of Diethylammonium Lead Halide Perovskites (DEA)PbX₃ (X = I, Br, Cl)

This protocol describes a general solution-based method for the synthesis of (DEA)PbX₃ perovskite thin films, adapted from common procedures for methylammonium-based perovskites.

Materials:

  • Diethylammonium halide (DEAX; X = I, Br, or Cl)

  • Lead(II) halide (PbX₂; X = I, Br, or Cl)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chlorobenzene (antisolvent)

  • Substrates (e.g., FTO-coated glass)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 1 M precursor solution by dissolving equimolar amounts of DEAX and PbX₂ in a co-solvent of DMF and DMSO (typically in a 4:1 volume ratio).

    • Stir the solution at room temperature for several hours until the precursors are fully dissolved.

  • Substrate Preparation:

    • Clean the substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

  • Thin Film Deposition (Spin Coating):

    • Spin-coat the precursor solution onto the prepared substrate. A typical two-step spin-coating program is:

      • 1000 rpm for 10 seconds (spread)

      • 4000-6000 rpm for 30-45 seconds (thinning)

    • During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. The timing of the antisolvent drop is crucial and needs to be optimized.

  • Annealing:

    • Immediately after spin-coating, transfer the substrate to a hotplate and anneal at a temperature between 100°C and 150°C for 10-30 minutes. The optimal annealing temperature and time will depend on the specific halide used.

Characterization Techniques
  • X-ray Diffraction (XRD): To determine the crystal structure and lattice parameters of the perovskite films.

  • UV-Vis Spectroscopy: To measure the absorbance spectra and determine the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectra and identify the peak emission wavelength.

  • Scanning Electron Microscopy (SEM): To investigate the morphology and grain size of the perovskite films.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the materials.

Visualizing the Relationships

The following diagrams illustrate the key relationships discussed in this guide.

HalideEffect cluster_halide Halide Anion cluster_properties Perovskite Properties Iodide Iodide (I⁻) Lattice Lattice Constant Iodide->Lattice Largest Bandgap Bandgap Iodide->Bandgap Smallest Stability Stability Iodide->Stability Lowest Bromide Bromide (Br⁻) Bromide->Lattice Intermediate Bromide->Bandgap Intermediate Bromide->Stability Intermediate Chloride Chloride (Cl⁻) Chloride->Lattice Smallest Chloride->Bandgap Largest Chloride->Stability Highest

Caption: Logical relationship between halide anion and perovskite properties.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursor Precursor Solution (DEAX + PbX₂) SpinCoat Spin Coating Precursor->SpinCoat Annealing Annealing SpinCoat->Annealing XRD XRD Annealing->XRD UVVis UV-Vis Annealing->UVVis PL PL Annealing->PL SEM SEM Annealing->SEM

Caption: Experimental workflow for perovskite synthesis and characterization.

References

Side-by-side comparison of different deposition methods for Diethylammonium iodide perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deposition of high-quality perovskite thin films is a critical step in the fabrication of efficient and stable optoelectronic devices. Diethylammonium iodide (DEAI) has emerged as a key organic cation, often used as an additive or in the formation of 2D/3D hybrid perovskite structures to enhance performance and stability. This guide provides a side-by-side comparison of common deposition methods for perovskite films incorporating DEAI, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.

Performance Comparison of Deposition Methods

Deposition MethodPower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF)Key AdvantagesPotential Drawbacks
Spin Coating ~19.05% (with DEAI additive)[1][2]~1.05 V (with DEAI additive)[1]~22.95 mA/cm² (with DEAI additive)[1]~79.04% (with DEAI additive)[1]Simple, rapid, good for small-scale lab fabrication, precise control over thickness.High material waste, difficult to scale up for large-area devices.
Doctor Blading ~14.5% (for MAPbI₃)[3]---Scalable for large-area and roll-to-roll production, low material waste.[4]Difficult to control film thickness precisely, can result in rougher films.[4]
Vapor Deposition (CVD/PVD) ~12.1% (for MAPbI₃)---Uniform and conformal films over large areas, solvent-free process.[5][6]More complex and expensive equipment, higher processing temperatures may not be suitable for all substrates.[6]

Experimental Protocols

Spin Coating

Spin coating is a widely used laboratory technique for depositing uniform thin films. The process involves dispensing a solution onto a spinning substrate, where centrifugal force spreads the liquid and solvent evaporation leaves a solid film.

Experimental Workflow:

sub Substrate Cleaning sol Precursor Solution Preparation dep Spin Coating Deposition sol->dep Dispense Solution ann Annealing dep->ann Thermal Treatment char Characterization ann->char Analysis

Spin Coating Experimental Workflow

Protocol:

  • Substrate Cleaning:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to remove organic residues and improve the wettability.

  • Precursor Solution Preparation:

    • For a 3D perovskite with a DEAI additive, a precursor solution can be prepared by dissolving lead iodide (PbI₂) and methylammonium (B1206745) iodide (MAI) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

    • A small molar percentage of this compound (DAI) is then added to this solution. For instance, to create a (DA₂PbI₄)₀.₀₅(MAPbI₃)₀.₉₅ hybrid perovskite, a corresponding molar ratio of DAI is incorporated.[2]

  • Deposition:

    • The precursor solution is dispensed onto the center of the cleaned substrate.

    • The substrate is then spun at a specific speed, for example, 3000 rpm for 30 seconds.[7] An anti-solvent, such as chlorobenzene, can be dripped onto the spinning substrate during the last few seconds to induce rapid crystallization and form a uniform film.

  • Annealing:

    • The coated substrate is immediately transferred onto a hotplate and annealed at a specific temperature, typically around 100-120°C for 10-30 minutes, to remove residual solvent and promote crystal growth.[2][7]

Doctor Blading

Doctor blading is a scalable deposition technique that involves spreading a solution across a substrate using a blade with a fixed gap, resulting in a wet film of controlled thickness.

Experimental Workflow:

sub Substrate Cleaning sol Precursor Solution Preparation dep Doctor Blading Deposition sol->dep Dispense Solution ann Annealing dep->ann Thermal Treatment char Characterization ann->char Analysis

Doctor Blading Experimental Workflow

Protocol:

  • Substrate Cleaning:

    • The substrate cleaning procedure is the same as for spin coating.

  • Precursor Solution Preparation:

    • The precursor solution is prepared similarly to the spin coating method, but the viscosity may need to be adjusted for optimal spreading.

  • Deposition:

    • The substrate is placed on a flat, heated stage (e.g., at 90°C).[3]

    • A small amount of the precursor solution is dispensed near the edge of the substrate.

    • A doctor blade with a predefined gap (e.g., 50-100 µm) is then moved across the substrate at a constant speed, spreading the solution into a uniform wet film.

  • Annealing:

    • The coated substrate is annealed on the heated stage or transferred to a hotplate at a temperature typically between 100°C and 150°C to facilitate solvent evaporation and perovskite crystallization.

Vapor Deposition

Vapor deposition techniques, such as Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD), involve the deposition of a solid film from a vapor phase. These methods offer excellent control over film thickness and uniformity, especially for large-area applications.

Experimental Workflow:

sub Substrate Cleaning pvd PbI₂ Deposition (PVD) sub->pvd Load into Chamber cvd DEAI Vapor Exposure (CVD) pvd->cvd Transfer ann Annealing cvd->ann In-situ or Ex-situ char Characterization ann->char Analysis

Sequential Vapor Deposition Workflow

Protocol (Sequential PVD/CVD):

  • Substrate Cleaning:

    • The substrate cleaning procedure is the same as for spin coating.

  • Lead Iodide (PbI₂) Deposition (PVD):

    • A thin film of PbI₂ is deposited onto the cleaned substrate via thermal evaporation in a high-vacuum chamber. The deposition rate is typically controlled at around 1 Å/s.[7]

  • This compound (DEAI) Vapor Exposure (CVD):

    • The PbI₂-coated substrate is then placed in a CVD chamber.

    • DEAI powder is heated in a crucible to its sublimation temperature.

    • An inert carrier gas, such as nitrogen, transports the DEAI vapor to the substrate.

    • The substrate is maintained at an elevated temperature (e.g., 120-140°C) to promote the reaction between the PbI₂ film and the DEAI vapor, forming the perovskite layer.[7]

  • Annealing:

    • The annealing step is often integrated into the CVD process, with the substrate held at the reaction temperature for a specific duration (e.g., 1-3 hours) to ensure complete conversion to the perovskite phase.[7]

Logical Relationship of Deposition Method Selection

The selection of a deposition method is a critical decision that depends on various factors, including the desired film properties, scalability, and available resources. The following diagram illustrates the logical flow for choosing an appropriate deposition technique.

start Start: Define Research Goals scale Scale of Fabrication? start->scale small Lab-Scale/ Prototyping scale->small Small large Large-Area/ Industrial scale->large Large spin Spin Coating small->spin uniformity High Uniformity Required? large->uniformity doctor Doctor Blading uniformity->doctor No vapor Vapor Deposition uniformity->vapor Yes end End: Method Selected spin->end doctor->end vapor->end

References

Unlocking Perovskite Potential: A Quantitative Comparison of Defect Reduction Strategies with Diethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of Diethylammonium (B1227033) iodide (DEAI) as a defect passivation agent in perovskite solar cells, benchmarked against other common passivation strategies. This guide provides a quantitative analysis of performance enhancements, detailed experimental protocols, and a mechanistic overview for researchers, scientists, and professionals in drug development.

The intrinsic defects within perovskite crystalline structures, such as vacancies and uncoordinated ions, are known to be detrimental to the performance and stability of perovskite-based optoelectronic devices. These defects can act as non-radiative recombination centers, trapping charge carriers and reducing the overall efficiency of solar cells. To mitigate these issues, various defect passivation strategies have been developed, with the introduction of organic ammonium (B1175870) halides gaining significant attention. Among these, Diethylammonium iodide (DEAI) has emerged as a promising candidate for enhancing the quality of perovskite films.

This guide provides a comprehensive comparison of the quantitative impact of DEAI on perovskite solar cell performance, juxtaposed with other commonly used passivation agents. The data presented is compiled from peer-reviewed studies to offer an objective analysis for researchers in the field.

Quantitative Performance Analysis: DEAI vs. Alternatives

The introduction of DEAI as a passivation agent has been shown to significantly improve the power conversion efficiency (PCE) and other key photovoltaic parameters of perovskite solar cells. The primary mechanism involves the interaction of the diethylammonium cation with the perovskite surface, passivating defects and improving the crystalline quality.

Table 1: Performance Enhancement of Perovskite Solar Cells with DEAI Passivation

TreatmentPCE (%)Voc (V)Jsc (mA cm-2)FF (%)
Control (without DEAI)14.37Not ReportedNot ReportedNot Reported
With DEAI18.30[1]Not ReportedNot ReportedNot Reported
Control (without DEAI)Not ReportedNot ReportedNot ReportedNot Reported
With DEAI (10% doping)19.05Not Reported22.9579.04[2][3]

Table 2: Comparative Performance of Alternative Passivation Agents

For context, the performance of other common organic ammonium iodide-based passivators is presented below. It is important to note that these results are from a separate study and direct comparison with DEAI should be made with caution due to differing experimental conditions.

Passivation AgentiPCE (%)
Reference (no passivation)31.35
Guanidinium iodide (GUI)32.32
n-Octylammonium iodide (OAI)33.71
Phenethylammonium iodide (PEAI)34.47[4][5][6]

The data clearly indicates that DEAI significantly boosts the PCE of perovskite solar cells[1]. While a direct comparison with other agents under identical conditions is not available in the reviewed literature, the substantial improvement highlights its efficacy. The enhancement in Jsc and FF suggests a reduction in charge carrier recombination and improved charge extraction, which are direct consequences of defect passivation[2][3].

Mechanistic Insights and Experimental Workflow

The role of DEAI in defect passivation is multifaceted. The diethylammonium cation can effectively passivate surface defects by filling halide vacancies and binding to uncoordinated lead ions[7]. Furthermore, the hydrophobic nature of the diethyl groups can enhance the moisture stability of the perovskite film[7].

G cluster_perovskite Perovskite Film cluster_passivation DEAI Passivation cluster_effects Effects Defects Surface Defects (e.g., Halide Vacancies, Uncoordinated Pb²⁺) Reduced_Recombination Reduced Non-radiative Recombination Defects->Reduced_Recombination Leads to Perovskite_Bulk Perovskite Bulk DEAI This compound (DEAI) DEAI->Defects Passivation Improved_Stability Enhanced Moisture Stability DEAI->Improved_Stability Hydrophobic Effect

Caption: Mechanism of DEAI defect passivation in perovskites.

The typical experimental workflow for fabricating and testing perovskite solar cells with and without DEAI passivation is outlined below.

G cluster_fabrication Device Fabrication cluster_characterization Characterization start Substrate Cleaning etl ETL Deposition start->etl perovskite_deposition Perovskite Deposition etl->perovskite_deposition passivation_step DEAI Passivation (Post-treatment) perovskite_deposition->passivation_step no_passivation Control (No Passivation) perovskite_deposition->no_passivation htl HTL Deposition passivation_step->htl no_passivation->htl electrode Electrode Deposition htl->electrode end_fab Device Assembly electrode->end_fab jv_measurement J-V Measurement end_fab->jv_measurement stability_test Stability Testing end_fab->stability_test

Caption: Experimental workflow for perovskite solar cell fabrication and testing.

Experimental Protocols

1. Synthesis of this compound (DEAI)

A detailed synthesis protocol for DEAI involves the reaction of diethylamine (B46881) with hydroiodic acid. An excess of hydroiodic acid (e.g., from a 57% aqueous solution) is added dropwise to diethylamine in a Schlenk tube. The mixture is stirred for approximately 30 minutes. Ethanol is then added, and the resulting precipitate is washed with diethyl ether and dried under vacuum[8].

2. Perovskite Solar Cell Fabrication with DEAI Passivation (Post-Treatment Method)

This protocol describes an in situ surface regulation of a 3D perovskite film using a DEAI solution.

  • DEAI Solution Preparation: this compound is dissolved in isopropanol (B130326) (IPA) at a desired concentration (e.g., 10 mg mL-1)[7].

  • Perovskite Film Deposition: A 3D perovskite film (e.g., Cs0.05FA0.85MA0.1PbI3) is deposited on the substrate with the electron transport layer (ETL) using a standard spin-coating method[7].

  • DEAI Passivation: The prepared DEAI solution is then spin-coated onto the 3D perovskite film.

  • Annealing: The film is subsequently annealed at 100°C for approximately 3 minutes to facilitate the in situ reconstruction of the perovskite surface and the formation of a 2D perovskite capping layer[7].

  • Device Completion: The hole transport layer (HTL) and top electrode are then deposited sequentially to complete the solar cell device.

3. Characterization of Photovoltaic Performance

The performance of the fabricated solar cells is evaluated by measuring the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW cm-2). From the J-V curves, the key photovoltaic parameters (PCE, Voc, Jsc, and FF) are extracted.

Conclusion

The use of this compound as a passivation agent offers a promising avenue for enhancing the performance and stability of perovskite solar cells. The quantitative data presented in this guide demonstrates a significant improvement in power conversion efficiency, attributable to the effective passivation of surface defects. While direct quantitative comparisons of defect density with a wide array of other passivators are still needed in the literature, the marked improvement in photovoltaic parameters strongly supports the efficacy of DEAI in reducing non-radiative recombination pathways. The provided experimental protocols offer a starting point for researchers to incorporate DEAI into their device fabrication workflows and further explore its potential in advancing perovskite technology.

References

Unveiling the Impact of Diethylammonium Iodide on Perovksite Bandgaps: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise tuning of perovskite bandgaps is a critical parameter in the design of advanced optoelectronic devices. This guide provides a comprehensive comparison of how the incorporation of diethylammonium (B1227033) iodide (DAI) and similar large organic cations can be utilized to modulate the bandgap of methylammonium (B1206745) lead iodide (MAPbI₃) perovskites, supported by experimental data and detailed protocols.

The Influence of Large Cation Incorporation on Perovskite Bandgap: A Quantitative Comparison

The introduction of a large cation like n-butylammonium iodide into the MAPbI₃ crystal lattice leads to a systematic increase in the material's bandgap. This is attributed to the quantum confinement effect induced by the larger organic cation, which acts as a spacer between the lead-iodide octahedral layers, effectively transitioning the material from a 3D to a quasi-2D structure. This change is visually evident as a blue shift in the material's absorption and photoluminescence spectra.

The following table summarizes the observed changes in the optical bandgap of MAPbI₃ thin films with varying molar ratios of n-butylammonium iodide (BAI), as determined from Tauc plots of UV-Vis absorption spectra[1].

Molar Ratio (BAI:MAPbI₃)Optical Bandgap (eV)
0:1 (Pure MAPbI₃)1.59
0.25:11.82 and 1.93*
0.5:12.01
0.75:12.08
1:12.13

*At this ratio, the Tauc plot indicated the presence of two distinct bandgaps, suggesting a mixed-dimensional perovskite structure.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental procedures for the synthesis and characterization of perovskite thin films incorporating large organic cations.

Perovskite Precursor Solution Preparation

A standard procedure for preparing the precursor solution for pure MAPbI₃ and its derivatives with large organic cations involves the following steps:

  • Methylammonium Iodide (MAI) Synthesis: MAI is synthesized by reacting methylamine (B109427) (CH₃NH₂) with hydroiodic acid (HI) in an ice bath. The resulting precipitate is then washed and dried.

  • Precursor Solution Formulation: Stoichiometric amounts of lead iodide (PbI₂) and MAI are dissolved in a solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO). For incorporating a large cation like DAI or BAI, the corresponding salt (e.g., diethylammonium iodide) is added to the precursor solution at the desired molar ratio.

Thin Film Deposition: Spin-Coating Method

The spin-coating technique is widely used for the deposition of uniform perovskite thin films.

  • Substrate Preparation: Substrates, typically fluorine-doped tin oxide (FTO) coated glass, are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • Spin Coating: A specific volume of the perovskite precursor solution is dispensed onto the cleaned substrate. The substrate is then spun at a set speed (e.g., 4000 rpm) for a defined duration (e.g., 30 seconds).

  • Annealing: The spin-coated film is subsequently annealed on a hotplate at a specific temperature (e.g., 100°C) for a set time (e.g., 10 minutes) to promote crystallization and remove residual solvent.

Characterization Techniques

To evaluate the impact of DAI incorporation on the perovskite's properties, the following characterization techniques are essential:

  • UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is used to determine the optical absorption properties of the perovskite thin films. The absorption edge is used to calculate the optical bandgap using a Tauc plot.

  • Photoluminescence (PL) Spectroscopy: PL measurements provide information about the radiative recombination processes in the material. A shift in the PL peak position is indicative of a change in the bandgap.

  • X-ray Diffraction (XRD): XRD analysis is employed to investigate the crystal structure of the perovskite films. Changes in the diffraction pattern can indicate the formation of 2D or quasi-2D structures upon incorporation of large cations.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and grain structure of the perovskite films.

Visualizing the Workflow and Correlation

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the relationship between DAI incorporation and the resulting bandgap changes.

Experimental_Workflow cluster_synthesis Precursor Synthesis cluster_deposition Thin Film Deposition cluster_characterization Characterization MAI_synth MAI Synthesis Mixing Mixing & Stirring MAI_synth->Mixing DAI DAI Salt DAI->Mixing PbI2 PbI2 PbI2->Mixing Solvent Solvent (DMF/DMSO) Solvent->Mixing Precursor Perovskite Precursor Mixing->Precursor SpinCoat Spin Coating Precursor->SpinCoat Substrate Substrate Cleaning Substrate->SpinCoat Annealing Annealing SpinCoat->Annealing PerovskiteFilm Perovskite Thin Film Annealing->PerovskiteFilm UVVis UV-Vis Spectroscopy PerovskiteFilm->UVVis PL PL Spectroscopy PerovskiteFilm->PL XRD XRD PerovskiteFilm->XRD SEM SEM PerovskiteFilm->SEM Bandgap_Correlation DAI_conc Increasing DAI Concentration Structure Structural Transition (3D to quasi-2D) DAI_conc->Structure leads to Confinement Quantum Confinement Effect Structure->Confinement induces Bandgap Increased Bandgap Confinement->Bandgap results in Blue_shift Blue Shift in Absorption & PL Bandgap->Blue_shift manifests as

References

Comparative stability testing of perovskite devices with and without Diethylammonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

The inclusion of diethylammonium (B1227033) iodide (DEAI) as a two-dimensional (2D) additive in methylammonium (B1206745) lead iodide (MAPbI3) perovskite solar cells marks a significant step forward in addressing the long-standing stability challenges of this promising photovoltaic technology. Researchers have demonstrated that this addition not only boosts the initial power conversion efficiency (PCE) but also enhances the device's resilience against degradation.

Perovskite solar cells are a focal point of renewable energy research due to their potential for high efficiency and low production costs. However, their widespread commercialization has been hindered by their susceptibility to degradation from environmental factors such as moisture and heat. The incorporation of DEAI into the perovskite structure has emerged as an effective strategy to mitigate these issues.

Performance Comparison

The initial photovoltaic performance of a standard MAPbI3 solar cell is significantly improved with the addition of a small quantity of DEAI to form a (DA2PbI4)0.05MAPbI3 structure. The key performance metrics are summarized in the table below.

Photovoltaic ParameterWithout Diethylammonium Iodide (MAPbI3)With this compound ((DA2PbI4)0.05MAPbI3)
Power Conversion Efficiency (PCE)15.73%19.05%
Open-Circuit Voltage (Voc)Not specified in abstract1.05 V
Short-Circuit Current Density (Jsc)Not specified in abstract22.95 mA cm-2
Fill Factor (FF)Not specified in abstract79.04%

Data sourced from Huang et al. (2019).[2][3]

Experimental Protocols

The fabrication and testing of these perovskite solar cells involve a series of precise steps. The following is a generalized protocol based on common practices in the field.

Device Fabrication

A standard fabrication process for a planar perovskite solar cell involves the sequential deposition of several layers on a transparent conductive oxide (TCO) coated glass substrate.

Fabrication Workflow:

cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_perovskite Perovskite Precursor Solution sub1 FTO Glass Cleaning sub2 UV-Ozone Treatment sub1->sub2 layer1 Electron Transport Layer (e.g., SnO2) Deposition sub2->layer1 layer2 Perovskite Layer Deposition layer1->layer2 layer3 Hole Transport Layer (e.g., Spiro-OMeTAD) Deposition layer2->layer3 layer4 Metal Electrode (e.g., Gold) Evaporation layer3->layer4 pero1 Control: MAPbI3 in DMF/DMSO pero1->layer2 pero2 DEAI-doped: MAPbI3 + (DA2PbI4)0.05 in DMF/DMSO pero2->layer2

Caption: Workflow for the fabrication of perovskite solar cells.

1. Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to remove organic residues and improve the wettability of the surface.

2. Electron Transport Layer Deposition: An electron transport layer, such as a compact layer of SnO2, is deposited onto the FTO substrate. This is typically done by spin-coating a precursor solution followed by annealing at a high temperature.

3. Perovskite Layer Deposition:

  • Control Device (Without DEAI): A precursor solution of methylammonium iodide (MAI) and lead iodide (PbI2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) is spin-coated onto the electron transport layer. An anti-solvent is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing.
  • Device with DEAI: A precursor solution containing MAI, PbI2, and a specific molar ratio of this compound (e.g., 5%) is prepared in a similar solvent mixture. The deposition process via spin-coating and annealing is then carried out under the same conditions as the control device.

4. Hole Transport Layer Deposition: A solution of a hole-transporting material, commonly Spiro-OMeTAD, is spin-coated on top of the perovskite layer.

5. Metal Electrode Evaporation: Finally, a metal contact, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Stability Testing

To evaluate the long-term stability of the fabricated devices, they are subjected to controlled environmental stressors. The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a standardized framework for such testing.

Comparative Stability Testing Workflow:

cluster_stress Accelerated Aging start Fabricated Devices (With and Without DEAI) stress1 Continuous Illumination (e.g., 1 sun, AM1.5G) start->stress1 stress2 Elevated Temperature (e.g., 60-85°C) start->stress2 stress3 Controlled Humidity (e.g., 50-70% RH) start->stress3 measurement Periodic Performance Measurement (PCE, Voc, Jsc, FF) stress1->measurement stress2->measurement stress3->measurement analysis Data Analysis (Degradation Curves, T80 Lifetime) measurement->analysis

Caption: Logical flow for comparative stability testing of perovskite solar cells.

A common stability test involves placing the unencapsulated devices in a controlled environment with specific conditions of humidity, temperature, and continuous illumination (e.g., 1 sun, AM1.5G spectrum). The key photovoltaic parameters are then measured at regular intervals to track the degradation of the device performance over time. The time it takes for the power conversion efficiency to decrease to 80% of its initial value is known as the T80 lifetime and is a critical metric for stability.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Diethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like diethylammonium (B1227033) iodide are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of diethylammonium iodide, aligning with best practices in laboratory safety and chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: In case of insufficient ventilation or the formation of dust, use an approved respirator.

  • Work Area: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[3][4] Ensure an eyewash station and safety shower are readily accessible.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C4H12IN
Molecular Weight 201.05 g/mol
Appearance Solid: Powder/Crystals
Color White
Melting Point 193 °C

Note: Some physical properties such as boiling point, solubility, and odor are not well-documented in the provided search results.

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service.[5] Do not discharge into drains or the environment. [1][5]

  • Waste Identification and Collection:

    • Collect unused this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, properly labeled, and sealable container.

    • The container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound."

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be secure and accessible only to authorized personnel.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Wearing the appropriate PPE, carefully sweep or vacuum the spilled solid material, taking care to avoid generating dust.[4]

    • Place the collected material into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by washing with water.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5]

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards, by providing them with the Safety Data Sheet (SDS).

Disposal Workflow

Disposal Workflow for this compound A Step 1: Waste Collection - Collect unused this compound - Include contaminated materials (gloves, etc.) - Use a designated, labeled, sealable container B Step 2: Secure Storage - Store sealed container in a cool, dry, well-ventilated area - Keep away from incompatible materials A->B D Step 4: Professional Disposal - Contact EHS or a licensed disposal company - Provide accurate waste information (SDS) - Arrange for pickup and proper disposal B->D C Step 3: Spill Management (if necessary) - Evacuate and ventilate the area - Wear appropriate PPE - Carefully sweep or vacuum spill, avoiding dust - Place in waste container and decontaminate area C->A

Caption: A flowchart outlining the proper disposal procedure for this compound.

References

Essential Safety and Logistical Information for Handling Diethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Diethylammonium iodide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form.

  • Ensure that a calibrated analytical balance is placed in an area with minimal air disturbance, away from direct ventilation drafts.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Required Personal Protective Equipment (PPE):

A summary of the necessary PPE for handling this compound is provided in the table below.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] Should provide a complete seal around the eyes.
Skin Protection GlovesChemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) are mandatory.[4] Inspect for tears or degradation before each use and replace as needed.
Lab CoatA long-sleeved, flame-resistant lab coat that fastens securely is required to protect against skin exposure.
Respiratory Protection Particulate RespiratorFor operations that may generate dust, a NIOSH-approved N95 or P100 respirator is recommended. For higher-level protection, use a respirator with OV/AG/P99 cartridges.[4]

Below is a diagram illustrating the hierarchy of controls for safely handling this compound.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator)

Caption: Hierarchy of controls for managing exposure to this compound.

Operational Plan: Step-by-Step Handling Procedures

Due to its hygroscopic nature, this compound should be handled in a controlled environment to prevent moisture absorption, which can affect its purity and reactivity.

2.1. Weighing and Transferring the Solid:

  • Preparation: Before starting, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for handling the compound.

  • Tare the Receiving Vessel: Tare a clean, dry, and sealable container (e.g., a vial with a screw cap) on an analytical balance.

  • Transfer in a Fume Hood: Place the stock container of this compound and the tared receiving vessel inside the fume hood.

  • Aliquot the Powder: Carefully transfer the desired amount of the powder from the stock container to the tared vessel. Use a clean, dry spatula. Avoid creating dust.

  • Seal and Weigh: Securely seal the receiving vessel and remove it from the fume hood. Clean the exterior of the vessel with a dry wipe. Place it on the analytical balance to obtain the precise weight.

  • Dissolution: If the next step is dissolution, add the solvent to the sealed vessel inside the fume hood.

2.2. Preparation of a Stock Solution:

  • Weigh the Compound: Following the procedure in section 2.1, weigh the required amount of this compound into a sealable container.

  • Add Solvent: In the fume hood, add the desired solvent to the container with the weighed powder.

  • Dissolution: Seal the container and mix by gentle swirling or using a vortex mixer until the solid is completely dissolved.

  • Storage: Store the solution in a tightly sealed, clearly labeled container, protected from light if necessary.

The following diagram outlines the standard operating procedure for weighing and dissolving this compound.

Weighing and Dissolution Workflow cluster_1 Standard Operating Procedure Start Start WearPPE Don Appropriate PPE Start->WearPPE TareVessel Tare Sealable Vessel WearPPE->TareVessel TransferInHood Transfer Powder in Fume Hood TareVessel->TransferInHood SealAndWeigh Seal and Weigh Vessel TransferInHood->SealAndWeigh AddSolvent Add Solvent in Fume Hood SealAndWeigh->AddSolvent Dissolve Dissolve Solid AddSolvent->Dissolve End End Dissolve->End

Caption: Workflow for weighing and dissolving this compound.

Disposal Plan: Waste Management and Decontamination

All waste containing this compound must be treated as hazardous waste and disposed of through a licensed disposal company.[4][6] Do not discharge into drains or the environment.

3.1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated weighing paper, and disposable lab supplies (e.g., gloves, wipes) in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Ensure the container is compatible with the solvent used.

  • Sharps: Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container for hazardous chemical waste.

3.2. Decontamination Procedures:

  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent (one that dissolves this compound) into the appropriate liquid waste container. Follow this with a thorough wash with soap and water.

  • Work Surfaces: Decontaminate the work surface within the fume hood with a damp cloth or paper towel, ensuring to collect the cleaning materials as solid hazardous waste.

3.3. Spill Management:

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and if it is safe to clean up internally. For large or unmanageable spills, contact your institution's emergency response team.

  • Wear Appropriate PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection.

  • Contain and Clean:

    • For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust. Alternatively, use a HEPA-filtered vacuum for cleanup.[1] Place the collected material and cleaning supplies into a sealed hazardous waste container.

    • For liquid spills: Use an inert absorbent material to contain and absorb the spill. Collect the absorbed material into a sealed hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

The diagram below illustrates the decision-making process for handling a chemical spill.

Spill Response Plan cluster_2 Spill Response Decision Tree Spill Spill Occurs Assess Assess Spill (Size and Hazard) Spill->Assess MajorSpill Major Spill? Assess->MajorSpill Evacuate Evacuate and Call Emergency Response MajorSpill->Evacuate Yes MinorSpill Minor Spill MajorSpill->MinorSpill No End End Evacuate->End DonPPE Don Appropriate PPE MinorSpill->DonPPE Contain Contain and Clean Spill DonPPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Dispose->End

Caption: Decision-making workflow for responding to a this compound spill.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.